3-Dibenzofurancarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAZMLAVBPDMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307575 | |
| Record name | 3-Dibenzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29021-91-8 | |
| Record name | 3-Dibenzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29021-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Dibenzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Dibenzofurancarboxylic acid synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Dibenzofurancarboxylic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of this compound. As a key heterocyclic scaffold, dibenzofuran and its derivatives are of significant interest in medicinal chemistry and materials science.[1] This document moves beyond a simple recitation of methods to explain the underlying chemical principles, ensuring that researchers can not only replicate the described protocols but also adapt them to their specific needs.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached from two primary strategic standpoints: the functionalization of a pre-existing dibenzofuran core or the construction of the heterocyclic system with the carboxyl functional group (or a precursor) already incorporated. This guide will focus on two robust and widely applicable methods that exemplify these strategies:
-
Strategy A: Functional Group Interconversion via Sandmeyer Reaction: This classic approach utilizes a readily accessible amino-substituted dibenzofuran, converting the amino group into a nitrile, which is then hydrolyzed to the target carboxylic acid.
-
Strategy B: C-C Bond Formation via Grignard Reagent Carboxylation: This method involves the formation of a highly nucleophilic organometallic intermediate from a halogenated dibenzofuran, which is subsequently trapped with carbon dioxide to form the carboxylate.
Strategy A: Synthesis via Sandmeyer Reaction
This pathway leverages the versatile chemistry of diazonium salts, which are generated from aromatic amines.[2][3] The overall transformation proceeds from 3-aminodibenzofuran, which must first be synthesized.
Workflow for Synthesis via Sandmeyer Reaction
Caption: Synthetic pathway from dibenzofuran to this compound.
Step-by-Step Protocol: Sandmeyer Reaction Pathway
-
Synthesis of 3-Aminodibenzofuran (Precursor):
-
Nitration: To a stirred solution of dibenzofuran in glacial acetic acid at room temperature, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid. Maintain the temperature below 25°C. After the addition, stir for 2-3 hours. Pour the reaction mixture onto ice water. The precipitated 3-nitrodibenzofuran is collected by filtration, washed with water until neutral, and dried.
-
Reduction: Suspend the 3-nitrodibenzofuran in ethanol and concentrated hydrochloric acid. Add stannous chloride (SnCl₂) dihydrate portion-wise while stirring. Heat the mixture at reflux for 3-4 hours. Cool the reaction and neutralize with a concentrated sodium hydroxide solution to precipitate the crude 3-aminodibenzofuran. The product can be purified by recrystallization from ethanol.
-
-
Diazotization of 3-Aminodibenzofuran:
-
Dissolve 3-aminodibenzofuran in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), keeping the temperature strictly below 5°C. Stir for an additional 30 minutes after the addition is complete. The resulting solution contains the dibenzofuran-3-diazonium chloride intermediate.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide in water. Warm the solution gently to ensure complete dissolution, then cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring. An initial precipitate may form.
-
Allow the mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure the reaction goes to completion.[4]
-
Cool the mixture and extract the product, 3-cyanodibenzofuran, with an organic solvent like toluene. Wash the organic layer with dilute sodium hydroxide and then water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
-
Hydrolysis to this compound:
-
Add the crude 3-cyanodibenzofuran to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture under reflux for several hours until the nitrile is fully hydrolyzed. The progress can be monitored by TLC.
-
Cool the reaction mixture and pour it onto crushed ice. The precipitated this compound is collected by filtration.
-
Purify the crude acid by recrystallization from a suitable solvent, such as aqueous ethanol or acetic acid.
-
Strategy B: Synthesis via Grignard Reagent Carboxylation
This powerful C-C bond-forming reaction provides a more direct route to the carboxylic acid from a halogenated precursor, typically 3-bromodibenzofuran. The core of this method is the creation of a highly reactive phenylmagnesium bromide intermediate.
Step-by-Step Protocol: Grignard Carboxylation Pathway
-
Synthesis of 3-Bromodibenzofuran (Precursor):
-
Dissolve dibenzofuran in a suitable solvent like carbon tetrachloride or chloroform.
-
Slowly add a solution of bromine in the same solvent dropwise in the dark. The presence of a catalytic amount of iron filings or iodine can facilitate the reaction.
-
Stir the reaction at room temperature for several hours.
-
Wash the reaction mixture with a sodium thiosulfate solution to remove excess bromine, followed by water. Dry the organic layer and remove the solvent. The crude 3-bromodibenzofuran can be purified by recrystallization.
-
-
Formation of the Grignard Reagent:
-
Critical: All glassware must be rigorously dried in an oven, and anhydrous solvents (diethyl ether or THF) must be used. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 3-bromodibenzofuran in anhydrous ether and add a small portion to the flask. The reaction is initiated by adding a small crystal of iodine or by gentle warming. An exothermic reaction indicates the formation of the Grignard reagent.[5]
-
Once initiated, add the remaining 3-bromodibenzofuran solution dropwise at a rate that maintains a gentle reflux. After addition, continue to stir until most of the magnesium has been consumed.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Introduce a stream of dry carbon dioxide gas over the surface of the vigorously stirred solution, or pour the Grignard solution onto an excess of crushed dry ice (solid CO₂).[6] This reaction is highly exothermic.
-
Continue stirring until the initial reaction subsides. The product is a magnesium carboxylate salt.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cautiously add dilute hydrochloric acid or sulfuric acid to the mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.
-
Transfer the mixture to a separatory funnel. The product, this compound, may precipitate or remain in the organic layer.
-
Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.
-
To isolate the acidic product, extract the combined organic layers with a dilute aqueous sodium hydroxide solution. This converts the carboxylic acid to its water-soluble sodium salt.
-
Separate the aqueous layer and re-acidify it with cold, dilute HCl to precipitate the pure this compound.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Comprehensive Characterization
Validation of the synthesized product is paramount. A combination of spectroscopic and physical methods confirms the structure and purity of this compound.
Workflow for Product Characterization
References
- 1. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Dibenzofurancarboxylic Acid
Foreword: Understanding the Molecular Landscape
For researchers, scientists, and professionals in drug development, a molecule is more than just a structure; it is a landscape of potential interactions, defined by its physicochemical properties. 3-Dibenzofurancarboxylic acid, a derivative of the rigid and aromatic dibenzofuran scaffold, presents a compelling subject for investigation. Its unique combination of a large, hydrophobic ring system and a polar, ionizable carboxylic acid group dictates its behavior in both chemical and biological systems. This guide provides a comprehensive exploration of these core properties, offering not just data, but the underlying scientific rationale and the experimental methodologies required for its characterization. The insights herein are designed to empower researchers to anticipate the molecule's behavior, design robust experimental plans, and unlock its potential in medicinal chemistry and materials science.
Core Physicochemical Profile
A quantitative overview of this compound's fundamental properties is essential for any laboratory work. The following table summarizes these key parameters, compiled from empirical and predicted data.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₃ | PubChemLite[1] |
| Molecular Weight | 212.20 g/mol | PubChemLite[1] |
| CAS Number | 29021-91-8 | ChemicalBook[2] |
| Physical State | Solid (Predicted) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | 425.7±18.0 °C (Predicted) | ChemicalBook[3] |
| Predicted pKa | 3.24±0.30 | ChemicalBook[3] |
| Predicted XlogP | 3.6 | PubChemLite[1] |
| Monoisotopic Mass | 212.04735 Da | PubChemLite[1] |
Structural and Functional Analysis
The properties of this compound are a direct consequence of its molecular architecture. The structure consists of a central furan ring fused to two benzene rings, forming the planar and electron-rich dibenzofuran core. The carboxylic acid group at the 3-position introduces polarity and the capacity for ionization.
Caption: Molecular structure of this compound.
Acidity and Ionization (pKa)
The predicted pKa of approximately 3.24 indicates that this compound is a moderately strong organic acid, more acidic than benzoic acid (pKa ≈ 4.2).[3][4] This increased acidity is attributed to the electron-withdrawing nature and extensive conjugation of the large dibenzofuran ring system, which stabilizes the resulting carboxylate anion through resonance. This property is critical in drug development, as it dictates the charge state of the molecule at physiological pH (≈7.4). At this pH, the compound will exist almost exclusively in its deprotonated, anionic form, which significantly influences its solubility, membrane permeability, and potential interactions with biological targets.
Solubility Profile
The molecule's solubility is a tale of two competing features: the hydrophilic carboxylic acid and the lipophilic dibenzofuran core.
-
Aqueous Solubility: Due to the large, nonpolar surface area of the aromatic rings, solubility in water is expected to be very low. However, its solubility increases dramatically in alkaline aqueous solutions where it can form a highly polar carboxylate salt.
-
Organic Solubility: The compound exhibits good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] Its solubility in less polar solvents like ethanol is limited.[3] This profile is typical for aromatic carboxylic acids and is a key consideration for formulation, purification, and designing assay conditions.
Lipophilicity (LogP)
The predicted partition coefficient (XlogP) of 3.6 suggests that the neutral form of the molecule is significantly lipophilic, favoring partitioning into a nonpolar environment (like octanol) over water.[1] This high lipophilicity is a crucial parameter in pharmacokinetics, suggesting a potential for good absorption and membrane penetration. However, it must be balanced against the low aqueous solubility. The interplay between LogP and pKa is a central challenge in optimizing the drug-like properties of this molecular scaffold.
Spectroscopic Characterization
Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Logic diagram for the spectroscopic identification workflow.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the dibenzofuran ring system would appear in the downfield region, typically between 7.0 and 9.0 ppm. The most deshielded proton will be the carboxylic acid proton (-COOH), which characteristically appears as a broad singlet far downfield, often between 10 and 12 ppm.[5] This signal's disappearance upon adding a drop of D₂O is a definitive confirmation of its identity.
-
¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is a key diagnostic peak, expected in the 160-180 ppm range.[5] The aromatic carbons of the dibenzofuran core will resonate in the approximate range of 110-150 ppm.
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the carboxylic acid functional group. Two characteristic absorptions are expected:
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing an accurate mass measurement of the molecular ion ([M]+ or [M-H]-). For this compound, the expected monoisotopic mass is 212.04735 Da.[1] Common fragmentation patterns would include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[5]
Experimental Protocols: A Practical Guide
To ensure scientific integrity, the determination of physicochemical properties must follow validated, reproducible protocols.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in a specific solvent system, typically a buffered aqueous solution relevant to biological assays.
Rationale: The shake-flask method is considered the gold standard for solubility measurement due to its simplicity and reliability. It ensures that the solution reaches equilibrium, providing a thermodynamically accurate value.
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.
-
Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
Caption: Experimental workflow for solubility determination.
Protocol 2: Determination of pKa by Potentiometric Titration
This method measures the change in pH of a solution of the compound as a titrant is added, allowing for the precise calculation of the pKa.
Rationale: Potentiometric titration directly measures the equilibrium between the protonated and deprotonated forms of the acid, providing a highly accurate pKa value. The use of a co-solvent is necessary due to the low aqueous solubility of the compound.
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent system (e.g., a mixture of methanol and water).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point, where exactly half of the acid has been neutralized. This point corresponds to the inflection point of the first derivative of the titration curve.
Conclusion: A Molecule of Strategic Importance
This compound is more than a simple organic molecule; it is a scaffold with a defined set of properties that make it a valuable tool for researchers. Its moderate acidity, high lipophilicity, and well-defined spectroscopic signatures provide a solid foundation for its use in chemical synthesis and as a fragment in drug discovery programs. The parent dibenzofuran structure is a known component in the synthesis of inhibitors for enzymes such as Schistosoma mansoni histone deacetylase 8 (smHDAC8), highlighting the therapeutic relevance of this chemical class.[3] A thorough understanding of the physicochemical principles and experimental protocols detailed in this guide is the first and most critical step toward harnessing its full potential.
References
An In-depth Technical Guide to Dibenzofuran-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of dibenzofuran-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential applications in drug discovery, particularly focusing on its interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.
Core Chemical Identity
-
IUPAC Name: dibenzofuran-3-carboxylic acid[1]
-
Molecular Formula: C₁₃H₈O₃[1]
-
Molecular Weight: 212.20 g/mol [2]
Structure:
Figure 1: Chemical structure of dibenzofuran-3-carboxylic acid.
Synthesis of Dibenzofuran-3-carboxylic Acid: A Methodological Approach
The synthesis of dibenzofuran-3-carboxylic acid can be achieved through various synthetic routes. A common and effective strategy involves the oxidation of the corresponding aldehyde, dibenzofuran-3-carbaldehyde. This method is advantageous due to the commercial availability of the starting material and the generally high yields of the oxidation reaction.
Experimental Protocol: Oxidation of Dibenzofuran-3-carbaldehyde
This protocol outlines a general procedure for the synthesis of dibenzofuran-3-carboxylic acid.
Materials:
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Ethanol
-
Dichloromethane
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzofuran-3-carbaldehyde in a suitable solvent such as a mixture of acetone and water.
-
Oxidation: While stirring, slowly add a solution of potassium permanganate in aqueous sodium hydroxide to the flask. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess potassium permanganate is quenched by the addition of a reducing agent like sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.
-
Filtration: Filter the mixture to remove the manganese dioxide.
-
Acidification: Transfer the filtrate to a beaker and acidify with dilute hydrochloric acid until the pH is acidic. Dibenzofuran-3-carboxylic acid will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold distilled water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.
Causality Behind Experimental Choices:
-
The use of a strong oxidizing agent like potassium permanganate in a basic medium is a classic method for converting aldehydes to carboxylic acids with high efficiency.
-
The basic conditions (NaOH) facilitate the oxidation process.
-
Acidification is crucial for the protonation of the carboxylate salt to the free carboxylic acid, leading to its precipitation due to its lower solubility in acidic aqueous media.
-
Recrystallization is a standard technique to purify the final product by removing any unreacted starting material and side products.
Physicochemical and Analytical Data
A thorough understanding of the physicochemical properties of dibenzofuran-3-carboxylic acid is essential for its application in drug development, including formulation and pharmacokinetic studies.
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | 425.7 ± 18.0 °C (Predicted) | |
| pKa | 3.24 ± 0.30 (Predicted) | |
| Solubility | Soluble in DMF and DMSO |
Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the dibenzofuran core and a downfield signal for the carboxylic acid proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the thirteen carbons, with the carboxylic acid carbon appearing at a characteristic downfield chemical shift.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Therapeutic Potential and Biological Activity
Dibenzofuran and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[8][9][10].
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism
A particularly promising area of investigation for dibenzofuran derivatives is their potential as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[11][12]. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis[12]. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes[13].
The general structure of a PPARγ agonist consists of a polar head group (often a carboxylic acid), a hydrophobic tail, and a linker region[14]. Dibenzofuran-3-carboxylic acid possesses a carboxylic acid head group and a rigid, hydrophobic dibenzofuran core that can serve as a scaffold for the development of novel PPARγ modulators.
Signaling Pathway and Experimental Workflow
The activation of PPARγ by a ligand like a dibenzofuran-3-carboxylic acid derivative initiates a cascade of events leading to the regulation of target gene expression.
Signaling Pathway:
Caption: PPARγ signaling pathway activated by a ligand.
Experimental Workflow for Assessing PPARγ Agonist Activity:
Caption: Experimental workflow for evaluating PPARγ agonists.
Conclusion
Dibenzofuran-3-carboxylic acid represents a valuable scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities of the dibenzofuran core make it an attractive starting point for medicinal chemistry campaigns. The potential for its derivatives to act as PPARγ agonists highlights a promising avenue for the discovery of new treatments for metabolic diseases. Further research into the synthesis of a diverse library of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound.
References
- 1. chembk.com [chembk.com]
- 2. 29021-91-8,3-Dibenzofurancarboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. ivychem.com [ivychem.com]
- 6. 3-Dibenzofurancarbaldehyde CAS#: 51818-91-8 [m.chemicalbook.com]
- 7. 51818-91-8|Dibenzo[b,d]furan-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel peroxisome proliferator-activated receptor (PPAR) gamma and PPARdelta ligands produce distinct biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 3-Dibenzofurancarboxylic Acid: A Technical Guide for Researchers
Preamble: Addressing the Data Gap with Foundational Principles and Practical Methodologies
In the realm of pharmaceutical research and organic synthesis, a thorough understanding of a compound's solubility is a cornerstone of process development, formulation, and analytical characterization. 3-Dibenzofurancarboxylic acid, a molecule of interest for its potential applications, presents a common challenge in the scientific community: a scarcity of publicly available, quantitative solubility data in various organic solvents. This guide, therefore, moves beyond a simple data sheet. Instead, it serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a predictive framework for solubility, a detailed methodology for its experimental determination, and an in-depth discussion of the underlying scientific principles.
Section 1: Physicochemical Profile and Predicted Solubility of this compound
To predict the solubility of this compound, we must first understand its molecular structure. The molecule consists of a large, hydrophobic dibenzofuran backbone and a single polar carboxylic acid group. This amphiphilic nature is the primary determinant of its solubility behavior. The dibenzofuran core, a rigid tricyclic aromatic system, is nonpolar and will favor interactions with nonpolar solvents. Conversely, the carboxylic acid group can engage in hydrogen bonding, favoring interactions with polar solvents.
Based on these structural features and drawing parallels with related compounds, we can predict the general solubility of this compound in a range of common organic solvents. The principle of "like dissolves like" is a guiding tenet here; solvents with similar polarity to the solute are generally better at dissolving it.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent Examples | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | Medium to High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol. However, the large nonpolar dibenzofuran backbone may limit very high solubility. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the carboxylic acid group. The polarity of the solvent can also interact favorably with the aromatic system. For a related compound, dibenzofuran-4-carboxylic acid, solubility in DMF and DMSO is reported to be high (30 mg/ml)[1]. |
| Moderately Polar | Acetone, Ethyl Acetate | Medium | These solvents have a moderate polarity and can act as hydrogen bond acceptors. They offer a balance between solvating the polar carboxylic acid group and the nonpolar dibenzofuran core. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Medium | The aromatic nature of these solvents will have favorable π-π stacking interactions with the dibenzofuran rings. However, their inability to effectively solvate the polar carboxylic acid group will limit solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The large, nonpolar hydrocarbon chains of these solvents will have very weak interactions with the polar carboxylic acid group, leading to poor solubility. |
| Chlorinated | Dichloromethane, Chloroform | Low to Medium | These solvents have a slight polarity and can interact with the dibenzofuran backbone, but their hydrogen bonding capacity is limited, thus restricting the solvation of the carboxylic acid group. |
Section 2: A Robust Protocol for the Experimental Determination of Solubility
Given the lack of readily available data, an experimental approach is essential. The following is a detailed, step-by-step protocol for determining the equilibrium solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted and reliable technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 20 mL)
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a predetermined period (typically 24 to 72 hours). The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Sampling and Sample Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended solid particles that would otherwise lead to an overestimation of the solubility.
-
Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)
-
Section 3: Factors Influencing the Solubility of this compound
The solubility of this compound is not a fixed value but is influenced by several environmental and physicochemical factors. Understanding these factors is crucial for controlling and manipulating the solubility in practical applications.
Caption: Factors influencing solubility.
Temperature
For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid and to form new solute-solvent interactions. The relationship between temperature and solubility can often be described by the van't Hoff equation.[2] It is therefore essential to control and report the temperature at which solubility measurements are made.
Solvent Polarity
As discussed in Section 1, the polarity of the solvent plays a pivotal role. A solvent that can effectively solvate both the nonpolar dibenzofuran moiety and the polar carboxylic acid group will exhibit the highest dissolving power. This is a classic example of the "like dissolves like" principle. The interplay of dispersion forces, dipole-dipole interactions, and hydrogen bonding between the solute and solvent molecules governs the overall solubility.
pH of the Medium
The carboxylic acid group of this compound is acidic and can be deprotonated to form a carboxylate anion. The solubility of the ionized form is significantly higher in polar solvents, especially water, compared to the neutral form. Therefore, in protic solvents or in the presence of acidic or basic impurities, the pH of the medium can have a profound impact on the measured solubility.
Crystal Polymorphism
Solid compounds can exist in different crystal forms, known as polymorphs. Each polymorph has a unique crystal lattice arrangement and, consequently, a different lattice energy. A less stable, or metastable, polymorph will generally have a higher solubility than a more stable crystalline form. It is therefore important to characterize the solid form of this compound being used in solubility studies.
Section 4: Conclusion and Future Directions
While specific, quantitative solubility data for this compound in a wide range of organic solvents remains to be comprehensively documented in the public domain, this guide provides a robust framework for researchers to navigate this data gap. By understanding the physicochemical properties of the molecule, employing a rigorous experimental protocol, and considering the key factors that influence solubility, scientists can effectively determine and manipulate the solubility of this compound to meet their research and development needs. The generation and publication of such data would be a valuable contribution to the scientific community, aiding in the accelerated development of new materials and therapeutics.
References
A Technical Guide to the Biological Activity of Novel Dibenzofuran Carboxylic Acids
Abstract
Dibenzofuran scaffolds, comprising a central furan ring fused to two benzene rings, represent a privileged heterocyclic motif in medicinal chemistry. Naturally occurring and synthetic derivatives exhibit a remarkable breadth of biological activities. This guide focuses on a specific, promising subclass: novel dibenzofuran carboxylic acids. The introduction of a carboxylic acid moiety not only modulates the physicochemical properties, such as solubility and potential for hydrogen bonding, but also provides a versatile handle for further chemical modification. Herein, we provide an in-depth exploration of the significant therapeutic potential of these compounds, particularly in oncology, infectious diseases, and inflammatory disorders. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, field-proven experimental protocols for evaluation, and a forward-looking perspective on structure-activity relationships and future development.
Introduction: The Rationale for Investigating Dibenzofuran Carboxylic Acids
The dibenzofuran core is a structurally rigid, planar system found in various natural products, highlighting its evolutionary selection as a biologically relevant scaffold.[1][2] Synthetic diversification of this core has consistently yielded compounds with potent biological effects.[3][4][5] The strategic incorporation of a carboxylic acid group onto this scaffold is a key design element for several reasons:
-
Enhanced Pharmacokinetic Properties: The carboxylic acid group can improve aqueous solubility and provides a point for salt formation, which can be critical for bioavailability and formulation development.
-
Target Interaction: As a hydrogen bond donor and acceptor, the carboxyl group can form crucial interactions with amino acid residues in biological targets like enzymes and receptors, thereby enhancing binding affinity and specificity.
-
Synthetic Versatility: It serves as a synthetic handle for the creation of esters, amides, and other derivatives, allowing for systematic exploration of structure-activity relationships (SAR).
This guide will focus on three primary areas of demonstrated activity: anticancer, antimicrobial, and anti-inflammatory effects. We will delve into the mechanistic underpinnings of these activities and provide robust, validated protocols for their assessment in a laboratory setting.
Key Biological Activities & Mechanistic Insights
Anticancer Activity: Cytotoxicity and Pathway Inhibition
Novel dibenzofuran derivatives have shown significant promise as anticancer agents, exhibiting potent cytotoxic activity against a range of human cancer cell lines.[3][6][7] The mechanisms are often multifactorial but frequently converge on the induction of apoptosis and the inhibition of key pro-survival signaling pathways.
One of the most critical pathways implicated in cancer cell proliferation and survival is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[8][9] In many cancers, the canonical NF-κB pathway is constitutively active, preventing apoptosis and promoting inflammation that fuels tumor growth. Certain benzofuran carboxamide derivatives have been shown to potently inhibit NF-κB transcriptional activity.[8] The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex or downstream events, preventing the degradation of the IκBα inhibitor.[9][10] This sequesters the NF-κB p65/p50 dimer in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of anti-apoptotic and inflammatory genes.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of new classes of antimicrobial agents. Dibenzofuran derivatives have demonstrated notable activity, particularly against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][11] While the precise mechanism is often compound-specific, potential modes of action include disruption of bacterial cell membrane integrity, inhibition of essential enzymes, or interference with bacterial DNA replication. The carboxylic acid functionality can play a role in chelating metal ions essential for bacterial enzyme function or in facilitating transport across the bacterial cell wall.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of numerous diseases, from arthritis to neurodegenerative disorders. The anti-inflammatory properties of dibenzofuran carboxylic acids are closely linked to their ability to modulate key inflammatory pathways.[12][13] As discussed, NF-κB inhibition is a primary mechanism.[8] Additionally, these compounds can suppress the production of inflammatory mediators. A key target is inducible nitric oxide synthase (iNOS), an enzyme that produces large quantities of nitric oxide (NO), a pro-inflammatory molecule, in response to stimuli like bacterial lipopolysaccharide (LPS).[14][15] By inhibiting iNOS expression or activity, these compounds can significantly reduce the inflammatory response.
Methodologies for Biological Evaluation
To ensure scientific rigor, all described protocols are self-validating systems that include necessary controls.
Protocol: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][6][16] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.
Materials and Reagents:
-
96-well flat-bottom sterile culture plates
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Dibenzofuran test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[1]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (DMSO)
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[4][6]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).
Protocol: Antimicrobial Susceptibility via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][17]
Materials and Reagents:
-
96-well sterile microtiter plates
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[2]
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Vancomycin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the well.
Step-by-Step Procedure:
-
Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate to the 10th column. Discard the final 50 µL from column 10.[11] Columns 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.[11] The final volume in each well (1-11) is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[2] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
Protocol: Anti-inflammatory Activity via Griess Assay for Nitrite
This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[18] It is an indirect measure of NO production by cells like LPS-stimulated macrophages.
Materials and Reagents:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent: A 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[5][14]
-
Sodium nitrite (NaNO₂) for standard curve
-
Test compounds and a known inhibitor (e.g., L-NAME)
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[5]
-
Compound Treatment: Pre-treat the cells with various concentrations of the dibenzofuran compounds for 1-2 hours.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a standard curve using serial dilutions of NaNO₂ (e.g., from 100 µM to 0 µM) in culture medium.
-
Griess Reaction: Add 50 µL of the Griess reagent to each well containing supernatant or standard.[15]
-
Incubation & Reading: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.[14]
-
Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells. A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to cytotoxicity.[14][15]
Data Presentation and Structure-Activity Relationship (SAR)
Systematic evaluation of novel derivatives allows for the elucidation of structure-activity relationships (SAR), guiding the design of more potent and selective compounds.
Table 1: Example Cytotoxicity Data for Dibenzofuran Carboxylic Acids (DFCA)
| Compound | R1 Position | R2 Group | IC₅₀ (µM) vs. HeLa Cells |
| DFCA-01 | 3 | -H | 25.4 |
| DFCA-02 | 3 | 7-Cl | 8.2 |
| DFCA-03 | 3 | 7-OCH₃ | 15.1 |
| DFCA-04 | 2 | -H | > 50 |
| DFCA-05 | 2 | 8-Cl | 12.5 |
| Doxorubicin | - | - | 0.8 |
This is representative data. Actual values will vary.
SAR Insights: The data suggests that a carboxylic acid at the 3-position may be more favorable for cytotoxicity than at the 2-position. Furthermore, the addition of an electron-withdrawing group like chlorine at the 7-position (DFCA-02) appears to significantly enhance potency.
Table 2: Example Antimicrobial Activity (MIC) Data
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| DFCA-01 | 16 | > 128 |
| DFCA-02 | 4 | > 128 |
| DFCA-06 (Amide) | 8 | 64 |
| Vancomycin | 1 | N/A |
| Ciprofloxacin | 0.5 | 0.015 |
This is representative data. Actual values will vary.
SAR Insights: The compounds show selectivity for the Gram-positive S. aureus. The enhanced activity of the chloro-substituted derivative (DFCA-02) mirrors the cytotoxicity trend. Converting the carboxylic acid to an amide (DFCA-06) may broaden the spectrum of activity, albeit with reduced Gram-positive potency.
Conclusion and Future Directions
Novel dibenzofuran carboxylic acids represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious disease, and inflammation warrants further investigation. Future research should focus on:
-
Lead Optimization: Expanding the SAR studies to improve potency, selectivity, and drug-like properties.
-
Mechanism Deconvolution: Utilizing advanced techniques like chemoproteomics and transcriptomics to precisely identify the molecular targets and pathways modulated by the most promising lead compounds.
-
In Vivo Evaluation: Progressing optimized compounds into relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The foundational protocols and mechanistic insights provided in this guide offer a robust framework for researchers to effectively explore and advance this exciting class of molecules from the bench toward clinical application.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. clyte.tech [clyte.tech]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. static.igem.wiki [static.igem.wiki]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Discovery and Isolation of Dibenzofuran Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzofurans represent a class of heterocyclic aromatic compounds characterized by a furan ring fused to two benzene rings.[1] While notorious in environmental science as pollutants (e.g., polychlorinated dibenzofurans), their naturally occurring, often oxygenated, derivatives are a treasure trove of biological activity.[1][2] Sourced from a diverse array of organisms including lichens, fungi, and higher plants, these compounds exhibit a wide spectrum of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[3][4][5][6] This guide provides an in-depth technical overview of the methodologies central to the discovery and isolation of these valuable natural products. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering a strategic framework for researchers aiming to isolate and characterize novel dibenzofuran derivatives for drug development pipelines. We will cover the entire workflow, from the initial sourcing of biological material and extraction to advanced chromatographic purification and final structural elucidation.
The Dibenzofuran Scaffold: A Privileged Structure in Nature
The core dibenzofuran structure is a thermally robust, tricyclic aromatic system.[1] Nature, however, has extensively decorated this scaffold with a variety of functional groups—hydroxyls, methyls, carboxylic acids, and more—creating a rich library of structurally diverse molecules.[3][7] This structural diversity is the foundation for their varied and potent biological activities. For instance, Usnic acid, a well-known dibenzofuran from lichens, is noted for its antibacterial and cytotoxic effects, while other derivatives have shown promise as potent kinase inhibitors or antihyperglycemic agents.[7][8][9] The inherent rigidity of the dibenzofuran core provides a stable platform for the precise spatial orientation of these functional groups, making it a "privileged structure" for interacting with biological targets.
Natural Sources and Biosynthetic Origins
Understanding the natural origin of dibenzofurans is crucial for their targeted discovery. Historically, lichens were considered the primary source, and they remain one of the most prolific producers of these compounds.[2][3][6][10] However, extensive research has identified dibenzofurans in ascomycetes, higher plants (notably in the families Rosaceae and Myrtaceae), and even marine organisms.[1][3][7]
The biosynthesis of these compounds typically follows the polyketide pathway. In lichens, for example, key precursors like orsellinic acid derivatives undergo oxidative carbon-carbon coupling and subsequent cyclodehydration to form the dibenzofuran ring.[10] In plants, the pathway can involve precursors like benzoyl-CoA, which is acted upon by biphenyl synthase (BIS), a type III polyketide synthase, to initiate the formation of the core structure.[11] This biosynthetic knowledge can inform screening strategies; for example, targeting organisms known for prolific polyketide production may increase the probability of discovering novel dibenzofuran derivatives.
The Isolation Workflow: A Strategic Overview
The journey from a raw biological sample to a pure, characterized dibenzofuran derivative is a multi-step process that requires a combination of classical and modern techniques. Each step presents its own set of challenges and requires careful optimization. The overall strategy is to progressively enrich the concentration of the target compound(s) while removing impurities.
Caption: A generalized workflow for the discovery and isolation of dibenzofuran derivatives.
Step 1: Extraction - Liberating Target Molecules
The primary goal of extraction is to efficiently transfer the dibenzofuran derivatives from the solid biological matrix into a liquid solvent phase. The choice of solvent and method is paramount and is dictated by the polarity of the target compounds and the nature of the source material.
Foundational Principles of Solvent Selection
Dibenzofurans, being largely aromatic, are soluble in nonpolar to moderately polar organic solvents.[1] The principle of "like dissolves like" is the guiding tenet.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Effective for extracting the basic dibenzofuran scaffold and less polar derivatives. Toluene is particularly effective for solubilizing the core structure.[12][13]
-
Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): These are often the solvents of choice as they can extract a broad range of dibenzofurans, including those with some hydroxyl or carbonyl functionalities.[14]
-
Polar Solvents (e.g., Acetone, Methanol): Useful for more highly oxygenated and polar derivatives. Methanol is a common choice for exhaustive extractions.[15]
Comparison of Common Extraction Techniques
The selection of an extraction technique involves a trade-off between efficiency, speed, solvent consumption, and the thermal stability of the target compounds.
| Technique | Principle | Typical Time | Solvent Volume | Key Advantage | Causality/Rationale |
| Maceration | Soaking the material in a solvent at room temperature. | 24-72 hours | High | Simple, gentle | Relies on slow diffusion; ideal for thermolabile compounds but may be incomplete. |
| Soxhlet Extraction | Continuous extraction with fresh, hot solvent.[12] | 18-36 hours[12] | High | Exhaustive | The continuous cycling of fresh, hot solvent ensures a high concentration gradient, driving the equilibrium towards complete extraction.[16] |
| Sonication | Using ultrasonic waves to disrupt cell walls. | 30-60 min | Moderate | Fast, efficient | Cavitation bubbles created by ultrasound collapse near cell walls, creating microjets that enhance solvent penetration and mass transfer.[15] |
| Accelerated Solvent Extraction (ASE) | Using solvents at elevated temperatures and pressures.[12] | < 15 min[12] | Low | Very fast, low solvent use | High temperature decreases solvent viscosity and increases diffusivity, while high pressure keeps the solvent liquid, enabling rapid and efficient extraction.[12] |
Protocol 1: General Protocol for Soxhlet Extraction of Dibenzofurans from Lichen Thalli
-
Rationale: Soxhlet extraction is chosen for its thoroughness, ensuring that the maximum yield of secondary metabolites is recovered from the tough lichen matrix. Toluene is used as the solvent due to its excellent ability to dissolve the nonpolar backbone of many dibenzofurans like usnic acid.[13]
-
Materials:
-
Dried and powdered lichen material (e.g., 50 g).
-
Cellulose extraction thimble.
-
Soxhlet apparatus (condenser, extractor, receiving flask).
-
Heating mantle.
-
Toluene (pesticide grade).[12]
-
Rotary evaporator.
-
-
Procedure:
-
Accurately weigh the powdered lichen material and place it into the cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the receiving flask to approximately two-thirds of its volume with toluene.
-
Assemble the Soxhlet apparatus and ensure cooling water is flowing through the condenser.
-
Heat the receiving flask using the heating mantle to a gentle boil. The solvent will vaporize, travel to the condenser, liquefy, and drip into the thimble, immersing the sample.
-
Allow the extraction to proceed for at least 18-24 hours.[12] The process is characterized by the periodic siphoning of the solvent back into the receiving flask.
-
After the extraction is complete, allow the apparatus to cool.
-
Remove the receiving flask containing the toluene extract.
-
Concentrate the extract in vacuo using a rotary evaporator to yield the crude extract.
-
Store the crude extract at 4°C, protected from light, for subsequent fractionation.
-
Step 2: Chromatographic Purification - The Path to Isolation
Crude extracts are complex mixtures. Chromatography is the essential suite of techniques used to separate the components of this mixture based on their differential partitioning between a stationary phase and a mobile phase.[17] A multi-stage approach is almost always necessary.
Initial Fractionation: Open Column Chromatography (CC)
The first step is often a low-resolution "bulk" separation using open column chromatography.
-
Causality: The goal here is not to achieve pure compounds, but to simplify the mixture into several fractions of decreasing complexity. This is typically done using a normal-phase stationary phase like silica gel.[18] A step-gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), is used. Nonpolar compounds will elute first, followed by compounds of increasing polarity. This pre-fractionation significantly reduces the load on subsequent high-resolution steps.
High-Resolution Purification: Preparative HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern natural product isolation due to its superior resolving power.[18]
-
Method Development: An analytical HPLC method is first developed to achieve baseline separation of the target peaks. This method is then scaled up to a preparative scale. Reversed-phase columns (e.g., C18) are most common, separating compounds based on their hydrophobicity.[19][20]
-
Causality of Mobile Phase: A typical mobile phase for reversed-phase separation of dibenzofurans consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[20] A gradient elution, where the proportion of the organic solvent is increased over time, is used to elute compounds with a wide range of polarities.
Caption: Workflow for a two-stage chromatographic purification strategy.
Step 3: Structural Elucidation - Identifying the Isolate
Once a compound is isolated and its purity is confirmed (typically by analytical HPLC showing a single peak), its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound (from the molecular ion peak) and information about its structure through fragmentation patterns. High-resolution MS (HRMS) can provide the exact molecular formula.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete 3D structure of an organic molecule.[22]
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.[23]
-
¹³C NMR: Shows the number and type of carbon atoms in the molecule.[24]
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between atoms, allowing for the unambiguous assembly of the molecular skeleton. For example, HMBC experiments show long-range correlations between protons and carbons, which is critical for connecting different fragments of the molecule.
-
Table of Typical ¹³C NMR Chemical Shifts for the Dibenzofuran Core
This data serves as a reference for researchers during the characterization process.
| Carbon Position | Typical Chemical Shift (ppm) | Rationale for Shift |
| C-4, C-6 | 118 - 125 | Shielded carbons adjacent to the oxygen-bearing carbons. |
| C-1, C-9 | 120 - 128 | Aromatic carbons influenced by ring currents. |
| C-2, C-8 | 122 - 130 | Aromatic carbons, shifts are sensitive to substituents. |
| C-3, C-7 | 110 - 115 | Aromatic carbons ortho to the ether linkage, highly shielded. |
| C-4a, C-5a | 123 - 128 | Bridgehead carbons. |
| C-9a, C-9b | 155 - 160 | Deshielded carbons directly bonded to the electronegative oxygen atom. |
| (Note: Shifts are approximate and can vary significantly based on substitution patterns. Data synthesized from general principles and spectral databases.)[22][24] |
Case Study: Isolation of Didymic Acid from a Lichen
Didymic acid is a dibenzofuran derivative found in various lichen species.[6][25] Its isolation provides a practical example of the described workflow.
-
Sourcing & Extraction: Thalli of a Cladonia species are collected, dried, and pulverized. The powder is exhaustively extracted with ethyl acetate, a solvent chosen for its ability to effectively solubilize moderately polar polyketides like didymic acid.[14]
-
Fractionation: The crude ethyl acetate extract is subjected to silica gel column chromatography. Elution with a hexane-chloroform gradient separates the major components. Fractions containing didymic acid, as identified by Thin Layer Chromatography (TLC), are pooled.
-
Purification: The pooled fractions are further purified by recrystallization from a chloroform-methanol solvent system. The differential solubility of didymic acid compared to the remaining impurities allows for its crystallization into a pure form.
-
Characterization: The structure of the isolated white solid is confirmed by spectroscopy.
-
MS: Shows a molecular ion peak corresponding to the expected molecular weight.
-
¹H NMR: Reveals characteristic aromatic proton signals, as well as signals for methyl and methylene groups corresponding to the side chains.
-
¹³C NMR: Shows the correct number of carbon signals, including the highly deshielded signals for the carbons attached to the furan oxygen and the carbonyl carbons of the ester groups.
-
This systematic approach, combining classical and modern techniques, is essential for successfully navigating the complexities of natural product chemistry and unlocking the therapeutic potential of dibenzofuran derivatives.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Dibenzofurans and derivatives from lichens and ascomycetes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dibenzofurans from Lichens - A Pharmacological Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. epa.gov [epa.gov]
- 14. mdpi.com [mdpi.com]
- 15. chemours.com [chemours.com]
- 16. Extraction of polychlorinated dibenzo-p-dioxins and dibenzofurans from solid samples using the Randall technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Separation of Dibenzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Combining NMR spectral and structural data to form models of polychlorinated dibenzodioxins, dibenzofurans, and biphenyls binding to the AhR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dibenzofuran(132-64-9) 1H NMR spectrum [chemicalbook.com]
- 24. spectrabase.com [spectrabase.com]
- 25. mdpi.com [mdpi.com]
A Technical Guide to the Theoretical Analysis of 3-Dibenzofurancarboxylic Acid: From Quantum Mechanics to Drug Discovery Insights
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Dibenzofurancarboxylic acid belongs to the dibenzofuran class of heterocyclic compounds, a scaffold present in various biologically active molecules and a point of interest in medicinal chemistry.[1] Understanding its three-dimensional structure, electronic properties, and potential for intermolecular interactions is paramount for designing novel therapeutics. This guide provides a comprehensive framework for the theoretical investigation of this compound using modern computational chemistry techniques. We will delve into the rationale behind selecting specific methodologies, present validated protocols for execution, and demonstrate how to translate quantum mechanical data into tangible insights relevant to drug development. The focus is on building a self-validating system of theoretical analysis, where computational results are cross-referenced with established principles to ensure scientific rigor.
The Rationale for Theoretical Investigation
While experimental techniques like X-ray crystallography provide a static snapshot of a molecule's structure, theoretical studies offer a dynamic and in-depth view of its electronic and energetic landscape.[2][3] For a molecule like this compound, computational analysis allows us to:
-
Predict Stable Conformations: Determine the most energetically favorable three-dimensional structure in a vacuum and in solution.
-
Map Electronic Reactivity: Identify regions of the molecule susceptible to electrophilic or nucleophilic attack, which is crucial for understanding potential metabolic pathways or designing covalent inhibitors.
-
Analyze Intermolecular Interactions: Model how the molecule interacts with itself (e.g., forming dimers) or with biological targets like proteins.[4][5]
-
Simulate Spectroscopic Signatures: Predict IR, NMR, and UV-Vis spectra to aid in the interpretation of experimental data.[5]
-
Screen for Biological Activity: Use the optimized structure as a starting point for molecular docking studies to predict binding affinities to therapeutic targets.[4][6]
Dibenzofuran derivatives have shown promise as potent anticancer and antibacterial agents, making a deep understanding of their structure-activity relationships (SAR) essential.[1][7]
Core Methodologies: A Primer on Density Functional Theory (DFT)
For molecules of this size and complexity, Density Functional Theory (DFT) has become the workhorse of computational chemistry. It offers an exceptional balance of computational efficiency and accuracy. DFT methods calculate the electronic structure of a molecule by modeling its electron density rather than the complex wavefunctions of individual electrons.
Why DFT? The selection of a computational method is a critical decision. While higher-level methods like Coupled-Cluster (e.g., CCSD(T)) can provide benchmark accuracy for smaller systems, their computational cost is prohibitive for routine analysis of drug-like molecules.[8] DFT, particularly with hybrid functionals like B3LYP, has been extensively validated for predicting the geometries, vibrational frequencies, and electronic properties of benzofuran and related carboxylic acids with high fidelity when compared to experimental results.[4][5][9]
A Validated Computational Workflow
Diagram: Standard Computational Chemistry Workflow
Caption: A typical workflow for theoretical analysis, from initial structure to applied simulation.
Experimental Protocol: Step-by-Step DFT Calculation
This protocol outlines the essential steps for a comprehensive DFT analysis using a program like Gaussian.
-
Structure Preparation:
-
Draw the 2D structure of this compound.
-
Convert the 2D structure to a 3D structure using a molecular editor (e.g., Avogadro, GaussView) and perform an initial, rapid geometry cleanup using a force field like MMFF94.
-
-
Geometry Optimization:
-
Objective: To find the most stable 3D arrangement of atoms (the global energy minimum).
-
Software Input:
-
Causality: The Opt keyword initiates the optimization. The Freq keyword is crucial; it calculates vibrational frequencies at the end of the optimization. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, requiring further structural investigation.
-
-
Wavefunction and Electronic Property Analysis:
-
Objective: To calculate detailed electronic properties from the stable geometry.
-
Methodology: This is a "single-point" calculation that does not change the geometry. It is performed at a higher level of theory or with a larger basis set if needed for refinement. Key properties are derived from the resulting wavefunction file.
-
Properties Extracted:
-
Molecular Orbitals: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are extracted.
-
Molecular Electrostatic Potential (MEP): A 3D map of electrostatic potential is generated to visualize charge distribution.
-
Natural Bond Orbital (NBO) Analysis: To study charge transfer and intramolecular interactions.
-
-
Table 1: Recommended Computational Parameters
| Parameter | Recommendation | Rationale |
| Software | Gaussian, ORCA, GAMESS | Industry-standard quantum chemistry packages. |
| Functional | B3LYP | A hybrid functional providing a good balance of accuracy and cost for organic systems.[4][5] |
| Basis Set | 6-311++G(d,p) | A triple-zeta basis set. The ++ adds diffuse functions for non-hydrogen and hydrogen atoms, essential for describing lone pairs and anions. The (d,p) adds polarization functions, crucial for accurately modeling bonding.[4][5] |
| Solvent Model | PCM or SMD | Implicit solvent models to simulate the bulk effect of a solvent (e.g., water, DMSO) on the molecule's geometry and properties. |
| Task | Opt Freq | Simultaneously optimizes the geometry and calculates vibrational frequencies to confirm a true energy minimum. |
In-Depth Structural and Electronic Analysis
Optimized Molecular Geometry
The initial output of the DFT calculation is the optimized 3D structure. For this compound, the key features to analyze are:
-
Planarity: The dibenzofuran core is largely planar. The degree of planarity can be quantified by examining key dihedral angles.
-
Carboxylic Acid Orientation: The orientation of the -COOH group relative to the aromatic ring is critical. A potential energy surface (PES) scan, rotating the C-C bond connecting the ring and the carboxyl group, can confirm the lowest energy conformer.[4]
-
Bond Lengths and Angles: These calculated parameters should be compared with experimental X-ray diffraction data from similar benzofuran or dibenzofuran structures to validate the chosen level of theory.[2][9]
Dimerization via Hydrogen Bonding
Carboxylic acids commonly form stable cyclic dimers in non-polar solvents and in the solid state through strong intermolecular hydrogen bonds between their -COOH groups.[4]
-
Modeling the Dimer: A dimer structure can be built and optimized using the same DFT protocol.
-
Analysis: The key parameters are the O-H···O bond lengths and the binding energy of the dimer. The binding energy can be calculated by comparing the energy of the optimized dimer to the sum of the energies of two optimized monomers, correcting for Basis Set Superposition Error (BSSE). This analysis is vital for understanding crystal packing and behavior in low-polarity environments.
Frontier Molecular Orbitals (FMOs) and Reactivity
The HOMO and LUMO are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[5]
-
Visualization: Plotting the 3D shapes of the HOMO and LUMO orbitals reveals where these electron-donating and -accepting capabilities are localized on the molecule. For this compound, the HOMO is typically distributed across the π-system of the dibenzofuran rings, while the LUMO may have significant contributions from the carboxylic acid group.
Diagram: Relationship between FMOs and Molecular Properties
Caption: The HOMO-LUMO energy gap is a key predictor of a molecule's stability and reactivity.
Table 2: Key Electronic Properties Derived from FMOs
| Property | Formula | Interpretation |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Index of chemical stability and reactivity. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | "Escaping tendency" of electrons from a system. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electrostatic potential projected onto the molecule's electron density surface. It is an invaluable tool for predicting non-covalent interactions and reaction sites.[5]
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as around acidic hydrogen atoms. These are sites for nucleophilic attack and hydrogen bond donation.
For this compound, the MEP map would clearly show a strong negative potential around the carbonyl oxygen and a positive potential around the hydroxyl hydrogen of the carboxylic acid group, visually confirming its reactivity and hydrogen bonding capabilities.
Application in Drug Development
The ultimate goal of these theoretical studies is often to inform the drug discovery process.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10]
-
Protocol:
-
Obtain the crystal structure of a target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Use the DFT-optimized, low-energy conformation of this compound as the ligand.
-
Run the docking algorithm (e.g., AutoDock Vina) to place the ligand into the binding site in multiple poses.[4]
-
Score the poses based on binding energy and analyze the key intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic contacts).
-
The MEP and FMO analyses provide crucial context for interpreting docking results, explaining why certain interactions are favored.
Molecular Dynamics (MD) Simulation
While docking provides a static picture, MD simulations model the behavior of the ligand-protein complex over time, accounting for the dynamic nature of biological systems.[11]
-
Protocol:
-
Take the best-scoring pose from molecular docking as the starting structure.
-
Solvate the complex in a box of explicit water molecules and ions to mimic physiological conditions.
-
Run a simulation for a duration of nanoseconds to microseconds, calculating the forces between all atoms at each femtosecond time step.
-
Analyze the trajectory to assess the stability of the binding pose, conformational changes, and the persistence of key intermolecular interactions.
-
Conclusion
The theoretical study of this compound is a multi-faceted process that provides profound insights into its structure, reactivity, and potential as a drug scaffold. By employing a validated workflow centered on Density Functional Theory, researchers can build a robust model of the molecule's behavior. This model, which includes optimized geometry, electronic property maps, and an understanding of intermolecular forces, serves as a powerful foundation for rational drug design, enabling the prediction of biological activity and guiding the synthesis of more potent and selective derivatives.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. In Silico Prediction of Potential pTLR7/pSTING Dual-Targeting Ligands via Virtual Screening and Molecular Dynamics Simulation [mdpi.com]
- 11. mdpi.com [mdpi.com]
Review of dibenzofuran-based organic compounds
An In-depth Technical Guide to Dibenzofuran-Based Organic Compounds for Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzofuran (DBF) is a thermally robust, heterocyclic aromatic compound composed of two benzene rings fused to a central furan ring.[1][2][3] This structural motif is not only a component of coal tar and creosote but is also found in a variety of natural products, from lichens and fungi to higher plants.[1][2][4] The rigid, planar architecture and unique electronic properties of the dibenzofuran core have established it as a privileged scaffold in both medicinal chemistry and materials science. In drug discovery, dibenzofuran derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antibacterial, anti-inflammatory, and kinase-inhibiting properties.[5][6][7] In materials science, their high thermal stability and charge transport capabilities make them exemplary candidates for advanced applications such as organic light-emitting diodes (OLEDs).[7][8][9] This guide provides a comprehensive overview of the dibenzofuran core, detailing its fundamental properties, key synthetic methodologies, and its burgeoning applications in drug development and organic electronics, offering field-proven insights for professionals in these areas.
The Dibenzofuran Core: Structure and Properties
Dibenzofuran is a white, volatile solid organic compound, soluble in nonpolar organic solvents.[1] Its structure consists of a furan ring ortho-fused with two benzene rings, creating a planar, aromatic system.[1][10] This planarity and aromaticity are central to its utility, contributing to favorable stacking interactions and electronic communication when incorporated into larger molecular architectures.
The parent compound, dibenzofuran, is relatively non-toxic and is even used as a high-temperature heat transfer agent due to its thermal robustness and convenient liquid range.[1][3] However, its derivatives, particularly polychlorinated dibenzofurans (PCDFs), can be significantly more toxic and are classified as environmental pollutants.[1][2][3]
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. ijrst.com [ijrst.com]
- 3. Dibenzofuran - Wikipedia [en.wikipedia.org]
- 4. Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-Dibenzofurancarboxylic acid derivatives for antimicrobial screening
Application Notes & Protocols
Topic: Synthesis and Antimicrobial Screening of 3-Dibenzofurancarboxylic Acid Derivatives For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Antimicrobial Scaffolds
The global rise of antimicrobial resistance presents a formidable challenge to public health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1][2] The dibenzofuran scaffold, a tricyclic aromatic ether, has garnered significant attention in medicinal chemistry due to its prevalence in various biologically active natural products. Derivatives of this privileged structure have demonstrated a wide array of pharmacological effects, including notable antimicrobial, particularly antimycobacterial, activity.
This guide provides a comprehensive, field-proven framework for the synthesis of a focused library of this compound derivatives and outlines a detailed protocol for their subsequent evaluation as potential antimicrobial agents. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for structure-activity relationship (SAR) studies aimed at identifying lead compounds for further development.[1][3][4]
Overall Workflow: From Synthesis to Screening
The path from initial concept to antimicrobial data involves a logical progression of chemical synthesis, derivatization, and microbiological screening. The workflow is designed to first build the core molecular scaffold, then diversify it to explore chemical space, and finally, to quantitatively assess the biological activity of each new compound.
Caption: High-level workflow from starting materials to final data analysis.
Part I: Synthesis of the this compound Scaffold
The construction of the dibenzofuran core is the critical first stage. While several methods exist, such as palladium-catalyzed cross-coupling reactions[5][6][7], the Ullmann condensation remains a robust and fundamental approach for forming the key diaryl ether linkage.[8][9] This protocol employs a two-step sequence: an intermolecular Ullmann ether synthesis followed by an intramolecular cyclization to forge the tricyclic system.
Causality Behind Experimental Choices:
-
Catalyst: Copper (I) iodide (CuI) is chosen as it is a classic and effective catalyst for Ullmann-type reactions. It facilitates the oxidative addition and reductive elimination steps required for C-O bond formation.[8]
-
Ligand: 1,10-Phenanthroline is used as a ligand to stabilize the copper catalyst, increase its solubility, and accelerate the reaction rate.
-
Base: A strong base like potassium carbonate (K2CO3) is essential to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide species required for the coupling reaction.
-
Solvent: A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to ensure all reactants are solubilized and to achieve the high temperatures often necessary for Ullmann condensations.[8]
Protocol 1: Synthesis of this compound
Step 1a: Synthesis of 2-(2-Carboxyphenoxy)benzoic Acid (Diphenyl Ether Intermediate)
-
Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-iodobenzoic acid (1 eq), salicylic acid (1.1 eq), potassium carbonate (K2CO3, 2.5 eq), and copper (I) iodide (CuI, 0.1 eq).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF) to the flask (approx. 5 mL per gram of 2-iodobenzoic acid).
-
Reaction: Heat the mixture to 140-150 °C and stir vigorously for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 100 mL of cold water.
-
Acidify the aqueous solution to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate should form.
-
Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum.
-
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the diphenyl ether intermediate.
Step 1b: Intramolecular Cyclization to form this compound
-
Reagent Setup: In a flask, dissolve the dried diphenyl ether intermediate from Step 1a in concentrated sulfuric acid (H2SO4) at 0 °C (ice bath).
-
Reaction: Slowly warm the mixture to room temperature and stir for 2-4 hours. The strong acid acts as both the solvent and the dehydrating agent to promote the electrophilic cyclization.
-
Workup:
-
Carefully pour the reaction mixture onto crushed ice in a large beaker. This will quench the reaction and precipitate the product.
-
Stir the mixture until all the ice has melted.
-
Filter the solid product, wash extensively with cold water until the filtrate is neutral (pH ~7), and dry under vacuum.
-
-
Purification: The crude this compound can be purified by recrystallization from glacial acetic acid or a suitable solvent system to yield the final scaffold. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part II: Library Generation via Amide Coupling
To explore the structure-activity relationship (SAR), a library of derivatives is synthesized from the carboxylic acid scaffold. Amide bond formation is an ideal derivatization strategy due to its high efficiency, mild reaction conditions, and the vast commercial availability of diverse amines. This allows for systematic modification of the scaffold's steric and electronic properties.
Causality Behind Experimental Choices:
-
Coupling Agents: A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a classic and effective choice. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization) and reacts efficiently with the amine nucleophile.
-
Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.
Protocol 2: General Procedure for Amide Synthesis
-
Reagent Setup: In a dry vial, dissolve this compound (1 eq) in anhydrous DMF.
-
Activation: Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated mixture.
-
Reaction: Seal the vial and stir the reaction at room temperature for 8-16 hours. Monitor completion by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate (NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide derivative by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Part III: Antimicrobial Screening Workflow
The evaluation of the synthesized compounds' antimicrobial efficacy is performed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is the gold standard for determining MIC values quantitatively and is highly amenable to screening multiple compounds.[10][11][12]
Workflow for MIC and MBC Determination
Caption: Step-by-step workflow for MIC and MBC determination.
Protocol 3: MIC Determination via Broth Microdilution
-
Preparation of Test Compounds: Prepare stock solutions of each synthesized derivative in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Plate Setup: In a sterile 96-well flat-bottom plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of each row.
-
Serial Dilution: Add 100 µL of the compound stock solution (appropriately diluted in MHB) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Bacterial Inoculum: Prepare a bacterial suspension of a test organism (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.
-
Inoculation: Inoculate wells 1 through 11 with 50 µL of the standardized bacterial inoculum. The final volume in each well will be 100 µL. Well 12 receives 50 µL of sterile MHB only.
-
Incubation: Cover the plate and incubate at 37°C for 18-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10][11]
Protocol 4: MBC Determination
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[13]
-
Plating: Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (typically corresponding to ≤ 5 colonies for an initial inoculum of 5 x 10⁵ CFU/mL).[10][14]
Data Presentation and Interpretation
Results should be tabulated to allow for clear comparison between derivatives. This format facilitates the initial stages of SAR analysis.
Table 1: Sample Antimicrobial Activity Data
| Compound ID | R-Group (Amine) | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio |
| DBF-A-01 | n-Butylamine | 64 | 128 | 2 |
| DBF-A-02 | Aniline | 32 | >256 | >8 |
| DBF-A-03 | 4-Fluoroaniline | 16 | 64 | 4 |
| DBF-A-04 | Morpholine | 128 | 256 | 2 |
| Cipro | (Positive Control) | 0.5 | 1 | 2 |
Interpretation:
-
Potency: Lower MIC values indicate higher inhibitory potency. In the sample data, DBF-A-03 is the most potent inhibitor.
-
Bactericidal vs. Bacteriostatic: The MBC/MIC ratio helps classify the compound's effect. A ratio of ≤ 4 typically suggests bactericidal activity, while a ratio > 4 suggests bacteriostatic activity. DBF-A-02 would be considered bacteriostatic against S. aureus under these conditions.
-
SAR Insights: Comparing the structures and activities can yield initial SAR insights. For example, the data suggests that aromatic amines (DBF-A-02, DBF-A-03) are more potent than aliphatic (DBF-A-01) or heterocyclic (DBF-A-04) amides. Furthermore, adding an electron-withdrawing fluorine atom to the aromatic ring (DBF-A-03 vs. DBF-A-02) appears to enhance potency.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjps.pk [pjps.pk]
- 7. Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. emerypharma.com [emerypharma.com]
- 12. protocols.io [protocols.io]
- 13. microchemlab.com [microchemlab.com]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Note & Protocol: A Regioselective Synthesis of 3-bromo-dibenzofuran-7-carboxylic acid
Abstract
This document provides a detailed, two-step protocol for the synthesis of 3-bromo-dibenzofuran-7-carboxylic acid, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthetic strategy hinges on a regioselective electrophilic bromination of a readily accessible dibenzofuran precursor, followed by a standard ester hydrolysis. The protocol is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the chemical principles governing the reaction, ensuring both reproducibility and a foundational understanding of the process.
Introduction and Synthetic Strategy
The dibenzofuran scaffold is a privileged core structure found in numerous biologically active natural products and functional organic materials. Specific functionalization of this rigid, planar system is crucial for modulating its physicochemical and pharmacological properties. 3-bromo-dibenzofuran-7-carboxylic acid, in particular, serves as a versatile intermediate, presenting two distinct, orthogonally reactive sites: a carboxylic acid for amide couplings and a bromo-substituent for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
The primary challenge in synthesizing this molecule lies in achieving precise regiocontrol on the dibenzofuran nucleus. Direct electrophilic substitution on the parent dibenzofuran often yields a mixture of 2- and 3-substituted isomers. Our strategy circumvents this by employing a pre-functionalized precursor, methyl dibenzofuran-7-carboxylate. The electron-withdrawing ester at the 7-position deactivates the adjacent benzene ring, thereby directing the electrophilic bromination preferentially to the electron-rich positions of the other ring, which is activated by the ethereal oxygen.
The chosen two-step synthetic pathway is as follows:
-
Step 1: Regioselective Bromination. Electrophilic aromatic substitution on methyl dibenzofuran-7-carboxylate using N-Bromosuccinimide (NBS) to install the bromine atom at the C3 position.
-
Step 2: Saponification. Base-mediated hydrolysis of the resulting methyl 3-bromo-dibenzofuran-7-carboxylate to yield the final carboxylic acid product.
An alternative, highly regioselective approach involves the Sandmeyer reaction, which converts an amino group at the C3 position into a bromo group via a diazonium salt intermediate[1][2]. While effective, that route necessitates the synthesis of the corresponding aminodibenzofuran precursor, which can be a multi-step process in itself[3][4]. The electrophilic bromination protocol detailed here offers a more direct route from a common dibenzofuran intermediate.
Overall Synthetic Workflow
The logical flow of the synthesis is depicted below, starting from the precursor, methyl dibenzofuran-7-carboxylate.
Caption: Synthetic workflow for 3-bromo-dibenzofuran-7-carboxylic acid.
Detailed Experimental Protocols
Part A: Synthesis of Methyl 3-bromo-dibenzofuran-7-carboxylate
Principle & Causality: This step is a classic electrophilic aromatic substitution[5]. The dibenzofuran ring system is activated towards electrophiles by the lone pairs on the furan oxygen atom. This oxygen atom is an ortho, para-director, enhancing electron density at positions 1, 3, 6, and 8. The methyl ester at C7 is an electron-withdrawing group, which deactivates the ring it is attached to (positions 5, 6, 8, 9a) and acts as a meta-director. The combined electronic effects strongly favor substitution on the unsubstituted ring. While position 1 is sterically hindered, position 3 is highly activated and accessible, making it the preferred site for bromination. N-Bromosuccinimide (NBS) is chosen as a mild and safe source of electrophilic bromine, often used for regioselective bromination of activated aromatic systems. Dimethylformamide (DMF) serves as a polar aprotic solvent that facilitates the reaction.
Materials & Equipment:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| Methyl dibenzofuran-7-carboxylate | ≥97% | Commercially Available |
| N-Bromosuccinimide (NBS) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated aq. NaHCO₃ | - | Lab Prepared |
| Brine | - | Lab Prepared |
| Anhydrous MgSO₄ | - | Lab Prepared |
| Round-bottom flask, Magnetic stirrer, Stir bar, Condenser, Heating mantle, Separatory funnel, Rotary evaporator, Silica gel for chromatography |
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl dibenzofuran-7-carboxylate (2.26 g, 10.0 mmol, 1.0 equiv.).
-
Dissolution: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask and stir until the solid is completely dissolved.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equiv.) to the solution in one portion.
-
Reaction Conditions: Heat the reaction mixture to 60 °C using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:EtOAc eluent system).
-
Quenching and Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a gradient of Hexane:EtOAc) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford methyl 3-bromo-dibenzofuran-7-carboxylate as a white to off-white solid.
Part B: Hydrolysis to 3-bromo-dibenzofuran-7-carboxylic acid
Principle & Causality: This reaction is a saponification, a classic base-catalyzed hydrolysis of an ester. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion to form the carboxylate salt. A subsequent acidic work-up is essential to protonate the carboxylate anion, precipitating the neutral, less soluble carboxylic acid product. A mixed solvent system of THF and methanol is used to ensure the solubility of both the nonpolar organic substrate and the aqueous base.
Materials & Equipment:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| Methyl 3-bromo-dibenzofuran-7-carboxylate | - | From Part A |
| Sodium Hydroxide (NaOH) | Pellets, ≥98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | ACS Grade | Fisher Scientific |
| Methanol (MeOH) | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 2.5 N aq. solution | Lab Prepared |
| Deionized Water | - | - |
| Erlenmeyer flask, Magnetic stirrer, Stir bar, Büchner funnel, Filter paper |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve methyl 3-bromo-dibenzofuran-7-carboxylate (3.05 g, 10.0 mmol, 1.0 equiv.) in a mixture of 60 mL of Tetrahydrofuran (THF) and 30 mL of Methanol. Stir until a clear solution is formed.
-
Base Addition: To the stirring solution, add 40 mL of a 2.5 N aqueous sodium hydroxide (NaOH) solution (100 mmol, 10 equiv.).
-
Reaction Conditions: Stir the resulting mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by TLC until the starting ester spot has disappeared.
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the organic solvents (THF and methanol).
-
Acidification & Precipitation: Dilute the remaining aqueous residue with 50 mL of deionized water. Cool the solution in an ice bath and slowly acidify by adding 2.5 N HCl dropwise with stirring until the pH is ~2. A precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight to yield 3-bromo-dibenzofuran-7-carboxylic acid.
Data Summary and Troubleshooting
| Step | Key Reagents | Molar Ratio (equiv.) | Conditions | Time | Expected Yield |
| A | Methyl dibenzofuran-7-carboxylate, NBS | 1.0 : 1.05 | DMF, 60 °C | 4-6 h | 80-90% |
| B | Methyl 3-bromo-dibenzofuran-7-carboxylate, NaOH | 1.0 : 10 | THF/MeOH/H₂O, RT | 1-2 h | >95% |
Troubleshooting Guide:
-
Issue (Part A): Low yield or incomplete bromination.
-
Possible Cause: Inactive NBS or insufficient reaction time/temperature.
-
Solution: Ensure NBS is fresh and has been stored properly. Increase reaction time or temperature slightly (e.g., to 70 °C), monitoring carefully by TLC to avoid over-bromination.
-
-
Issue (Part A): Formation of multiple products (di-bromination).
-
Possible Cause: Reaction temperature too high or excess NBS used.
-
Solution: Use no more than 1.05 equivalents of NBS. Maintain the reaction temperature strictly at 60 °C. Careful purification by column chromatography will be required to separate the desired mono-brominated product.
-
-
Issue (Part B): Product does not precipitate upon acidification.
-
Possible Cause: Insufficient acidification or product is more soluble than expected.
-
Solution: Check the pH with pH paper to ensure it is strongly acidic (pH 1-2). If precipitation is still poor, extract the acidified aqueous layer with ethyl acetate or dichloromethane, then dry and evaporate the organic solvent.
-
-
Issue (Part B): Oily product obtained instead of a solid.
-
Possible Cause: Presence of impurities or residual solvent.
-
Solution: Ensure the product is thoroughly washed and dried. Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
-
Safety Precautions
-
N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Are corrosive. Handle with extreme care, wearing gloves and safety glasses. Neutralize any spills immediately. The hydrolysis and acidification steps can be exothermic; perform additions slowly and with cooling.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when performing these procedures.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Application Note: High-Purity Determination of 3-Dibenzofurancarboxylic Acid Using HPLC and NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the purity assessment of 3-Dibenzofurancarboxylic acid, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] We present detailed protocols for two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity determination and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for identity confirmation and as a complementary quantitative method. The methodologies are designed to be robust, self-validating, and compliant with international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][3][4][5][6]
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound is a heterocyclic aromatic compound that serves as a vital building block in the synthesis of various pharmaceutical agents.[7] The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product.[8] Regulatory bodies, therefore, mandate stringent control over the purity of drug substances and their intermediates.[1]
The ICH Q3A guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[3][4][5] These guidelines establish thresholds, often starting as low as 0.05% for identification, necessitating the use of highly sensitive and accurate analytical methods.[3] This application note details the use of HPLC and NMR, two powerful and complementary analytical techniques, to provide a comprehensive purity assessment of this compound.
Analytical Strategy: An Orthogonal Approach
A multi-faceted analytical approach is essential for a thorough and reliable purity assessment. HPLC and NMR are considered orthogonal methods as they rely on different physicochemical principles for separation and detection.
-
HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, making it ideal for detecting and quantifying impurities.[8][9]
-
NMR spectroscopy provides detailed structural information based on the magnetic properties of atomic nuclei, confirming the identity of the main component and any structurally elucidated impurities. Furthermore, quantitative NMR (qNMR) offers a direct measurement of purity without the need for a specific reference standard of the analyte.[10][11][12][13]
The combined use of these techniques provides a high degree of confidence in the assigned purity value.
Caption: Overall analytical workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is the preferred method for the analysis of moderately polar aromatic compounds like this compound due to its robustness and the wide availability of stationary phases.[14]
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention for the aromatic dibenzofuran ring system. The end-capping of the silica-based stationary phase minimizes peak tailing of the acidic analyte.
-
Mobile Phase: A mixture of acetonitrile and water is used as the mobile phase. Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff. The aqueous component contains a small amount of acid (e.g., phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group.[15] This ensures a consistent retention time and symmetrical peak shape. For LC-MS applications, a volatile acid like formic acid should be used.[16]
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of the main peak while also allowing for the detection of both more and less polar impurities that may be present.
-
Detection: UV detection is chosen due to the strong chromophore of the dibenzofuran ring system. A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks, which can aid in peak tracking and impurity identification.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This will be the stock solution (0.1 mg/mL).
-
Further dilute the stock solution as needed for the desired concentration range.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 254 nm |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method.
-
Report any impurity exceeding the reporting threshold (e.g., 0.05%).
-
Self-Validating System and Method Validation
The described protocol should be validated according to ICH Q2(R1) and USP General Chapters <1225> and <1220> to ensure it is fit for its intended purpose.[17][18][19][20][21] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[19]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous identification of chemical structures. For purity assessment, ¹H NMR is particularly powerful.
Rationale for Experimental Choices
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound as it readily dissolves the analyte and the acidic proton of the carboxylic acid is typically observed as a broad singlet, which can be exchanged with D₂O for confirmation.[22][23]
-
Internal Standard (for qNMR): A certified internal standard with known purity is used for qNMR. The standard should be soluble in the same solvent, not react with the analyte, and have at least one signal that is in a clear region of the spectrum. Maleic acid is a suitable choice for this purpose.[17]
-
¹H NMR: Provides information on the number of different types of protons and their connectivity.
-
¹³C NMR: Provides information on the number of different types of carbon atoms.
Experimental Protocol: NMR Identity and Purity
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation (Identity):
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.
-
-
Sample Preparation (qNMR):
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of DMSO-d₆.
-
-
Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard 1D pulse | Standard 1D with proton decoupling |
| Relaxation Delay (D1) | 30 s (for qNMR) | 2 s |
| Number of Scans | 8 (Identity), 32 (qNMR) | 1024 |
-
Data Analysis (Identity):
-
Data Analysis (qNMR):
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula[11][12]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Caption: Workflow for quantitative NMR (qNMR) analysis.
Data Interpretation and Reporting
HPLC Results
The primary result from the HPLC analysis is the area percent purity. A typical high-purity sample of this compound should exhibit a purity of >99.5%. Any peaks other than the main component are considered impurities. According to ICH Q3A guidelines, any impurity above the identification threshold (typically 0.10% for a drug substance with a maximum daily dose ≤ 2g/day) should be structurally characterized if possible.[1][5]
NMR Results
The NMR spectra should confirm the structure of this compound. The chemical shifts, coupling patterns, and integrations of the aromatic protons should be consistent with the assigned structure. The qNMR result provides an absolute purity value that should be in good agreement with the HPLC area percent purity. Any additional signals in the ¹H NMR spectrum that do not belong to the analyte or the solvent should be investigated as potential impurities.
Conclusion
The combination of a validated RP-HPLC method and NMR spectroscopy provides a robust and reliable approach for the comprehensive purity assessment of this compound. This orthogonal strategy ensures the identity, purity, and impurity profile of this critical pharmaceutical intermediate are accurately determined, meeting the stringent requirements of the pharmaceutical industry and regulatory authorities. Adherence to the principles of method validation and the framework of ICH guidelines is paramount in ensuring the quality and safety of the final drug product.
References
- 1. jpionline.org [jpionline.org]
- 2. nbinno.com [nbinno.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ikev.org [ikev.org]
- 6. database.ich.org [database.ich.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. moravek.com [moravek.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 13. m.youtube.com [m.youtube.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 16. Separation of 2-Hydroxydibenzofuran-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
- 19. uspbpep.com [uspbpep.com]
- 20. uspnf.com [uspnf.com]
- 21. m.youtube.com [m.youtube.com]
- 22. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. chem.libretexts.org [chem.libretexts.org]
Application Note: FT-IR Spectroscopy for Functional Group Analysis of Dibenzofurans
Introduction: The Significance of Dibenzofuran Analysis
Dibenzofuran (DBF) is a heterocyclic aromatic compound composed of two benzene rings fused to a central furan ring.[1][2] This core structure is a key component in various pharmaceuticals, organic electronic materials, and fine chemicals. However, its derivatives, particularly polychlorinated dibenzofurans (PCDFs), are persistent and highly toxic environmental pollutants.[3] Consequently, the precise and rapid identification of the dibenzofuran moiety is critical for quality control in drug development, materials science, and for monitoring environmental contaminants.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique ideal for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of FT-IR spectroscopy for the qualitative analysis of dibenzofurans. We will delve into the theoretical basis for spectral interpretation, provide field-proven experimental protocols, and offer insights into data analysis, ensuring a robust and reliable methodology.
Theoretical Foundation: Vibrational Modes of the Dibenzofuran Structure
The infrared spectrum of dibenzofuran is governed by the vibrational frequencies of its constituent functional groups. The key structural features that give rise to characteristic absorption bands are:
-
Aromatic C-H Bonds: The hydrogen atoms attached to the two benzene rings.
-
Aromatic C=C Bonds: The carbon-carbon double bonds within the benzene rings.
-
Cyclic Ether (C-O-C) Linkage: The diaryl ether group within the central furan ring.
Each of these groups undergoes specific stretching and bending vibrations when interacting with infrared radiation.[4] The energy absorbed corresponds to a specific wavenumber (cm⁻¹), creating a distinct peak in the FT-IR spectrum. A fundamental requirement for a vibration to be "IR active" is that it must cause a net change in the molecule's dipole moment.[4]
The dibenzofuran molecule's planar, rigid structure results in a complex but highly characteristic spectrum, particularly in the "fingerprint region" (below 1500 cm⁻¹), where skeletal vibrations of the entire ring system occur.[5]
Molecular Structure of Dibenzofuran
To understand the FT-IR spectrum, it is essential to visualize the molecule and the bonds that contribute to the absorption bands.
Caption: Molecular structure of dibenzofuran with key functional groups.
Interpreting the FT-IR Spectrum of Dibenzofuran
The FT-IR spectrum of dibenzofuran can be divided into two primary regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[6]
Functional Group Region (>1500 cm⁻¹)
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): The absorptions in this region are characteristic of C-H bonds where the carbon is part of an aromatic ring.[7] These peaks are typically of medium to weak intensity and appear at a slightly higher wavenumber than the C-H stretching of alkanes (which are below 3000 cm⁻¹).[4] Their presence is a strong indicator of an aromatic system.
-
Aromatic C=C In-Ring Stretching (1620-1450 cm⁻¹): These bands arise from the stretching and contracting of the carbon-carbon double bonds within the benzene rings.[8] Dibenzofuran, like other polycyclic aromatic compounds, shows a series of sharp absorptions in this area. These are often strong and can be used to confirm the presence of the aromatic backbone.
Fingerprint Region (<1500 cm⁻¹)
This region contains a wealth of structural information, though the assignments can be complex. For dibenzofuran, two sets of peaks are particularly diagnostic:
-
Asymmetric C-O-C Stretching (~1280 - 1200 cm⁻¹): This is one of the most characteristic peaks for a diaryl ether like dibenzofuran. The C-O-C linkage in the furan ring gives rise to a strong, distinct absorption band due to the asymmetric stretching of these bonds. Theoretical calculations, which show excellent agreement with experimental data, confirm this assignment.[9][10]
-
Aromatic C-H Out-of-Plane Bending (~900-675 cm⁻¹): These strong absorptions result from the C-H bonds bending out of the plane of the aromatic ring.[8] The exact position of these bands is highly sensitive to the substitution pattern on the benzene rings. For unsubstituted dibenzofuran, a strong band around 740-750 cm⁻¹ is characteristic of the four adjacent hydrogen atoms on each of the outer benzene rings.[7]
Summary of Characteristic Vibrational Frequencies
The following table summarizes the key FT-IR absorption bands for dibenzofuran, with assignments supported by experimental data from the NIST Chemistry WebBook and theoretical calculations.[9][11]
| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100 - 3050 | Medium - Weak | C-H Stretching | Aromatic Ring |
| 1610 - 1450 | Strong - Medium | C=C In-Ring Stretching | Aromatic Ring |
| ~1245 | Strong | Asymmetric C-O-C Stretching | Diaryl Ether |
| ~1100 | Strong | In-plane C-H Bending | Aromatic Ring |
| ~745 | Very Strong | C-H Out-of-Plane Bending | Aromatic Ring |
Note: Peak positions are approximate and can be influenced by the sample state (solid, solution) and sampling technique.
Experimental Protocols
While several methods exist for sample preparation in FT-IR spectroscopy, Attenuated Total Reflectance (ATR) is often the most efficient and reliable for solid samples like dibenzofuran, requiring minimal to no sample preparation.[12]
Preferred Method: Attenuated Total Reflectance (ATR) FT-IR
Causality: ATR is preferred for its speed, ease of use, and non-destructive nature.[12] The technique works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[13] An evanescent wave penetrates a small distance into the sample, allowing for the acquisition of a high-quality spectrum from just a few milligrams of material with excellent reproducibility. This eliminates the often labor-intensive process of creating KBr pellets.[14]
Materials:
-
FT-IR Spectrometer with ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Dibenzofuran sample (solid powder)
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol or Acetone)
-
Lint-free wipes (e.g., Kimwipes™)
Protocol:
-
Crystal Cleaning: Before any analysis, ensure the ATR crystal surface is impeccably clean. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to computationally subtract the absorbance from ambient water vapor and carbon dioxide, as well as any intrinsic signal from the ATR crystal itself.
-
Sample Application: Place a small amount of the dibenzofuran powder (typically 1-5 mg) onto the center of the ATR crystal using a clean spatula.[15]
-
Apply Pressure: Lower the ATR pressure arm and apply consistent pressure to the sample. This ensures firm, uniform contact between the solid sample and the crystal surface, which is essential for a high-quality, reproducible spectrum.
-
Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 or 32 scans are typically sufficient for a high-purity sample.
-
Data Analysis: The resulting spectrum should be baseline-corrected and normalized if necessary. Identify the key absorption bands as outlined in the data table above to confirm the presence of the dibenzofuran functional groups.
-
Post-Analysis Cleaning: After the measurement is complete, release the pressure arm, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened lint-free wipe as described in Step 1.
References
- 1. researchgate.net [researchgate.net]
- 2. Dibenzofuran - Wikipedia [en.wikipedia.org]
- 3. Characteristic vibrational frequencies of toxic polychlorinated dibenzo-dioxins and -furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Theoretical study of structure, vibrational frequencies, and electronic spectra of dibenzofuran and its polychlorinated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dibenzofuran [webbook.nist.gov]
- 11. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. eng.uc.edu [eng.uc.edu]
Investigational Application of 3-Dibenzofurancarboxylic Acid as a Novel Fluorescent Probe for Cellular Imaging
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, albeit investigational, guide to the potential use of 3-Dibenzofurancarboxylic acid as a fluorescent probe for cellular imaging. While direct applications of this specific molecule in bioimaging are not yet extensively documented, the inherent photophysical properties of the dibenzofuran scaffold suggest its promise as a core fluorophore.[1][2][3][4] This guide is built upon the established principles of fluorescence microscopy and small molecule probe development, offering a foundational framework for researchers interested in exploring the capabilities of this and related compounds. We will delve into the theoretical underpinnings of its potential as a probe, provide detailed protocols for its initial characterization and application in a cellular context, and discuss critical considerations for data interpretation and future research directions.
Introduction: The Promise of the Dibenzofuran Scaffold
Dibenzofuran-based compounds, characterized by their rigid and planar heterocyclic aromatic structure, have garnered considerable attention in medicinal chemistry and materials science.[5][6] Their unique electronic properties make them an attractive scaffold for the development of novel fluorescent probes.[2][4] The incorporation of functional groups, such as the carboxylic acid in this compound, can further modulate their spectral properties, solubility, and biological interactions.[7][8] The carboxylic acid moiety, in particular, may enhance water solubility and provides a reactive handle for bioconjugation, potentially enabling targeted imaging applications.[9][10]
This application note serves as a starting point for the investigation of this compound as a fluorescent cellular imaging agent. The protocols and principles outlined herein are based on the properties of structurally related benzofuran and dibenzofuran derivatives that have been successfully employed as fluorescent probes.[11][12][13]
Principle of the Method
The use of small-molecule fluorescent probes in cellular imaging relies on their ability to enter cells and emit a detectable fluorescent signal upon excitation with light of a specific wavelength.[14] The key attributes of a successful fluorescent probe include high quantum yield, photostability, low cytotoxicity, and, ideally, the ability to localize to specific subcellular compartments or report on particular biological events.[15]
For this compound, we hypothesize a workflow that begins with the characterization of its fundamental photophysical properties, followed by its introduction to cultured cells and subsequent imaging via fluorescence microscopy. The rigid dibenzofuran core is expected to provide the foundational fluorescence, while the carboxylic acid group may influence its uptake, distribution, and retention within the cell.
Figure 1: General workflow for investigating a novel fluorescent probe.
Photophysical Properties of Structurally Related Dibenzofuran Derivatives
To provide a reasonable expectation of the performance of this compound, the following table summarizes the photophysical properties of several dibenzofuran and benzofuran derivatives reported in the literature. It is crucial to experimentally determine these properties for this compound itself.
| Compound Class | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Quantum Yield (Φ) | Reference |
| Dibenzofuran α-Amino Acids | ~300-350 nm | ~350-450 nm | ~50-100 nm | Not specified | [2][3] |
| Benzofuran Derivatives | Varies (UV-Vis) | Varies (Blue-Red) | Can be large | Varies | [11][16] |
| 1,3-Diphenylisobenzofuran | ~410-416 nm | ~456-465 nm | ~46-49 nm | High | [17][18] |
| Benzo[g]coumarins | ~450-550 nm | ~550-650 nm | ~100 nm | High | [19] |
Investigational Protocol for Cellular Imaging
This protocol provides a general framework for the initial assessment of this compound in a cellular context. Optimization of probe concentration, incubation time, and imaging parameters will likely be necessary for specific cell types and experimental goals.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (a DAPI or UV filter set is a likely starting point)
-
Incubator (37°C, 5% CO₂)
Step-by-Step Methodology
Step 1: Preparation of Stock Solution
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Step 2: Cell Culture and Plating
-
Culture the chosen cell line according to standard protocols.
-
Plate cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for at least 24 hours in a 37°C, 5% CO₂ incubator.
Step 3: Probe Loading
-
Prepare a working solution of the probe by diluting the 10 mM stock solution into pre-warmed complete cell culture medium. A starting concentration range of 1-10 µM is recommended for initial experiments.
-
Remove the culture medium from the cells and gently wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C, 5% CO₂. Note: Incubation time may need to be optimized.
Step 4: Imaging
-
Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed complete medium or a suitable imaging buffer to the cells.
-
Immediately proceed to imaging on a fluorescence microscope.
-
Acquire images using an appropriate filter set (based on the determined excitation and emission spectra) and a brightfield or phase-contrast image for cellular morphology.
Step 5: Controls
-
Unstained Control: Image cells that have not been treated with the probe to assess background autofluorescence.
-
Vehicle Control: Treat cells with the same concentration of DMSO used in the probe-containing medium to ensure the vehicle has no effect on cell morphology or viability.
Data Analysis and Interpretation
Initial analysis should focus on determining if a fluorescent signal is detectable above the background autofluorescence of the control cells. Key observations to make include:
-
Signal Intensity: Is the fluorescence bright and easily detectable?
-
Photostability: Does the signal diminish rapidly upon continuous excitation?
-
Cellular Localization: Is the fluorescence diffuse throughout the cell, or does it appear to localize to specific structures (e.g., nucleus, mitochondria, cytoplasm)?
-
Cytotoxicity: Does the probe appear to affect cell morphology, adherence, or viability at the concentrations used? A formal cytotoxicity assay (e.g., MTT or LDH) is recommended for quantitative assessment.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No/Weak Signal | Incorrect filter set. | Determine the excitation/emission maxima of the probe and use the appropriate filters. |
| Probe concentration too low. | Increase the probe concentration in a stepwise manner. | |
| Insufficient incubation time. | Increase the incubation time. | |
| Probe is not cell-permeable. | Consider derivatization to enhance permeability or use permeabilizing agents (for fixed-cell imaging). | |
| High Background | Incomplete washing. | Increase the number and duration of washes. |
| Probe concentration too high. | Decrease the probe concentration. | |
| Media components are fluorescent. | Image in a non-fluorescent imaging buffer. | |
| Phototoxicity | High excitation light intensity. | Reduce the light intensity and/or exposure time. |
| Probe generates reactive oxygen species. | Use an oxygen scavenger in the imaging medium. |
Future Directions and Considerations
The preliminary experiments outlined above are the first step in a comprehensive evaluation of this compound as a fluorescent probe. Further studies should include:
-
Detailed Photophysical Characterization: Accurately measure the absorption and emission spectra, quantum yield, and photostability in various solvents and biological buffers.
-
Subcellular Localization Studies: Use co-localization experiments with commercially available organelle-specific dyes to determine the intracellular distribution of the probe.
-
Mechanism of Uptake: Investigate the cellular uptake mechanism (e.g., passive diffusion, active transport).
-
Sensing Capabilities: Explore if the fluorescence of the probe is sensitive to changes in the cellular microenvironment (e.g., pH, ion concentration, viscosity).[12][13][20]
Figure 2: Potential pathways for cellular uptake and localization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Chemistry of the carboxylic acid of dihydrofluorescein in oxidation and its application to fluorogenic ROS sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A carboxylic acid-functionalized coumarin-hemicyanine fluorescent dye and its application to construct a fluorescent probe for selective detection of cysteine over homocysteine and glutathione - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemisgroup.us [chemisgroup.us]
- 13. researchgate.net [researchgate.net]
- 14. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes & Protocols: A Framework for the Development of 3-Dibenzofurancarboxylic Acid-Based Anticancer Agents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Dibenzofuran Scaffold
The dibenzofuran core, a fused aromatic system of two benzene rings and a central furan ring, represents a privileged scaffold in medicinal chemistry.[1] Naturally occurring and synthetic dibenzofuran derivatives have demonstrated a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3] In oncology, these compounds have emerged as a promising class of agents due to their diverse mechanisms of action, which include the induction of apoptosis, inhibition of key cell cycle kinases, and modulation of critical signaling pathways like NF-κB and AKT/mTOR.[4][5][6]
This guide provides a comprehensive framework for the rational design, synthesis, and preclinical evaluation of novel anticancer agents based on the 3-dibenzofurancarboxylic acid scaffold. While drawing upon established methodologies for dibenzofuran derivatives, the protocols herein are tailored to provide a robust and adaptable workflow for researchers focused on this specific chemical class. The objective is to bridge the gap between synthesis and biological characterization, offering detailed, field-proven protocols that emphasize causality, reproducibility, and scientific integrity.
Section 1: Synthesis and Chemical Elaboration
The foundation of any drug discovery program is the efficient and flexible synthesis of the core scaffold and its derivatives. Modern synthetic methods, particularly palladium-catalyzed reactions, have made the dibenzofuran core highly accessible.[1][7] The following protocols outline a general strategy for constructing the dibenzofuran system and subsequently installing the key 3-carboxylic acid functionality.
Workflow for Synthesis of this compound Derivatives
Caption: General synthetic workflow from starting materials to the target this compound.
Protocol 1.1: Synthesis of the Dibenzofuran Core via Palladium Catalysis
Objective: To synthesize the parent dibenzofuran scaffold from an appropriate diaryl ether precursor using an intramolecular palladium-catalyzed C-H activation/C-C bond formation reaction. This method offers high yields and a broad substrate scope.[7]
Rationale: Palladium(II) catalysis enables the direct coupling of two aryl rings under oxidative conditions. Pivalic acid is often used as a co-solvent and proton shuttle, facilitating the C-H activation step and improving reaction efficiency and reproducibility.[7]
Materials:
-
o-Iododiaryl ether (or a suitable diaryl ether precursor)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Pivalic acid (PivOH)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the diaryl ether precursor (1.0 eq).
-
Add palladium(II) acetate (0.03 eq) and pivalic acid (2.0 eq).
-
Add anhydrous solvent (e.g., Toluene) to achieve a substrate concentration of approximately 0.1 M.
-
Stir the reaction mixture at 110-120 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure dibenzofuran core.
Section 2: In Vitro Evaluation of Anticancer Activity
Once a library of this compound derivatives is synthesized, the primary screening step is to assess their cytotoxicity against a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and highly reproducible method for this purpose, measuring cell density based on the protein content of fixed cells.[4]
Protocol 2.1: Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxic effect of test compounds on various cancer cell lines and calculate the 50% inhibitory concentration (IC₅₀).
Rationale: The SRB assay is preferred for high-throughput screening due to its simplicity, sensitivity, and the stability of the endpoint.[8][9] Unlike metabolic assays (e.g., MTT), the SRB assay is based on protein staining and is therefore less susceptible to interference from compounds that alter cellular metabolism.
Materials:
-
Human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer, A549 lung cancer)[5][10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO (10 mM stock)
-
Doxorubicin or another standard anticancer drug (positive control)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well microtiter plates
-
Multichannel pipette and plate reader (490-530 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the compounds. Include vehicle control wells (DMSO only).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%) and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on a paper towel and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plates on a plate shaker for 10 minutes.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated wells / Absorbance of vehicle control wells) x 100.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
Table 1: Reported Anticancer Activity of Selected Dibenzofuran and Benzofuran Derivatives
| Compound/Derivative Class | Target/Mechanism | Cell Line | IC₅₀ Value | Reference |
| Cercosporamide-derived dibenzofuran | Pim-1/2 kinases, CLK1 | MV4-11 (AML) | Low micromolar | [2] |
| Kehokorins A, D, E | Not Specified | HeLa | 1.5 - 6.1 µg/mL | [2] |
| Fluorinated benzofuran (Compound 1) | Apoptosis Induction | HCT116 | 19.5 µM | [11] |
| 3-Amidobenzofuran (Compound 28g) | Antiproliferative | MDA-MB-231 | 3.01 µM | [10] |
| Benzofuran-based oxadiazole (14c) | GSK3β / NF-κB Suppression | HCT116 | 3.27 µM | [10] |
| Benzofuran-2-carboxamide (3m) | NF-κB Inhibition | Various | Low micromolar | [4] |
Section 3: Elucidation of the Mechanism of Action (MoA)
Identifying a potent cytotoxic compound is only the first step. Understanding how it kills cancer cells is critical for further development. Many dibenzofuran derivatives exert their effects by inducing programmed cell death (apoptosis) or by inhibiting key signaling pathways that control cell proliferation and survival.[6][12]
Workflow for Mechanism of Action Studies
Caption: A logical workflow for investigating the mechanism of action of a novel anticancer compound.
Protocol 3.1: Quantification of Apoptosis by Annexin V/PI Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with a test compound using flow cytometry.
Rationale: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[8]
Materials:
-
Cancer cells treated with the test compound at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate Buffered Saline (PBS), cold.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the test compound for the desired time. Include vehicle-treated (negative) and staurosporine-treated (positive) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free detachment solution or gentle scraping. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use FITC signal detector (FL1) for Annexin V and Phycoerythrin signal detector (FL2 or FL3) for PI.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Target Signaling Pathway: Inhibition of Pim Kinases
Several dibenzofuran derivatives, inspired by the natural product cercosporamide, have been identified as potent inhibitors of Pim kinases.[2][12] These are constitutively active serine/threonine kinases that are overexpressed in many cancers and promote cell survival and proliferation by phosphorylating pro-apoptotic proteins like BAD and cell cycle inhibitors like p27.
Caption: The Pim-1 kinase signaling pathway. Inhibition by a dibenzofuran derivative prevents phosphorylation of BAD and p27, promoting apoptosis and halting proliferation.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening of 3-Dibenzofurancarboxylic Acid Derivatives for Antifungal Activity
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the urgent discovery and development of novel antifungal agents with distinct mechanisms of action. Dibenzofurans, a class of heterocyclic aromatic compounds, have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer and antibacterial properties.[1] Notably, derivatives of the related benzofuran scaffold have shown promising antifungal activity.[2][3][4][5] This has led to the exploration of 3-dibenzofurancarboxylic acid and its derivatives as a potential new class of antifungal agents.
The core structure of this compound provides a unique scaffold for chemical modification, allowing for the generation of a library of derivatives with diverse physicochemical properties.[6][7][8] The rationale behind screening these derivatives is to identify compounds that exhibit potent and selective antifungal activity. An ideal antifungal drug should effectively inhibit or kill fungal pathogens while exhibiting minimal toxicity to host cells. This dual evaluation is critical because both fungi and humans are eukaryotes, increasing the likelihood of off-target effects.[9]
This guide provides a comprehensive framework for the systematic screening of this compound derivatives for antifungal activity. It outlines detailed protocols for primary antifungal susceptibility testing, determination of minimum inhibitory concentrations (MIC), and in vitro cytotoxicity assessment. By following these methodologies, researchers can effectively identify promising lead compounds for further development in the antifungal drug discovery pipeline.
Key Concepts in Antifungal Drug Action
A fundamental understanding of existing antifungal mechanisms is crucial for contextualizing the potential action of novel compounds. The majority of clinically used antifungal drugs target specific components of the fungal cell, primarily the cell membrane or cell wall.[10][11]
-
Ergosterol Synthesis Inhibition: A major target is ergosterol, the primary sterol in fungal cell membranes, which is absent in mammalian cells.[11][12] Azoles, a widely used class of antifungals, inhibit the enzyme lanosterol 14-α-demethylase, which is critical for ergosterol biosynthesis.[10][12] This disruption of ergosterol production leads to a dysfunctional cell membrane and ultimately inhibits fungal growth.[10]
-
Direct Membrane Disruption: Polyenes, such as amphotericin B, bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[10][12]
-
Cell Wall Synthesis Inhibition: Echinocandins represent a newer class of antifungals that target the synthesis of β-1,3-glucan, an essential component of the fungal cell wall.[13] This mechanism provides a high degree of selectivity as mammalian cells lack a cell wall.
The screening of this compound derivatives will aim to identify compounds that may act on these established pathways or potentially uncover novel mechanisms of action.
Experimental Design & Workflow
A systematic approach is essential for the efficient screening of a compound library. The following workflow outlines the key stages, from initial screening to preliminary toxicity assessment.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - this compound (C13H8O3) [pubchemlite.lcsb.uni.lu]
- 7. 6,7,8,9-Tetrahydrodibenzofuran-3-carboxylic acid | C13H12O3 | CID 458251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 11. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. davidmoore.org.uk [davidmoore.org.uk]
Application Notes and Protocols for the Synthesis of Benzofuran-3-Carboxylic Acids
Introduction: Benzofuran-3-carboxylic acids and their ester derivatives are privileged heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. Their rigid, planar structure serves as a versatile template for designing molecules that interact with a wide range of biological targets. These compounds have been identified as core components in molecules exhibiting antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Consequently, the development of efficient and scalable synthetic routes to access these valuable building blocks is a critical objective for researchers in organic synthesis and drug development.
This document provides an in-depth guide to proven and contemporary methods for the synthesis of benzofuran-3-carboxylic acids. Eschewing a simple recitation of steps, this guide delves into the mechanistic rationale behind key synthetic strategies, offering field-proven insights to empower researchers to not only replicate these protocols but also to adapt and troubleshoot them for their specific molecular targets. The protocols described herein are selected for their reliability, efficiency, and broad substrate applicability.
Strategy 1: Darzens-type Condensation of Salicylaldehydes with α-Haloesters
One of the most direct and reliable methods for constructing the benzofuran-3-carboxylic acid scaffold involves a base-mediated condensation of a substituted salicylaldehyde with an α-haloester, such as ethyl chloroacetate or ethyl bromoacetate. This approach is mechanistically analogous to a Darzens glycidic ester synthesis, followed by an intramolecular cyclization and dehydration.
Mechanistic Rationale: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of the salicylaldehyde by a suitable base (e.g., potassium carbonate, sodium hydride). The resulting phenoxide then acts as a nucleophile, attacking the α-carbon of the haloester in an SN2 reaction to form an ether intermediate. Subsequently, a second equivalent of base abstracts a proton from the α-carbon of the ester, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl carbon, forming a five-membered ring. The final step is the elimination of water (dehydration) under the reaction conditions to yield the aromatic benzofuran ring system. The use of a relatively weak base like potassium carbonate is often sufficient and helps to avoid self-condensation of the salicylaldehyde.
Visual Workflow: Darzens-type Condensation
Caption: Workflow for the synthesis of benzofuran-3-carboxylic acids via Darzens-type condensation.
Detailed Experimental Protocol: Synthesis of 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic Acid Derivative
This protocol is adapted from a procedure used for the synthesis of substituted benzofuran-3-carboxylates.[3] The final step describes the esterification to the methyl ester, which can be followed by hydrolysis if the carboxylic acid is the desired final product.
Materials and Reagents:
-
6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (starting material for esterification example) or a suitable salicylaldehyde for the core synthesis.
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulphate ((CH₃O)₂SO₂)
-
Acetone, anhydrous
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform, Methanol)
Procedure (Esterification Example):
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (0.02 mol).
-
Add anhydrous acetone (30 mL) to dissolve the starting material.
-
Add anhydrous potassium carbonate (K₂CO₃, 0.02 mol).
-
Add dimethyl sulphate ((CH₃O)₂SO₂, 0.02 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., chloroform:methanol 98:2).[3]
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel, eluting with chloroform, to yield the pure methyl ester product.[3]
Note on Hydrolysis: To obtain the final carboxylic acid from the synthesized ester, a standard saponification procedure can be employed. This typically involves refluxing the ester with an excess of sodium hydroxide or potassium hydroxide in an alcohol/water mixture, followed by acidic workup (e.g., with HCl) to protonate the carboxylate salt.
Data Summary: Representative Benzofuran-3-Carboxylate Synthesis
| Entry | Starting Salicylaldehyde | Reagents | Product | Yield (%) | Reference |
| 1 | Salicylaldehyde | Ethyl bromoacetate, K₂CO₃, Acetone | Ethyl benzofuran-3-carboxylate | ~85% | [4] |
| 2 | 5-Chlorosalicylaldehyde | Ethyl diazoacetate, HBF₄(OEt)₂ | Ethyl 5-chlorobenzofuran-3-carboxylate | Good | [2] |
| 3 | 2-hydroxy-1-naphthaldehyde | Ethyl bromoacetate, NaH, DMF | Ethyl naphtho[2,1-b]furan-3-carboxylate | High | General Method |
Strategy 2: Intramolecular Wittig Reaction
The intramolecular Wittig reaction offers a powerful and versatile method for constructing the benzofuran ring. This strategy relies on the creation of a phosphorus ylide that is suitably positioned to react with an ester carbonyl group, leading to the formation of the furan ring's double bond.
Mechanistic Rationale: The synthesis begins with the preparation of a key precursor: an ester of a (2-acylphenoxy)acetic acid. This precursor is typically synthesized by acylating a phenol with an appropriate acid chloride. The resulting ester is then treated with a phosphine, such as tributylphosphine (Bu₃P), which undergoes a Michael addition to an activated alkene or a related reaction to generate a zwitterionic intermediate. This intermediate then rearranges to form a phosphorus ylide.[5] The ylide, being a potent nucleophile, immediately attacks the proximate ester carbonyl group in an intramolecular fashion. This cyclization forms a five-membered oxaphosphetane intermediate, which subsequently collapses, eliminating phosphine oxide (e.g., Bu₃PO) and forming the C2-C3 double bond of the benzofuran ring.[6][7] The final product is a benzofuran with a substituent at the 3-position derived from the acyl group of the starting material. If the acyl group is a carboxylate equivalent, this leads directly to the desired scaffold.
Visual Workflow: Intramolecular Wittig Synthesis
Caption: Key stages of the intramolecular Wittig reaction for benzofuran synthesis.
Detailed Experimental Protocol: General Procedure for Intramolecular Wittig Cyclization
This protocol is a generalized representation based on published methods for the synthesis of functionalized benzofurans via intramolecular Wittig reactions.[5][8]
Materials and Reagents:
-
Substituted o-hydroxyaryl ketone or a related precursor (1.0 equiv)
-
Activated alkyne (e.g., ethyl propiolate) or other Michael acceptor (1.2 equiv)
-
Tributylphosphine (Bu₃P) (1.1 equiv)
-
Triethylamine (Et₃N) (1.3 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar).
-
To the flask, add the o-hydroxyaryl ketone precursor (0.3 mmol, 1.0 equiv) and dissolve it in anhydrous dichloromethane (1.5 mL).
-
Add the activated alkyne (1.2 equiv) to the solution.
-
Sequentially add triethylamine (1.3 equiv) and tributylphosphine (1.1 equiv) to the reaction mixture at room temperature with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.[5]
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the benzofuran product.
Data Summary: Substrate Scope in Intramolecular Wittig Synthesis
| Entry | o-Hydroxyaryl Precursor | Michael Acceptor | Key Reagents | Product Type | Yield (%) | Reference |
| 1 | Salicylaldehyde | Dimethyl acetylenedicarboxylate | Bu₃P, Et₃N | Dimethyl benzofuran-2,3-dicarboxylate | ~77% | [5] |
| 2 | 2-Hydroxyacetophenone | Ethyl propiolate | PPh₃, NaH | Ethyl 2-methylbenzofuran-3-carboxylate | Good | General Method |
| 3 | 2-Hydroxy-4-methoxyacetophenone | Methyl acrylate | Bu₃P, Et₃N | 3-Acetyl-5-methoxybenzofuran | ~85% | [6] |
Strategy 3: Transition Metal-Catalyzed Annulation
Transition metal catalysis provides a powerful and convergent approach to benzofuran-3-carboxylic acid derivatives, often allowing for the rapid assembly of complex structures from simple starting materials. Palladium, copper, and gold catalysts are particularly prevalent in these transformations.[9][10]
Mechanistic Rationale: A common strategy involves the coupling of an o-alkynylphenol with a source of CO₂ or a carboxylating agent. For instance, a palladium-catalyzed process can be employed. The cycle typically begins with the oxidative addition of a palladium(0) catalyst to an o-halophenol derivative. This is followed by a Sonogashira coupling with a terminal alkyne bearing an ester group (or a group that can be converted to one), which forms the key o-alkynylphenol intermediate.[10]
Alternatively, a direct intramolecular cyclization of a pre-formed o-alkynylphenol ester can be achieved. In a gold-catalyzed reaction, the Lewis-acidic gold(I) species activates the alkyne toward nucleophilic attack by the phenolic oxygen.[11] This exo-dig cyclization generates a vinyl-gold intermediate, which can then be protonated or undergo further functionalization to yield the final benzofuran product. The strategic placement of an ester on the alkyne starting material directly installs the required carboxylate functionality at the 3-position.
Visual Workflow: Metal-Catalyzed Cyclization
Caption: A typical palladium/copper-catalyzed pathway for benzofuran synthesis.
Detailed Experimental Protocol: Pd/Cu-Catalyzed Synthesis of 2-Substituted Benzofuran-3-carboxylates
This protocol describes a tandem Sonogashira coupling and cyclization reaction to form the benzofuran scaffold.
Materials and Reagents:
-
Substituted o-iodophenol (1.0 equiv)
-
Terminal alkyne with an ester group (e.g., ethyl propiolate) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the o-iodophenol (1.0 equiv), Pd(PPh₃)₂Cl₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF), followed by triethylamine (2-3 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS). The cyclization often occurs in situ as the Sonogashira coupling product is formed.
-
After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the metal salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to obtain the desired ethyl benzofuran-3-carboxylate derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Chemoselective intramolecular Wittig reactions for the synthesis of oxazoles and benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Dibenzofurancarboxylic Acid as a Foundational Building Block for Advanced OLED Materials
Introduction: The Strategic Importance of the Dibenzofuran Moiety in OLEDs
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a vast chemical space for optimal organic semiconductor materials. Within this landscape, the dibenzofuran core has emerged as a privileged scaffold, particularly for the construction of host and hole-transporting materials. Its rigid, planar structure imparts high thermal stability and a high triplet energy, which is crucial for preventing reverse energy transfer from the phosphorescent dopant to the host material, thereby enhancing device efficiency and lifetime. Furthermore, the dibenzofuran moiety's electronic properties can be finely tuned through substitution at various positions, allowing for the rational design of materials with tailored charge transport characteristics.
While not directly incorporated into OLED devices, 3-Dibenzofurancarboxylic acid serves as a readily available and versatile starting material for the synthesis of key dibenzofuran-based intermediates. This document provides a comprehensive guide for researchers and scientists on the application of this compound in the synthesis of high-performance OLED materials, including detailed synthetic protocols and an analysis of the resulting device performance.
From Carboxylic Acid to Versatile Precursor: Synthetic Pathways
The carboxylic acid functional group of this compound is not directly amenable to the common cross-coupling reactions used in the synthesis of complex organic electronic materials. Therefore, the initial synthetic strategy involves the conversion of the carboxylic acid into a more synthetically versatile functional group, typically a halogen or a boronic acid derivative.
Core Directive: The Necessity of Precursor Synthesis
The primary reason for converting this compound into precursors like 3-bromodibenzofuran or 3-dibenzofuranylboronic acid is to enable participation in powerful C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. These reactions are the cornerstones of modern organic electronics synthesis, allowing for the modular assembly of complex molecules from simpler building blocks. The bromo- and boryl- functionalities act as "handles" for these palladium-catalyzed transformations.
Protocols
Protocol 1: Synthesis of 3-Bromodibenzofuran
This protocol details the conversion of this compound to 3-bromodibenzofuran via a modified Hunsdiecker-type decarboxylative bromination. This method avoids the use of heavy metal salts and offers a more environmentally benign route.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous acetonitrile (MeCN)
-
Tetrabutylammonium tribromide (TBABr₃) (catalytic amount)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of tetrabutylammonium tribromide to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/dichloromethane gradient to afford pure 3-bromodibenzofuran.
Causality Behind Experimental Choices:
-
NBS as Bromine Source: NBS is a convenient and safer alternative to liquid bromine for radical bromination reactions.[1]
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of reaction and has a convenient boiling point for reflux.
-
Catalytic TBABr₃: The tribromide salt can act as a mild source of bromine radicals, initiating the decarboxylative bromination.
-
Aqueous Work-up: The sodium bicarbonate wash is crucial to remove any unreacted carboxylic acid and acidic byproducts.
Protocol 2: Synthesis of 3-Dibenzofuranylboronic Acid Pinacol Ester
This protocol describes the conversion of 3-bromodibenzofuran to its corresponding boronic acid pinacol ester, a key intermediate for Suzuki-Miyaura cross-coupling reactions.
Materials:
-
3-Bromodibenzofuran
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas (for inert atmosphere)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromodibenzofuran (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (1.5 eq.), and Pd(dppf)Cl₂ (3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.
-
Reaction Conditions: Heat the mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-dibenzofuranylboronic acid pinacol ester.
Causality Behind Experimental Choices:
-
B₂pin₂: This is a stable and easy-to-handle source of boron for the borylation reaction.[2]
-
Pd(dppf)Cl₂: This palladium catalyst is highly effective for Miyaura borylation reactions.[3]
-
KOAc: Potassium acetate acts as a base, which is necessary for the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.
Application in OLED Material Synthesis
The synthesized 3-bromodibenzofuran and its boronic ester derivative are versatile building blocks for a variety of OLED materials. The 3-position of the dibenzofuran core offers a unique substitution pattern that can influence the electronic properties and morphology of the final material.
Synthesis of a Bipolar Host Material: 3,7-Di(9H-carbazol-9-yl)dibenzo[b,d]furan
A prominent application of 3-substituted dibenzofuran is in the synthesis of bipolar host materials, where electron-donating and electron-withdrawing moieties are incorporated to facilitate balanced charge transport. Carbazole is a well-known hole-transporting unit.
Synthetic Workflow:
Caption: Synthetic route from this compound to a bipolar host material.
Protocol 3: Synthesis of 3,7-Di(9H-carbazol-9-yl)dibenzo[b,d]furan via Buchwald-Hartwig Amination
Materials:
-
3,7-Dibromodibenzofuran (can be synthesized from dibenzofuran)
-
Carbazole
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(tBu)₃)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 3,7-dibromodibenzofuran (1.0 eq.), carbazole (2.2 eq.), and sodium tert-butoxide (2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (2 mol%) and P(tBu)₃ (8 mol%) to the flask under the inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Conditions: Heat the mixture to 110 °C and stir for 24 hours.
-
Work-up: After cooling, quench the reaction with water and extract with toluene. Wash the organic layer with brine and dry over anhydrous MgSO₄.
-
Purification: After removing the solvent, the crude product is purified by column chromatography and subsequent sublimation to yield the final product.
Causality Behind Experimental Choices:
-
Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds, ideal for coupling amine-containing moieties like carbazole to aryl halides.[4]
-
Pd₂(dba)₃ and P(tBu)₃: This is a common and effective catalyst/ligand system for Buchwald-Hartwig amination. The bulky and electron-rich phosphine ligand facilitates the catalytic cycle.
Device Fabrication and Performance
Materials derived from 3-substituted dibenzofuran have demonstrated significant promise in OLEDs. The following section details a representative device structure and its performance.
OLED Device Architecture and Energy Level Diagram
A typical multilayer OLED incorporating a dibenzofuran-based host material is fabricated by sequential thermal evaporation of the organic layers and the metal cathode onto a pre-cleaned indium tin oxide (ITO) coated glass substrate.
Caption: Representative OLED architecture and energy level diagram.
Performance Data of a Representative OLED
The performance of an OLED is characterized by its efficiency, brightness, and color purity. The table below summarizes the performance of a yellow phosphorescent OLED (PhOLED) using a dibenzofuran-based host material.[5]
| Parameter | Value |
| Host Material | 7-(dibenzo[b,d]furan-3-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile |
| Dopant | Iridium(III) bis(4-phenylthieno[3,2-c]pyridinato-N,C2')acetylacetonate (PO-01) |
| Maximum Current Efficiency | 77.2 cd/A |
| Maximum External Quantum Efficiency | 25.3% |
| Color Coordinates (CIE) at 1000 cd/m² | (0.51, 0.49) |
| Turn-on Voltage | ~3.0 V |
Analysis of Performance:
The high current and external quantum efficiencies demonstrate the effectiveness of the dibenzofuran-based host in facilitating efficient energy transfer to the phosphorescent dopant. The color coordinates indicate a pure yellow emission. The relatively low turn-on voltage is indicative of good charge injection and transport properties of the materials used in the device stack.
Conclusion
This compound, while not a direct component of OLEDs, is a valuable and accessible starting material for the synthesis of high-performance dibenzofuran-based materials. Through straightforward and well-established synthetic transformations, it can be converted into versatile precursors for the construction of advanced host and hole-transporting materials. The inherent properties of the dibenzofuran core, such as high thermal stability and a large triplet energy, translate into OLED devices with high efficiency, good color purity, and operational stability. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the rich potential of 3-substituted dibenzofuran derivatives in the ever-evolving field of organic electronics.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Dibenzofurancarboxylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 3-Dibenzofurancarboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to enhance the purity and yield of your target compound.
Introduction to Purification Challenges
Crude this compound, often synthesized via methods such as the haloform reaction of 3-acetyldibenzofuran or the Grignard carboxylation of 3-bromodibenzofuran, can be contaminated with a variety of impurities. These may include unreacted starting materials, isomeric byproducts, and reagents from the synthesis. The inherent properties of this compound, an aromatic carboxylic acid, necessitate a tailored purification strategy to achieve high purity suitable for downstream applications.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of crude this compound in a question-and-answer format.
Question: My recrystallized this compound is still showing impurities by TLC/HPLC, particularly a spot with a similar Rf to the starting material. What's going on?
Answer: This is a common issue, especially if the impurity is structurally similar to the product, such as unreacted 3-acetyldibenzofuran or 3-bromodibenzofuran.
-
Causality: Recrystallization is most effective at removing impurities with significantly different solubilities from the desired compound. If the impurity has a similar solubility profile, it can co-crystallize with your product.
-
Solution: A multi-step purification approach is recommended. First, employ an acid-base extraction to separate the acidic this compound from neutral or less acidic impurities. Following this, perform a recrystallization. This dual approach leverages both the chemical reactivity and physical properties of your compound for a more effective purification.
Question: I performed an acid-base extraction, but my yield of this compound is very low after acidification and filtration. Where did my product go?
Answer: Low recovery after an acid-base extraction can be attributed to several factors related to the manipulation of the aqueous and organic layers.
-
Incomplete Extraction: The carboxylic acid may not have been fully converted to its carboxylate salt. Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa of this compound + 2) to deprotonate the acid completely.
-
Incomplete Precipitation: Upon acidification, the carboxylic acid may not have fully precipitated out of the aqueous solution. Ensure the pH is sufficiently acidic (pH < pKa of this compound - 2) to fully protonate the carboxylate. Cooling the acidified solution in an ice bath can further decrease the solubility and improve precipitation.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
Question: My this compound streaks badly on the TLC plate during column chromatography, making it difficult to separate from impurities. How can I improve the separation?
Answer: Streaking of carboxylic acids on silica gel is a frequent problem due to the acidic nature of the silica, which can lead to strong interactions and deprotonation of the carboxylic acid.
-
Causality: The interaction between the acidic analyte and the stationary phase leads to poor elution behavior.
-
Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent. This acidic modifier will protonate the silanol groups on the silica surface and keep your carboxylic acid in its less polar, protonated form, leading to sharper bands and better separation.
Question: After recrystallization, my this compound has an off-white or yellowish color. How can I decolorize it?
Answer: Colored impurities are common in organic synthesis and can often be removed with activated carbon.
-
Solution: During the recrystallization process, after dissolving your crude product in the hot solvent, add a small amount of activated carbon (about 1-2% of the weight of your crude product). Boil the solution for a few minutes to allow the carbon to adsorb the colored impurities. Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize. Be cautious not to add too much carbon, as it can also adsorb your product, leading to lower yields.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities will depend on your synthetic route:
-
From 3-acetyldibenzofuran (Haloform Reaction): Unreacted 3-acetyldibenzofuran, and potentially incompletely halogenated intermediates.[2][3]
-
From 3-bromodibenzofuran (Grignard Carboxylation): Unreacted 3-bromodibenzofuran and potentially byproducts from the Grignard reagent reacting with water or other electrophiles.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For aromatic carboxylic acids, common choices include:
-
Ethanol
-
Acetic acid
-
Toluene
-
A mixed solvent system like ethanol/water or acetone/water. It is always best to test the solubility in a small scale first.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For a more quantitative assessment of the final purity, High-Performance Liquid Chromatography (HPLC) is the recommended method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point for method development.[4]
Q4: What are the key safety precautions when working with this compound and the solvents used for its purification?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The organic solvents used for extraction and chromatography are often flammable and volatile. Avoid open flames and use a heating mantle for heating. Consult the Safety Data Sheet (SDS) for this compound and all solvents before starting your work.
Experimental Protocols
Protocol 1: Purification of Crude this compound by Acid-Base Extraction followed by Recrystallization
This protocol is ideal for removing neutral or basic impurities, such as unreacted starting materials.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3). Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated 3-dibenzofurancarboxylate salt will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.
-
Back-Extraction (Optional): To ensure all the product is extracted, you can add more basic solution to the organic layer and repeat the extraction. Combine the aqueous layers.
-
Washing: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), until the solution is acidic (pH ~2), which will cause the this compound to precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with cold deionized water.
-
Recrystallization: Recrystallize the collected solid from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Protocol 2: Purification of this compound by Column Chromatography
This method is suitable for separating impurities with similar chemical properties but different polarities.
Step-by-Step Methodology:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% acetic acid to the eluent to prevent streaking.
-
Column Packing: Pack a silica gel column with the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Solvent Selection for Recrystallization of this compound (Illustrative)
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Quality |
| Ethanol | Sparingly soluble | Soluble | Good |
| Toluene | Insoluble | Sparingly soluble | Fair |
| Acetic Acid | Sparingly soluble | Soluble | Good |
| Water | Insoluble | Insoluble | N/A |
| Hexane | Insoluble | Insoluble | N/A |
Visualization of Workflows
Caption: General purification strategies for crude this compound.
Caption: Workflow for acid-base extraction of this compound.
References
Identification of byproducts in 3-Dibenzofurancarboxylic acid reactions
Introduction for the Researcher
Welcome to the technical support guide for the synthesis and analysis of 3-Dibenzofurancarboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this molecule. As a key intermediate in various pharmaceutical and materials science applications, ensuring its purity is paramount. This guide provides in-depth, experience-driven answers to common challenges encountered during its synthesis, with a focus on the identification and mitigation of reaction byproducts. We will delve into the mechanistic origins of these impurities and provide robust analytical protocols to ensure the integrity of your results.
Part 1: Frequently Asked Questions on Byproduct Formation
This section addresses the most common issues related to impurity generation during the synthesis of this compound. Understanding the "why" behind byproduct formation is the first step toward prevention.
Question 1: I am synthesizing this compound via a carboxylation reaction of 3-lithiodibenzofuran. My final product shows a significant amount of the parent dibenzofuran. What is causing this?
Answer: This is a classic issue in organometallic chemistry involving the quenching of a reactive intermediate. The formation of the parent dibenzofuran arises from the protonation of your 3-lithiodibenzofuran intermediate before it has a chance to react with your carbon dioxide source (e.g., dry ice or CO₂ gas).
Causality and Troubleshooting:
-
Proton Source Contamination: The most likely culprit is residual moisture or other protic sources in your reaction setup. Organolithium reagents are extremely strong bases and will readily deprotonate even trace amounts of water, alcohols, or acidic protons on glassware.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried at >120°C for several hours immediately before use and allowed to cool under a stream of inert gas (Argon or Nitrogen). Solvents must be anhydrous. Ethers like THF or Diethyl Ether should be distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) just prior to use.[1]
-
-
Incomplete Lithiation: If the lithiation of your starting material (e.g., 3-bromodibenzofuran) is incomplete, the unreacted starting material will be carried through the workup, contaminating your product.
-
Ring-Opening: A more complex, but possible, side reaction with benzofuran derivatives is ring-opening. Under certain conditions, lithiation can lead to cleavage of the furan ring, resulting in acetylenic phenols or related species.[2] This is more common when lithiation is attempted at position 2 but can be a concern if reaction conditions are not optimized.
Question 2: My reaction is an Ullmann-type or Suzuki coupling to form the dibenzofuran core, followed by oxidation or another functional group conversion. I am observing a byproduct with a molecular weight corresponding to my starting phenol or aniline. Why?
Answer: This points to an incomplete coupling reaction. In copper-catalyzed Ullmann condensations or palladium-catalyzed Suzuki couplings, several side reactions can compete with the desired C-O or C-C bond formation required to construct the dibenzofuran ring.[3][4][5]
Common Byproducts & Their Origins:
| Byproduct Type | Potential Origin | Mechanistic Rationale |
| Unreacted Starting Material | Low catalyst activity, insufficient temperature, or short reaction time. | The catalytic cycle may not have gone to completion, leaving starting materials unconsumed. |
| Homo-coupling Products | Reductive elimination from two identical organometallic intermediates. | For example, in a Suzuki coupling, two molecules of your boronic acid can couple to form a biaryl byproduct.[6] |
| Dehalogenated Starting Material | Proto-demetalation of an organometallic intermediate. | The intermediate formed after oxidative addition can be quenched by a proton source before the desired coupling occurs. |
Troubleshooting Workflow:
-
Catalyst & Ligand Screening: The choice of ligand is critical in cross-coupling reactions. If you are observing low conversion, consider screening different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Base & Solvent Optimization: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can dramatically affect reaction rates. Ensure your solvent is appropriate for the reaction temperature and reagent solubility.
-
Temperature Control: Ullmann reactions, in particular, often require high temperatures (>150°C) to proceed efficiently.[4] Ensure your reaction is reaching and maintaining the target temperature.
Question 3: After purification, my NMR spectrum looks clean, but LC-MS analysis shows two peaks with the same mass. What is the likely identity of the second peak?
Answer: You are almost certainly observing a positional isomer of this compound. When functionalizing the dibenzofuran skeleton, it is common to generate a mixture of isomers (e.g., 2-, 4-, or 1-substituted) that can be difficult to separate chromatographically.[7]
Why Isomers Form: The substitution pattern is dictated by the reaction mechanism. For instance:
-
Electrophilic Aromatic Substitution: Reactions like Friedel-Crafts acylation on the parent dibenzofuran ring will yield a mixture of isomers based on the electronic activation of the different positions.
-
Directed Ortho-Metalation (DoM): If you are using a directing group to guide a lithiation, incomplete direction or competing kinetic/thermodynamic sites of deprotonation can lead to a mixture of lithiated intermediates, and thus, a mixture of carboxylated products.
Distinguishing these isomers requires careful spectroscopic analysis, particularly 1D and 2D NMR.[8]
Part 2: Analytical Troubleshooting and Protocols
This section provides detailed workflows and step-by-step protocols for the identification of unknown byproducts.
Question 4: What is the recommended workflow for identifying an unknown impurity in my this compound reaction?
Answer: A systematic, multi-technique approach is essential for unambiguous identification. Relying on a single analytical method can lead to incorrect assignments.
Byproduct Identification Workflow Diagram
Caption: General workflow for byproduct identification.
Protocol 1: Differentiating Positional Isomers using HPLC-UV and LC-MS
Objective: To separate and obtain mass data for this compound and its potential positional isomers. LC-MS is particularly powerful for analyzing carboxylic acids.[9][10]
Methodology:
-
Sample Preparation:
-
Dissolve ~1 mg of the crude or purified sample in 1 mL of a suitable solvent (e.g., Methanol, Acetonitrile, or a 1:1 mixture).
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Instrumentation & Conditions:
-
HPLC System: Standard HPLC or UHPLC system with a UV detector and coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a 95:5 (A:B) mixture, ramp to 5:95 (A:B) over 15 minutes, hold for 3 minutes, and return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: 254 nm, 280 nm, and 310 nm.
-
MS Detector: Electrospray Ionization (ESI) in Negative Ion Mode .
-
-
Data Analysis:
-
In negative ion mode, the target molecule and its isomers will appear as the [M-H]⁻ ion, corresponding to the carboxylate anion.[9] This confirms the molecular weight.
-
While isomers will have the same mass, they will often have slightly different retention times due to differences in polarity. Co-injection with an authentic standard of this compound is the best way to confirm the identity of the main peak.
-
Protocol 2: Identification of the Decarboxylation Byproduct using GC-MS
Objective: To identify the volatile, non-polar dibenzofuran byproduct that results from the loss of CO₂. GC-MS is highly effective for this analysis.[11][12]
Methodology:
-
Sample Preparation (Optional Derivatization):
-
Direct Injection: Dissolve ~1 mg of the crude sample in 1 mL of a volatile solvent like Dichloromethane or Ethyl Acetate. This will primarily detect the volatile, neutral byproducts like dibenzofuran.
-
Derivatization (for analyzing the acid): To make the carboxylic acid more volatile for GC analysis, it can be esterified. A common method is to treat the sample with diazomethane or with an alcohol (e.g., methanol) under acidic conditions (e.g., acetyl chloride) to form the methyl ester.
-
-
Instrumentation & Conditions:
-
GC-MS System: A gas chromatograph with a standard non-polar capillary column coupled to a mass spectrometer with an Electron Ionization (EI) source.[13]
-
Column: DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Source Temperature: 230 °C.
-
-
Data Analysis:
-
Search the resulting chromatogram for a peak corresponding to the molecular weight of dibenzofuran (168.06 g/mol ).
-
Compare the fragmentation pattern of the unknown peak's mass spectrum with a library standard (e.g., NIST) for dibenzofuran. The base peak should be the molecular ion at m/z 168.[12]
-
Protocol 3: Unambiguous Isomer Identification using ¹H NMR Spectroscopy
Objective: To definitively assign the structure of the desired 3-substituted product and differentiate it from other isomers based on proton chemical shifts and coupling constants.[8][14][15]
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.[7]
-
If necessary, acquire 2D spectra like COSY (to see H-H correlations) and HSQC/HMBC (to see H-C correlations).
-
-
Spectral Interpretation:
-
The substitution pattern on the dibenzofuran ring gives rise to a unique "fingerprint" in the aromatic region of the spectrum.
-
For this compound: You would expect to see specific splitting patterns. The proton at C4 will be a doublet, the proton at C2 will be a doublet of doublets, and the proton at C1 will be a doublet. The protons on the unsubstituted ring will also have their own characteristic pattern.
-
Compare the observed chemical shifts and coupling constants to literature values or to spectra predicted by NMR simulation software.
-
Expected ¹H NMR Aromatic Patterns for Monosubstituted Dibenzofurans
Caption: Simplified expected ¹H NMR splitting patterns.
References
- 1. researchgate.net [researchgate.net]
- 2. Lithiation in flavones, chromones, coumarins, and benzofuran derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Dibenzofuran(132-64-9) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Maximizing Yield in 3-Dibenzofurancarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Dibenzofurancarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common issues that can lead to diminished yields. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your synthesis is both efficient and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound, and how do I choose the best one?
The synthesis of this compound can be broadly categorized into two strategic approaches, distinguished by when the carboxylic acid moiety is introduced.
-
Late-Stage Carboxylation: This is the most common and often most practical approach. It involves first constructing a dibenzofuran core functionalized with a handle at the 3-position, typically a halogen like bromine. This intermediate, 3-bromodibenzofuran, is then converted to the carboxylic acid in a final step. This strategy is advantageous because 3-bromodibenzofuran is a versatile intermediate for various derivatives, not just the carboxylic acid.[1]
-
Convergent Synthesis/Early-Stage Carboxylation: This strategy involves using a precursor that already contains the carboxyl group (or a precursor to it) before the final ring-closing reaction to form the dibenzofuran. While potentially shorter, this route can be complicated by the reactivity of the carboxyl group under the conditions required for ring formation (e.g., Ullmann or palladium-catalyzed cyclizations).[2][3]
Recommendation: For most applications, the Late-Stage Carboxylation route offers greater flexibility and relies on more robust and well-documented chemical transformations. This guide will focus primarily on troubleshooting this superior pathway.
Caption: Overview of synthetic pathways to this compound.
Troubleshooting Guide: The Late-Stage Carboxylation Pathway
This section addresses the most common and critical step in the preferred synthetic route: the conversion of 3-bromodibenzofuran to this compound via a Grignard reaction.
Q2: My Grignard reaction with 3-bromodibenzofuran fails to initiate. What are the likely causes and solutions?
Failure of a Grignard reaction to initiate is almost always due to the presence of water or a passivated magnesium surface. Grignard reagents are potent bases and nucleophiles that react instantly with even trace amounts of protic solvents like water.[4]
Causality & Solutions:
-
Contamination with Water:
-
Cause: Moisture in glassware, solvent, or on the surface of the magnesium.
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and assembled hot under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF/ether) or from a sealed bottle over molecular sieves.[4][5]
-
-
Passivated Magnesium Surface:
-
Cause: Magnesium turnings are often coated with a thin, unreactive layer of magnesium oxide (MgO).
-
Solution 1 (Mechanical Activation): Before the reaction, gently crush the magnesium turnings in a dry mortar and pestle or stir them vigorously under an inert atmosphere to break the oxide layer and expose a fresh metal surface.
-
Solution 2 (Chemical Activation): Add a small crystal of iodine (I₂) to the flask with the magnesium. The iodine reacts with the magnesium surface, forming MgI₂, which helps to etch away the oxide layer. Successful initiation is often indicated by the disappearance of the purple/brown iodine color.[5] A few drops of 1,2-dibromoethane can also be used; its reaction with magnesium produces ethylene gas, visually confirming activation.[6]
-
Q3: The Grignard reaction initiates, but my final yield is low, and I've isolated dibenzofuran as a major byproduct. What is happening?
This is a classic sign of a competing side reaction known as Wurtz-type homocoupling . Here, the newly formed Grignard reagent (3-dibenzofuranylmagnesium bromide) acts as a nucleophile and attacks the C-Br bond of a starting material molecule (3-bromodibenzofuran), resulting in the formation of a bi-dibenzofuran byproduct, and more commonly, proton abstraction leading to the formation of dibenzofuran after workup.
Causality & Solutions:
-
High Local Concentration of Alkyl Halide:
-
Cause: Adding the 3-bromodibenzofuran solution too quickly to the magnesium suspension. This creates localized areas of high starting material concentration, favoring the homocoupling side reaction.[5]
-
Solution: Dissolve the 3-bromodibenzofuran in your anhydrous solvent and add it dropwise via an addition funnel to the magnesium suspension over an extended period (e.g., 1-2 hours). This maintains a low, steady concentration of the halide, ensuring it reacts with the magnesium surface rather than the already-formed Grignard reagent.
-
-
Elevated Reaction Temperature:
-
Cause: Excessive heating can increase the rate of side reactions. While some heat may be needed for initiation, refluxing for extended periods is often unnecessary and can be detrimental.[5]
-
Solution: The Grignard formation is exothermic. Control the addition rate to maintain a gentle reflux. If the reaction becomes too vigorous, use a water bath to cool it. Once the addition is complete, gentle warming might be required to ensure full conversion, but prolonged heating at high temperatures should be avoided.
-
Q4: The Grignard reagent seems to form successfully, but the carboxylation step is inefficient. How can I optimize the yield of the carboxylic acid?
An inefficient carboxylation step typically points to issues with the carbon dioxide source or the reaction conditions during its addition.
Causality & Solutions:
-
Moisture in Carbon Dioxide:
-
Cause: Using CO₂ gas from a cylinder that may contain moisture, or using crushed dry ice that has condensed atmospheric water on its surface. This moisture will quench the Grignard reagent before it can react with CO₂.
-
Solution: If using CO₂ gas, pass it through a drying tube containing Drierite or concentrated H₂SO₄ before bubbling it into the reaction mixture. If using dry ice, ensure it is freshly crushed and add the Grignard solution to a flask containing a large excess of the crushed dry ice, rather than the other way around. This ensures the Grignard reagent encounters CO₂ before any condensed water.
-
-
Poor Gas Dispersion/Mixing:
-
Cause: Inefficient bubbling of CO₂ gas into the solution means the reaction only occurs at the surface, leading to incomplete conversion.
-
Solution: Use a gas dispersion tube (a fritted glass bubbler) to create fine bubbles and maximize the gas-liquid surface area. Ensure vigorous stirring throughout the addition.
-
-
Reaction with the Product:
-
Cause: The initially formed magnesium carboxylate salt can be basic enough to deprotonate other starting materials or react further. The Grignard reagent can also potentially add to the carboxylate.
-
Solution: Perform the carboxylation at a low temperature (e.g., 0 °C or below). This minimizes the rate of undesirable side reactions. After the CO₂ addition is complete, the reaction should be quenched promptly with an acidic workup (e.g., dilute HCl) to protonate the carboxylate salt.[4]
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| No Reaction Initiation | Moisture in system | Flame-dry all glassware under vacuum; use anhydrous solvents.[4] |
| Passivated Mg surface | Activate Mg with a crystal of iodine or by crushing the turnings.[5] | |
| Low Yield with Dibenzofuran Byproduct | High local concentration of halide | Add 3-bromodibenzofuran solution dropwise over a prolonged period. |
| Reaction temperature too high | Maintain gentle reflux via controlled addition; avoid excessive external heating. | |
| Inefficient Carboxylation | Wet CO₂ source | Use dry CO₂ gas (passed through a drying agent) or freshly crushed dry ice. |
| Poor mixing | Use a gas dispersion tube and ensure vigorous stirring. | |
| Undesired side reactions | Conduct carboxylation at low temperature (≤ 0 °C) and follow with an acidic quench.[4] | |
| Difficult Purification | Neutral byproducts co-elute | Perform an acid-base extraction. Dissolve crude product in an organic solvent (e.g., ether), extract with aqueous NaOH to move the carboxylate salt to the aqueous layer. Wash the aqueous layer with ether to remove neutral impurities, then re-acidify the aqueous layer to precipitate the pure carboxylic acid.[4] |
Detailed Experimental Protocol: Grignard Route
This protocol provides a robust starting point. Researchers should optimize based on their specific equipment and scale.
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 3. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
Preventing byproduct formation in the synthesis of dibenzofuran derivatives
Welcome to the Technical Support Center for the synthesis of dibenzofuran derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds. Our goal is to equip you with the technical knowledge and practical insights to prevent byproduct formation and optimize your reaction outcomes.
Introduction: The Challenge of Selectivity in Dibenzofuran Synthesis
Dibenzofurans are a critical structural motif in numerous pharmaceuticals, natural products, and functional materials. Their synthesis, while achievable through various methods, is often plagued by the formation of undesired byproducts that can complicate purification and significantly reduce yields. This guide provides a structured approach to understanding and mitigating these side reactions, focusing on the most common synthetic strategies.
Section 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for 2-Arylphenol Precursors
The Suzuki-Miyaura coupling is a powerful tool for forming the C-C bond in 2-arylphenols, which are key intermediates for subsequent cyclization to dibenzofurans. However, the reaction is not without its challenges, most notably the formation of homocoupled byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Suzuki-Miyaura synthesis of 2-arylphenols?
A1: The most prevalent byproduct is the homocoupling of the boronic acid reagent, leading to the formation of a biaryl derived from the boronic acid starting material. This side reaction consumes the boronic acid, reducing the overall yield of the desired 2-arylphenol.
Q2: What is the underlying mechanism of boronic acid homocoupling?
A2: Homocoupling of boronic acids in Suzuki-Miyaura reactions is often initiated by the presence of Pd(II) species and an oxidant, which is commonly molecular oxygen.[1][2] The reaction can proceed through a few proposed mechanisms. One common pathway involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the homocoupled product and a Pd(0) species.[2] The presence of oxygen can facilitate the re-oxidation of Pd(0) to Pd(II), perpetuating the homocoupling cycle.[1]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem: My Suzuki-Miyaura reaction is producing a significant amount of boronic acid homocoupling product, and the yield of my 2-arylphenol is low.
This is a frequent issue that can be addressed by carefully controlling the reaction conditions to disfavor the homocoupling pathway.
Potential Cause 1: Presence of Oxygen
Oxygen can promote the formation of Pd(II) species that catalyze the homocoupling of boronic acids.[1][3]
-
Solution 1: Rigorous Degassing. Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 15-30 minutes).[4] Maintaining a positive pressure of inert gas throughout the reaction is also crucial.
Potential Cause 2: Inefficient Catalytic Cycle for Cross-Coupling
If the desired cross-coupling catalytic cycle is slow or inefficient, the competing homocoupling reaction can become more prominent.
-
Solution 2: Ligand and Base Optimization. The choice of ligand and base is critical for an efficient Suzuki-Miyaura coupling.
-
Ligands: Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the cross-coupling cycle, which can outcompete the homocoupling pathway.
-
Bases: The base activates the boronic acid for transmetalation.[5] The choice of base can influence the rate of both the desired reaction and side reactions. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can help optimize the reaction for the desired product.[6]
-
-
Solution 3: Addition of a Mild Reducing Agent. The introduction of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that promote homocoupling, without disrupting the primary catalytic cycle.[4]
Potential Cause 3: Instability of the Boronic Acid
Some boronic acids are prone to protodeboronation (cleavage of the C-B bond by a proton source), which removes the active coupling partner from the reaction. This can be exacerbated by the presence of water and certain functional groups on the boronic acid.[1]
-
Solution 4: Use of Boronic Esters. Boronic esters, such as pinacol esters, are often more stable than the corresponding boronic acids and are less susceptible to protodeboronation.[1][7] They can be used as direct replacements in the Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 2-Arylphenols via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[4][8][9]
Materials:
-
2-Iodo-2-cyclohexen-1-one (or other suitable precursor) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd/C (or other palladium catalyst, e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To a flame-dried reaction vessel, add the 2-iodo-2-cyclohexen-1-one, arylboronic acid, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: Ullmann Condensation for Diaryl Ether Precursors
The Ullmann condensation is a classical method for forming the diaryl ether linkage, a key step in many dibenzofuran syntheses. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol.[10] Despite its utility, the Ullmann reaction is notorious for requiring harsh conditions and can be prone to side reactions.
Frequently Asked Questions (FAQs)
Q3: What are the main challenges and byproducts associated with the Ullmann diaryl ether synthesis?
A3: The primary challenges of the Ullmann condensation are the often-required high reaction temperatures (frequently >150 °C) and the potential for low yields.[10][11] Common byproducts include:
-
Reductive dehalogenation: The aryl halide is reduced to the corresponding arene, which is a significant competing pathway. This can be promoted by protic impurities.[12]
-
Homocoupling of the aryl halide: This leads to the formation of biaryl byproducts.
Troubleshooting Guide: Ullmann Condensation
Problem: My Ullmann condensation is giving a low yield of the desired diaryl ether, with significant amounts of the dehalogenated starting material.
This is a common outcome that often points to issues with the reaction conditions or reagent quality.
Potential Cause 1: Inactive Copper Catalyst
The active catalytic species in the Ullmann reaction is typically Cu(I).[1] If the copper source is oxidized to Cu(II) or is otherwise passivated, the catalytic cycle will be inefficient.
-
Solution 1: Use a High-Purity Cu(I) Source. Start with a fresh, high-purity Cu(I) salt such as CuI or CuBr.[1]
-
Solution 2: Ligand Selection. The addition of a suitable ligand can stabilize the active copper species and accelerate the reaction, often allowing for lower reaction temperatures.[5] Common ligands include N,N-dimethylglycine, 1,10-phenanthroline, and L-proline.[1]
Potential Cause 2: Harsh Reaction Conditions
The high temperatures traditionally used in Ullmann condensations can lead to thermal decomposition of starting materials and products.
-
Solution 3: Screen Reaction Temperature and Solvent. With modern ligand systems, it is often possible to run the reaction at much lower temperatures (e.g., 80-120 °C).[1][13] Screening different high-boiling polar aprotic solvents like DMF, NMP, or dioxane can also impact the reaction efficiency.[10]
Potential Cause 3: Presence of Protic Impurities
Water and other protic impurities can lead to the undesired reductive dehalogenation of the aryl halide.[1]
-
Solution 4: Use Anhydrous Conditions. Ensure that all reagents and solvents are anhydrous and that the reaction is run under a dry, inert atmosphere.[1]
| Parameter | Common Options | Impact on Byproduct Formation |
| Copper Source | CuI, CuBr, Cu₂O, Copper powder | Purity is crucial; Cu(I) is generally preferred to minimize side reactions. |
| Ligand | N,N-dimethylglycine, 1,10-phenanthroline, L-proline | Can lower reaction temperature and improve selectivity, reducing thermal decomposition. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Base strength can influence reaction rate and nucleophile stability. |
| Solvent | DMF, NMP, Dioxane, Toluene | Polarity and boiling point affect solubility and reaction temperature. |
| Temperature | 80-220 °C | Higher temperatures can increase reaction rate but also promote decomposition and side reactions. |
Experimental Protocol: Ullmann Synthesis of a Diaryl Ether
This is a general protocol and should be optimized for specific substrates.[5][11][13]
Materials:
-
Aryl halide (1.0 equiv)
-
Phenol (1.2 equiv)
-
CuI (5-10 mol%)
-
Ligand (e.g., N,N-dimethylglycine) (10-20 mol%)
-
Base (e.g., K₃PO₄) (2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, phenol, CuI, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 3: Pschorr Cyclization
The Pschorr cyclization is an intramolecular radical cyclization used to form the dibenzofuran core from a diazotized 2-aryloxyaniline precursor. While a powerful tool for constructing the tricyclic system in a single step, this reaction is often plagued by low yields.[14][15]
Frequently Asked Questions (FAQs)
Q4: Why does the Pschorr cyclization often result in low yields?
A4: The low yields in Pschorr cyclizations are primarily due to competing side reactions of the highly reactive aryldiazonium salt intermediate.[15] The aryl radical generated upon decomposition of the diazonium salt can undergo several unproductive pathways besides the desired intramolecular cyclization.
Troubleshooting Guide: Pschorr Cyclization
Problem: My Pschorr cyclization is giving a very low yield of the desired dibenzofuran.
Improving the yield of a Pschorr cyclization requires careful control over the formation and decomposition of the diazonium salt intermediate.
Potential Cause 1: Inefficient Diazotization
Incomplete or slow formation of the diazonium salt can lead to a complex mixture of products.
-
Solution 1: Control of Diazotization Conditions. The diazotization is typically carried out at low temperatures (0-5 °C) using sodium nitrite in an acidic medium.[16] Ensure that the temperature is strictly controlled to prevent premature decomposition of the diazonium salt.
Potential Cause 2: Competing Side Reactions of the Aryl Radical
The aryl radical intermediate is highly reactive and can be trapped by solvent or other species in the reaction mixture, leading to byproducts. A common side reaction is deamination, where the diazonium group is replaced by a hydrogen atom.
-
Solution 2: Choice of Catalyst. The traditional copper powder catalyst can be inefficient.[14] Soluble catalysts that act as single-electron donors can improve the efficiency of the radical generation and cyclization.[17] Ferrocene has been shown to be an effective catalyst in some cases, leading to higher yields and shorter reaction times.[17] Iron(II) sulfate has also been used as an inexpensive and effective promoter.[18]
Caption: Simplified mechanism of the Pschorr cyclization showing the key intermediates.
Experimental Protocol: Fe(II)-Assisted Pschorr Cyclization for Dibenzofuran Synthesis
This protocol is adapted from a literature procedure and may require optimization.[18]
Materials:
-
2-Aryloxybenzenediazonium tetrafluoroborate (1.0 equiv)
-
Iron(II) sulfate heptahydrate (1.0 equiv)
-
Water (deionized)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the iron(II) sulfate heptahydrate in water.
-
Purge the system with an inert gas (e.g., nitrogen) for 15 minutes and bring the solution to a boil.
-
In a separate flask, dissolve the 2-aryloxybenzenediazonium tetrafluoroborate in water. Sonication may be necessary for complete dissolution.
-
Add the diazonium salt solution dropwise to the boiling iron(II) sulfate solution over 30 minutes.
-
After the addition is complete, cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 4: Palladium-Catalyzed Intramolecular C-H Activation/C-O Cyclization
A modern and increasingly popular method for dibenzofuran synthesis is the direct intramolecular cyclization of 2-arylphenols via palladium-catalyzed C-H activation and C-O bond formation. This approach offers high atom economy.[1][19]
Troubleshooting Guide: Pd-Catalyzed C-H Activation/C-O Cyclization
Problem: My Pd-catalyzed C-H activation/C-O cyclization is giving a low yield, or I am observing decomposition of my starting material.
The efficiency of this reaction is highly dependent on the catalyst system and the oxidant.
Potential Cause 1: Inefficient C-H Activation or C-O Reductive Elimination
The catalytic cycle involves C-H activation and C-O reductive elimination, and either of these steps can be rate-limiting.[19] An inefficient catalyst system can lead to low turnover and decomposition.
-
Solution 1: Catalyst and Ligand Screening. While some reactions proceed with a simple palladium salt like Pd(OAc)₂, the addition of a ligand can be beneficial. Pyridine-type ligands have been shown to be effective in some cases.[2]
-
Solution 2: Oxidant Selection. An appropriate oxidant is required to regenerate the active Pd(II) catalyst. Air (oxygen) can be a suitable and environmentally benign oxidant.[19] However, in some cases, stronger oxidants may be required, but these can also lead to substrate decomposition if not chosen carefully.
Potential Cause 2: Poor Regioselectivity
If the 2-arylphenol has multiple C-H bonds that can be activated, a mixture of regioisomeric products may be formed.
-
Solution 3: Substrate Design. The inherent electronic and steric properties of the substrate will often direct the C-H activation to a specific position. Careful consideration of the substrate design is crucial for achieving high regioselectivity.
Section 5: Oxidative Cyclization of 2-Arylphenols
The direct oxidative cyclization of 2-arylphenols to dibenzofurans can also be achieved using stoichiometric or catalytic oxidants other than palladium complexes, such as iron(III) chloride (FeCl₃).[8]
Troubleshooting Guide: Oxidative Cyclization
Problem: My oxidative cyclization of a 2-arylphenol is resulting in a complex mixture of products and a low yield of the desired dibenzofuran.
Oxidative couplings can be prone to over-oxidation and the formation of oligomeric byproducts.[6][20]
Potential Cause 1: Over-oxidation
The desired dibenzofuran product can sometimes be more susceptible to oxidation than the starting 2-arylphenol, leading to further reactions and decomposition.[20]
-
Solution 1: Control of Stoichiometry and Reaction Time. Carefully control the stoichiometry of the oxidant. Using a slight excess may be necessary to drive the reaction to completion, but a large excess can promote over-oxidation. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Potential Cause 2: Non-selective Radical Coupling
Many oxidative couplings proceed through radical intermediates. These reactive species can couple in various ways, leading to a mixture of products.[6]
-
Solution 2: Catalyst and Solvent Effects. The choice of metal catalyst and solvent can influence the selectivity of the coupling. For example, FeCl₃ has been used as a selective catalyst for some oxidative cross-coupling reactions.[8] Screening different solvents can also impact the reaction outcome by altering the solubility and reactivity of the intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 6. iris.cnr.it [iris.cnr.it]
- 7. Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Constrained Cyclopeptides: Biaryl Formation through Pd-Catalyzed C-H Activation in Peptides-Structural Control of the Cyclization vs. Cyclodimerization Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. redalyc.org [redalyc.org]
- 12. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Pschorr Reaction [organic-chemistry.org]
- 15. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 16. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Soluble Catalysts for Improved Pschorr Cyclizations [organic-chemistry.org]
- 18. people.umass.edu [people.umass.edu]
- 19. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effective Purification of 1,4,8-Tribromo-dibenzofuran
Welcome to the dedicated technical support guide for the purification of 1,4,8-Tribromo-dibenzofuran. This resource is designed for researchers, scientists, and professionals in drug development who are working with this challenging polyhalogenated aromatic compound. Drawing upon established principles of separation science and practical laboratory experience, this guide provides in-depth troubleshooting advice and answers to frequently encountered questions to streamline your purification workflow and enhance the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of 1,4,8-Tribromo-dibenzofuran particularly challenging?
The primary challenge in purifying 1,4,8-Tribromo-dibenzofuran lies in the frequent co-formation of isomeric and other polybrominated impurities during its synthesis.[1] These side products often have very similar physical and chemical properties to the target molecule, such as polarity and solubility, making separation by standard techniques like recrystallization and column chromatography difficult.[1]
Q2: What are the most common impurities I should expect in my crude 1,4,8-Tribromo-dibenzofuran product?
During the electrophilic bromination of dibenzofuran, a mixture of products is often formed. The most common impurities include:
-
Isomeric Tribromo-dibenzofurans: Such as 2,4,8-tribromodibenzofuran.[1]
-
Under-brominated species: Mono- and di-brominated dibenzofurans (e.g., 2,8-dibromodibenzofuran).[1]
-
Over-brominated species: Tetrabromodibenzofurans and other more highly brominated congeners.[1]
-
Unreacted Starting Material: Residual dibenzofuran.
Q3: What are the primary methods for purifying 1,4,8-Tribromo-dibenzofuran?
The two most common and effective methods for the purification of 1,4,8-Tribromo-dibenzofuran are:
-
Recrystallization: This technique is effective if a solvent or solvent system can be identified where the solubility of the desired 1,4,8-isomer is significantly different from that of the impurities at different temperatures.[1]
-
Column Chromatography: This is a powerful technique for separating compounds with small differences in polarity.[2]
Q4: Is 1,4,8-Tribromo-dibenzofuran stable under typical purification conditions?
Polybrominated dibenzofurans are generally stable compounds. However, like many polyhalogenated aromatic compounds, they can be susceptible to degradation under harsh conditions such as very high temperatures or prolonged exposure to UV light. It is advisable to use moderate temperatures during solvent removal and to protect the compound from light during long-term storage.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 1,4,8-Tribromo-dibenzofuran.
Recrystallization Issues
Problem: My compound "oils out" instead of forming crystals during recrystallization.
-
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for ordered crystal lattice formation. This is a common issue with compounds that have relatively low melting points or when a solvent is used in which the compound is excessively soluble.
-
Solutions:
-
Add more solvent: This will decrease the saturation of the solution and may allow for crystallization to occur at a lower temperature.
-
Use a different solvent or solvent system: Experiment with solvents of varying polarities. A solvent pair, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent), can be effective. Dissolve the crude product in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes slightly turbid. Then, allow the solution to cool slowly. Common solvent pairs for non-polar compounds include benzene/hexanes and diethyl ether/petroleum ether.[3]
-
Lower the crystallization temperature slowly: After dissolving the compound in the hot solvent, allow it to cool to room temperature undisturbed before moving it to a colder environment like a refrigerator or an ice bath. Rapid cooling can promote oiling out.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Problem: After recrystallization, my product yield is very low.
-
Causality: A low yield can result from using too much solvent, choosing a solvent in which the compound has significant solubility even at low temperatures, or premature crystallization during a hot filtration step.
-
Solutions:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool the solution thoroughly: Ensure the crystallization process is complete by allowing the solution to stand at a low temperature (e.g., in an ice bath) for a sufficient amount of time before filtration.
-
Recover a second crop of crystals: The filtrate (mother liquor) from the first crystallization may still contain a significant amount of the desired product. Concentrate the mother liquor by evaporating some of the solvent and then cool it again to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower than the first.
-
Re-evaluate your solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Problem: My product is still impure after one recrystallization.
-
Causality: If the impurities have very similar solubility profiles to the desired product in the chosen solvent, a single recrystallization may not be sufficient.
-
Solutions:
-
Perform multiple recrystallizations: Repeating the recrystallization process can progressively improve the purity of the product.
-
Try a different recrystallization solvent: A different solvent may offer a better solubility differential between your product and the impurities.
-
Combine recrystallization with another purification technique: Consider using recrystallization as a preliminary purification step, followed by column chromatography for final polishing.
-
Column Chromatography Issues
Problem: I am getting poor separation of my target compound from its isomers on a silica gel column.
-
Causality: Isomers of polybrominated dibenzofurans often have very similar polarities, making their separation on standard silica gel challenging. The choice of mobile phase is critical for achieving good resolution.
-
Solutions:
-
Optimize the mobile phase:
-
Use a less polar solvent system: Since 1,4,8-Tribromo-dibenzofuran is a relatively non-polar compound, a non-polar mobile phase is required. A mixture of hexanes (or heptane) and a slightly more polar solvent like dichloromethane or toluene is a good starting point.
-
Use a shallow gradient: If using a gradient elution, a very shallow and slow increase in the polar component of the mobile phase can improve separation.
-
Isocratic elution: For very difficult separations, an isocratic (constant solvent composition) elution with a finely tuned solvent mixture may provide the best results.
-
-
Consider a different stationary phase:
-
Alumina: Alumina can sometimes provide different selectivity compared to silica gel for certain classes of compounds.
-
Reverse-phase chromatography: If normal-phase chromatography is unsuccessful, reverse-phase chromatography (e.g., with a C18-functionalized silica gel) using a polar mobile phase (e.g., methanol/water or acetonitrile/water) may provide a different separation mechanism and better resolution.
-
-
Reduce the column loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-2% of the mass of the stationary phase.
-
Ensure proper column packing: A well-packed column is essential for good separation. Avoid air bubbles and channels in the stationary phase.[4]
-
Problem: My compound is streaking or tailing on the TLC plate and the column.
-
Causality: Tailing can be caused by several factors, including interactions with the stationary phase, the presence of acidic or basic impurities, or running the chromatography with a solvent that is too polar.
-
Solutions:
-
Add a small amount of a modifier to the mobile phase: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help to reduce tailing. For basic compounds, adding a small amount of triethylamine or pyridine can have a similar effect.
-
Use a deactivated stationary phase: If the compound is sensitive to the acidity of standard silica gel, using deactivated (neutral) silica gel or alumina can be beneficial.
-
Adjust the polarity of the mobile phase: Tailing can sometimes occur if the mobile phase is too polar, causing the compound to interact too strongly with the stationary phase. Try a less polar solvent system.
-
Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting a purification strategy.
Data Summary
Due to the limited availability of specific experimental data for 1,4,8-Tribromo-dibenzofuran in the public domain, the following table provides general guidance and typical values based on the properties of dibenzofuran and other polyhalogenated aromatic compounds.[5] Researchers should perform thorough characterization of their purified material.
| Property | Value/Recommendation | Source |
| Molecular Formula | C₁₂H₅Br₃O | [5] |
| Molecular Weight | 404.88 g/mol | [5] |
| Melting Point | Data not available. Generally, melting points of polyhalogenated aromatic compounds increase with the degree of halogenation. | [6] |
| Solubility | Expected to be soluble in nonpolar organic solvents like toluene, dichloromethane, and chloroform, and sparingly soluble in polar solvents like methanol and ethanol. Insoluble in water. | [6][7] |
| Recrystallization Solvents | Consider solvent pairs such as hexane/ethyl acetate, hexane/acetone, or methanol/water. Toluene or xylenes may also be effective. | [8][9] |
| Column Chromatography (Normal Phase) | Stationary Phase: Silica gel or alumina. Mobile Phase: Start with a non-polar solvent system like hexanes and gradually increase polarity with dichloromethane or toluene. | [2][4] |
| Column Chromatography (Reverse Phase) | Stationary Phase: C18-silica. Mobile Phase: A mixture of methanol/water or acetonitrile/water. |
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Example: Toluene/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 1,4,8-Tribromo-dibenzofuran in the minimum amount of boiling toluene.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: To the hot toluene solution, add hexane dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity).
-
Clarification: Add a few more drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography (Example: Silica Gel with Hexane/Dichloromethane Gradient)
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane. Ensure the column is packed evenly without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or toluene. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, impregnated silica gel to the top of the column.
-
Elution:
-
Begin eluting the column with 100% hexane, collecting fractions.
-
Gradually increase the polarity of the mobile phase by slowly increasing the percentage of dichloromethane (e.g., 1%, 2%, 5%, 10% dichloromethane in hexane).
-
-
Fraction Analysis: Monitor the composition of the collected fractions by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions that contain the pure desired product and remove the solvent under reduced pressure using a rotary evaporator.
References
- 1. benchchem.com [benchchem.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. 3,4,8-Tribromo-dibenzofuran | C12H5Br3O | CID 526349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. 132-64-9 CAS MSDS (Dibenzofuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Enhancing the Efficiency of Recrystallization for Isobenzofuran-1(3H)-one Derivatives
Welcome to the technical support center dedicated to the purification of isobenzofuran-1(3H)-one derivatives, a core scaffold in many pharmaceutical agents and bioactive molecules.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their recrystallization protocols for this important class of compounds. The following content is structured to address practical challenges encountered in the laboratory, moving from specific problems to broader concepts.
Section 1: Troubleshooting Guide - Common Recrystallization Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My isobenzofuran-1(3H)-one derivative is "oiling out" during cooling instead of forming crystals. What is causing this and how can I fix it?
A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the compound's melting point is lower than the temperature of the solution at the point of supersaturation. For isobenzofuran-1(3H)-one derivatives, several factors can contribute to this issue:
-
Inappropriate Solvent Choice: The solvent might be too effective at dissolving your compound, or its boiling point may be too high.[3]
-
High Impurity Load: Significant amounts of impurities can depress the melting point of your product and disrupt crystal lattice formation.[3]
-
Rapid Cooling: Cooling the solution too quickly can prevent the ordered molecular arrangement necessary for crystallization, favoring the formation of an amorphous oil.[3]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Gently warm the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation level.[3]
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature undisturbed on a benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling rate.
-
Solvent System Modification:
-
If using a single solvent, consider adding a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the warm solution until slight turbidity appears. Common solvent systems for isobenzofuran-1(3H)-one derivatives include methanol-water and ethanol-water.[4]
-
Experiment with different solvent pairs. For instance, if your compound is highly soluble in ethyl acetate, try adding hexane as an anti-solvent.[5]
-
-
Seeding: Introduce a small, pure crystal of your compound to the cooled, supersaturated solution to induce nucleation.[3]
Q2: I'm getting a very low yield of crystals after recrystallization. What are the likely causes and how can I improve my recovery?
A2: A low yield is a frequent challenge in recrystallization. The primary reasons for poor recovery include:
-
Using Too Much Solvent: This is the most common error. An excessive volume of solvent will keep a significant portion of your product dissolved even at low temperatures.[3]
-
Premature Crystallization During Hot Filtration: If your compound crystallizes on the filter paper or in the funnel during the removal of insoluble impurities, you will lose a substantial amount of product.
-
Incomplete Crystallization: The solution may not have been cooled sufficiently or for a long enough duration to maximize crystal formation.
Optimization Strategies:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Efficient Hot Filtration:
-
Preheat your filtration apparatus (funnel and receiving flask) with hot solvent vapor before filtering.
-
Keep the solution at or near its boiling point during filtration.
-
Add a small excess of solvent before filtration to prevent premature crystallization. This excess can be carefully evaporated later.
-
-
Maximize Crystal Formation:
-
After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes.
-
If the mother liquor (the remaining solution after filtration) is suspected to contain a significant amount of dissolved product, you can try to concentrate it by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
-
Q3: My purified isobenzofuran-1(3H)-one derivative is still showing impurities by TLC/NMR. How can I remove persistent impurities?
A3: The effectiveness of recrystallization depends on the solubility differences between your desired compound and the impurities. If an impurity has similar solubility characteristics to your product, it may co-crystallize.
Potential Impurities:
-
Unreacted Starting Materials: For example, in syntheses starting from phthalaldehydic acid, this may be a persistent impurity.[6]
-
Byproducts from Synthesis: In Grignard reactions with phthalic anhydrides, potential byproducts include tertiary alcohols from further reaction with the keto-acid salt.[7]
-
Reagents: For instance, in bromination reactions using N-bromosuccinimide (NBS), residual succinimide can be an impurity.[8]
Advanced Purification Techniques:
-
Solvent System Re-evaluation: A different solvent or solvent pair may have a better solubility profile for separating your compound from the specific impurity. Consult the table below for starting points.
-
Activated Charcoal Treatment: If the impurities are colored, they are often highly conjugated molecules. Adding a small amount of activated charcoal to the hot solution before filtration can adsorb these impurities. Use charcoal sparingly, as it can also adsorb your product.
-
Column Chromatography: For challenging separations, column chromatography is a highly effective alternative. The choice of stationary phase (e.g., silica gel) and eluent will depend on the polarity of your compound and the impurities.[1]
Section 2: Frequently Asked Questions (FAQs)
This section covers broader topics and fundamental principles related to the recrystallization of isobenzofuran-1(3H)-one derivatives.
Q4: How do I select the best solvent for my isobenzofuran-1(3H)-one derivative?
A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[5] A general rule of thumb is that "like dissolves like"; solvents with similar functional groups to the solute are often good candidates.[5]
Solvent Screening Protocol:
-
Place a small amount of your crude solid in a test tube.
-
Add a few drops of the solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube. A good solvent will dissolve the compound upon heating.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.
Table 1: Common Solvents for Recrystallization of Isobenzofuran-1(3H)-one Derivatives
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | A good starting point for many derivatives.[5] |
| Methanol-Water | Polar | Varies | A common and effective mixed-solvent system.[4] |
| Ethyl Acetate | Intermediate | 77 | Often used for compounds of intermediate polarity.[5] |
| Hexane/Ethyl Acetate | Varies | Varies | A useful mixed-solvent system for less polar derivatives.[5] |
| Chloroform | Non-polar | 61 | Can be effective for certain derivatives.[9] |
| Toluene | Non-polar | 111 | Suitable for some aromatic compounds.[5] |
Q5: What is "seeding" and when should I use it?
A5: Seeding is the process of adding a small, pure crystal of your compound (a "seed crystal") to a supersaturated solution to initiate crystallization.[3] It provides a template for other molecules to deposit onto, overcoming the energy barrier for nucleation.
When to Use Seeding:
-
When your solution is supersaturated but no crystals have formed.
-
To control polymorphism by encouraging the formation of a specific crystal form.
-
When experiencing "oiling out," as it can promote crystallization from the supersaturated solution before an oil forms.
Seeding Technique:
-
Ensure your solution is supersaturated (cooled below the saturation temperature).
-
Add one or two small, pure crystals of your compound.
-
If no pure crystals are available, you can sometimes induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. This can dislodge microscopic glass fragments that act as nucleation sites.[3]
Q6: How can I assess the purity of my recrystallized isobenzofuran-1(3H)-one derivative?
A6: Several analytical techniques can be used to determine the purity of your final product. A combination of methods often provides the most comprehensive assessment.
Common Purity Assessment Methods:
-
Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broaden.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure of your compound and identify the presence of any impurities with distinct spectral signatures.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of a sample and detecting even trace amounts of impurities.
Section 3: Experimental Protocols and Visual Guides
Protocol 1: General Recrystallization Procedure for an Isobenzofuran-1(3H)-one Derivative
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to remove any residual solvent.
Diagram 1: General Recrystallization Workflow
Caption: A stepwise workflow for the purification of isobenzofuran-1(3H)-one derivatives by recrystallization.
Diagram 2: Decision-Making Flowchart for Solvent Selection
Caption: A flowchart to guide the experimental selection of an appropriate recrystallization solvent.
References
- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]
- 2. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Fluorescent Probes for Protein Binding: 3-Dibenzofurancarboxylic Acid vs. ANS and Dansyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein science and drug discovery, understanding protein-ligand interactions is paramount. Fluorescent spectroscopy provides a powerful, sensitive, and often non-destructive window into these molecular conversations. The choice of a fluorescent probe is a critical experimental decision that can profoundly influence the quality and interpretation of binding data. This guide offers an in-depth comparison of three fluorescent probes for protein binding: the well-established workhorses, 8-Anilino-1-naphthalenesulfonic acid (ANS) and Dansyl chloride, alongside the promising, though less characterized, 3-Dibenzofurancarboxylic acid.
Introduction: The Role of Extrinsic Fluorescent Probes
Extrinsic fluorescent probes are molecules that are not naturally part of a biological system but can be introduced to study it.[1] These probes are invaluable for researchers as their fluorescence properties, such as emission intensity, wavelength, and lifetime, are often sensitive to their local environment.[2][3] Many of these probes exhibit low fluorescence in aqueous solutions but become highly fluorescent upon binding to hydrophobic pockets or specific residues on a protein's surface.[1][4][5] This "turn-on" fluorescence provides a direct signal to monitor binding events, conformational changes, and the exposure of hydrophobic surfaces.[1][4]
At a Glance: Key Characteristics of the Probes
| Feature | This compound (Inferred) | 8-Anilino-1-naphthalenesulfonic acid (ANS) | Dansyl Chloride |
| Binding Mechanism | Non-covalent; likely a combination of hydrophobic interactions from the dibenzofuran ring and electrostatic interactions from the carboxylate group. | Non-covalent; binds to hydrophobic pockets and can also interact via ion pairing with positively charged residues.[6][7] | Covalent; reacts with primary and secondary amines (e.g., lysine residues, N-terminus) to form a stable sulfonamide adduct.[2][8][9] |
| Fluorescence Principle | Environmentally sensitive fluorescence. Expected to show enhanced fluorescence in non-polar environments (protein binding sites). | Significant fluorescence enhancement and blue shift in emission upon binding to hydrophobic sites.[10][11] | Non-fluorescent until it reacts with an amine; the resulting dansyl amide is highly fluorescent and its emission is sensitive to the local environment.[9] |
| Typical Application | Probing hydrophobic binding sites, monitoring protein-ligand interactions. | Characterizing folding intermediates, measuring surface hydrophobicity, detecting conformational changes.[4][5] | Covalent labeling of proteins for quantification, studying protein dynamics, and as a FRET donor.[2][8][9] |
| Reversibility | Reversible | Reversible | Irreversible (covalent bond formation) |
In-Depth Analysis of Each Probe
This compound: A Potentially Rigid and Sensitive Probe
Dibenzofuran-based molecules are noted for their rigid and planar structure, which can be advantageous in a fluorescent probe by minimizing non-radiative decay pathways. While direct experimental data for this compound as a protein binding probe is limited, we can infer its properties from related compounds. For instance, dibenzofuran α-amino acids have been synthesized and shown to possess enhanced fluorescent properties compared to natural amino acids, with some derivatives exhibiting high brightness.[12][13][14] The carboxylic acid moiety on the dibenzofuran scaffold would provide a negative charge at physiological pH, potentially enabling electrostatic interactions with positively charged residues on the protein surface, in addition to the hydrophobic interactions of the dibenzofuran ring system.
Anticipated Advantages:
-
Rigid Structure: The rigid dibenzofuran core could lead to a higher quantum yield and reduced environmental quenching compared to more flexible probes.
-
Dual Interaction Mode: The combination of a hydrophobic core and a charged group may offer unique binding specificity.
Current Limitations:
-
Limited Characterization: There is a lack of comprehensive studies on its photophysical properties (quantum yield, lifetime) in the context of protein binding.
-
Commercial Availability: May not be as readily available as ANS or Dansyl chloride for research purposes.
8-Anilino-1-naphthalenesulfonic acid (ANS): The Classic Hydrophobicity Sensor
ANS is a widely used extrinsic fluorescent probe for characterizing the hydrophobic properties of proteins.[5] In aqueous solution, ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions of proteins, its fluorescence quantum yield increases dramatically, and its emission maximum undergoes a significant blue shift.[10][11][15] This property makes ANS an excellent tool for monitoring protein folding and unfolding, as these processes often involve changes in the exposure of hydrophobic clusters.[11]
Key Features:
-
High Environmental Sensitivity: The large change in fluorescence upon binding provides a strong signal-to-noise ratio.
-
Versatility: Used in a wide range of applications, from studying molten globule states to high-throughput screening for protein stability.[4]
-
Well-Characterized: Extensive literature is available on its properties and applications.
Considerations:
-
Potential for Perturbation: The binding of ANS itself can sometimes induce conformational changes in the protein under study.[16]
-
Complex Binding Modes: ANS can bind to multiple sites on a protein with varying affinities, which can complicate data analysis.[6]
Dansyl Chloride: The Covalent Labeling Expert
Unlike the non-covalent binding of this compound and ANS, Dansyl chloride forms a stable, covalent bond with primary and secondary amines on a protein.[2][8][9] This irreversible labeling makes it suitable for applications where the probe needs to remain attached to the protein throughout subsequent experimental steps, such as electrophoresis or chromatography. The fluorescence of the resulting dansyl-protein conjugate is sensitive to the local environment, providing information about protein conformation and dynamics.[2][9]
Key Features:
-
Covalent and Stable Labeling: The sulfonamide bond formed is robust, allowing for analysis under denaturing conditions.[2][8]
-
Small Size: The relatively small size of the dansyl group minimizes the potential for significant perturbation of the protein's structure and function.[3][17]
-
Versatile Reporter: Can be used in FRET experiments as an energy acceptor from tryptophan residues.[2][9]
Considerations:
-
Irreversible Reaction: The covalent modification permanently alters the protein, which may not be desirable for all applications.
-
Reaction Conditions: The labeling reaction requires alkaline pH (typically 9.5-10.0), which could affect the stability of some proteins.[8]
Experimental Data Summary
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) |
| Dibenzofuran α-amino acid (as a proxy)[12][13] | ~330-350 | ~380-450 | 0.1 - 0.7 | Not widely reported |
| ANS (in water) [18] | ~350 | ~515 | ~0.004 | ~0.25 ns |
| ANS (bound to protein) [6][10][15] | ~370-380 | ~470-480 | 0.4 - 0.8 | 8-16 ns |
| Dansyl-protein conjugate [9] | ~330-340 | ~500-550 (environment dependent) | 0.1 - 0.7 (environment dependent) | 10-20 ns |
Experimental Protocols
General Workflow for Protein Binding Assay using a Non-Covalent Fluorescent Probe
Caption: General workflow for a protein-ligand binding assay using a non-covalent fluorescent probe.
Step-by-Step Methodology for ANS Binding Assay
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.4). The buffer should be free of any components that might interfere with fluorescence.
-
Prepare a stock solution of ANS in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) and then dilute it in the same buffer as the protein.
-
-
Determination of Excitation and Emission Maxima:
-
In a quartz cuvette, mix a small amount of the protein with an excess of ANS.
-
Scan the excitation and emission spectra to determine the wavelengths of maximum fluorescence intensity for the protein-ANS complex.
-
-
Fluorescence Titration:
-
To a fixed concentration of the protein in a cuvette, add increasing concentrations of the ANS stock solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the predetermined emission maximum, using the optimal excitation wavelength.
-
A control titration with buffer instead of the protein solution should be performed to account for the fluorescence of free ANS.
-
-
Data Analysis:
-
Subtract the fluorescence of free ANS from the fluorescence of the protein-ANS mixture at each concentration.
-
Plot the change in fluorescence intensity as a function of the ANS concentration.
-
The binding constant (Kd) can be determined by fitting the data to a suitable binding isotherm equation (e.g., the Hill equation).[18]
-
General Workflow for Covalent Labeling with Dansyl Chloride
Caption: Workflow for covalent labeling of a protein with Dansyl chloride.
Step-by-Step Methodology for Dansyl Chloride Labeling
-
Preparation of Solutions:
-
Labeling Reaction:
-
Add the Dansyl chloride solution to the protein solution. A 5- to 10-fold molar excess of Dansyl chloride over the protein is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.[12]
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching solution, such as 1.5 M hydroxylamine or a small amount of a primary amine-containing buffer (e.g., Tris-HCl).[12]
-
-
Purification:
-
Remove unreacted Dansyl chloride and its hydrolysis byproducts from the labeled protein using size-exclusion chromatography or dialysis.[12]
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at approximately 330 nm.
-
The functionality of the labeled protein should be assessed to ensure that the labeling process has not adversely affected its biological activity.
-
Choosing the Right Probe: A Decision Framework
The selection of the most appropriate fluorescent probe depends on the specific research question and the properties of the protein being studied.
Caption: A decision framework for selecting a fluorescent probe based on the research objective.
Conclusion
Both ANS and Dansyl chloride are powerful and well-validated tools for studying protein binding and dynamics, each with its distinct advantages and applications. ANS excels in the non-covalent probing of hydrophobic sites and conformational changes, while Dansyl chloride is the go-to reagent for stable, covalent labeling. This compound, with its rigid aromatic core, represents a promising scaffold for the development of new fluorescent probes with potentially enhanced photophysical properties. Further research is needed to fully characterize its utility in protein binding studies and to establish its place in the toolkit of protein scientists. By understanding the principles, advantages, and limitations of each of these probes, researchers can make informed decisions to effectively illuminate the intricate world of protein interactions.
References
- 1. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Extrinsic Fluorescent Dyes as Tools for Protein Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Fluorescence of ANS–Tear Lipocalin Complex: Evidence for Multiple-Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. benchchem.com [benchchem.com]
- 9. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescent labeling of proteins and a plasma membrane using cycloheptaamylose-dansyl chloride complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Functionalized Dibenzofurans: Exploring Alternatives to 3-Dibenzofurancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The dibenzofuran scaffold is a cornerstone in medicinal chemistry and materials science, owing to the diverse biological activities and unique photophysical properties exhibited by its derivatives.[1][2] Molecules incorporating this tricyclic ether are prominent in numerous natural products and have been developed as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[3][4] Consequently, the development of efficient and versatile synthetic routes to access functionalized dibenzofurans is of paramount importance.
Traditionally, 3-dibenzofurancarboxylic acid has served as a valuable starting material, providing a handle for further chemical modifications. However, the modern synthetic chemist's toolkit offers a range of powerful alternatives, each with distinct advantages in terms of substrate scope, functional group tolerance, and overall efficiency. This guide provides an in-depth, objective comparison of key synthetic strategies for the construction of functionalized dibenzofurans, presenting them as viable alternatives to pathways commencing with this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols for representative transformations, and offer a comparative analysis to inform your synthetic planning.
The Central Role of the Dibenzofuran Core
The strategic importance of the dibenzofuran nucleus lies in its rigid, planar structure and its capacity for substitution at various positions, allowing for the fine-tuning of its biological and electronic properties. The carboxylic acid functionality, as seen in this compound, is a versatile anchor for derivatization, enabling the synthesis of amides, esters, and other functionalities crucial for exploring structure-activity relationships (SAR).[3] However, building the dibenzofuran core with the desired substitution pattern from simpler precursors often provides a more convergent and flexible synthetic route.
This guide will explore three major strategic alternatives for the synthesis of functionalized dibenzofurans:
-
Intramolecular Cyclization of Diaryl Ethers: A classic and robust approach to forming the central furan ring.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A powerful method for constructing the biaryl backbone prior to furan ring formation.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A key strategy for introducing nitrogen-containing functional groups, which are prevalent in bioactive molecules.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route to a target dibenzofuran derivative is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups within the molecule. Below is a comparative overview of the alternative strategies.
| Synthetic Strategy | Typical Precursors | Key Transformation | Typical Yields | Advantages | Limitations |
| Pschorr Cyclization | 2-Phenoxyanilines | Intramolecular radical cyclization of a diazonium salt | Moderate to Good (can be >80%)[1] | Utilizes readily available starting materials; can be cost-effective. | Often requires stoichiometric copper salts; yields can be variable; may not be suitable for sensitive substrates.[4] |
| Pd-Catalyzed Intramolecular C-H Activation | Diaryl ethers | C-H activation and C-O bond formation | Good to Excellent[5] | High efficiency and functional group tolerance; can be performed under aerobic conditions. | Requires palladium catalyst and often specialized ligands; optimization of reaction conditions may be necessary. |
| Suzuki-Miyaura Cross-Coupling | Halo-phenols and arylboronic acids (or vice-versa) | C-C bond formation to create a 2-hydroxybiphenyl intermediate | Good to Excellent (>80% for coupling step)[6][7] | Broad substrate scope; excellent functional group tolerance; commercially available building blocks. | Requires a subsequent cyclization step to form the dibenzofuran; potential for side reactions like homocoupling. |
| Buchwald-Hartwig Amination | Halo-dibenzofurans and amines | C-N bond formation | Good to Excellent[8][9] | Direct installation of amino groups; wide range of amine coupling partners can be used. | Primarily for functionalization of a pre-formed dibenzofuran core, not for its initial construction. |
In-Depth Analysis and Experimental Protocols
Intramolecular Cyclization of Diaryl Ethers
This strategy hinges on the formation of the central furan ring from a pre-formed diaryl ether. Two prominent methods for achieving this transformation are the Pschorr cyclization and palladium-catalyzed C-H activation.
The Pschorr cyclization is a long-established method that involves the intramolecular substitution of an aromatic ring by an aryl radical generated from a diazonium salt.[4][10] Modern modifications, such as the use of Fe(II) sulfate, have improved the reliability and yields of this reaction.
Conceptual Workflow: Pschorr Cyclization
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Pschorr cyclization - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Dibenzofuran and Dibenzothiophene Derivatives in MMP-12 Inhibition: A Guide for Drug Discovery Professionals
In the landscape of drug discovery, the quest for potent and selective enzyme inhibitors is a perpetual challenge. Matrix metalloproteinase-12 (MMP-12), or macrophage elastase, has emerged as a critical therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma, owing to its role in tissue remodeling and inflammation.[1] This guide provides a comparative analysis of two promising heterocyclic scaffolds, dibenzofuran and dibenzothiophene, for the development of novel MMP-12 inhibitors. Drawing upon computational studies and reported experimental data, we delve into the structural nuances that dictate inhibitory potency and selectivity, offering insights to guide medicinal chemists and drug development professionals in their pursuit of next-generation MMP-12-targeted therapeutics.
The Central Role of MMP-12 in Inflammatory Disease
MMP-12 is a zinc-dependent endopeptidase primarily expressed by macrophages. Its dysregulation is implicated in the pathological breakdown of the extracellular matrix, a hallmark of several chronic inflammatory conditions. The development of selective MMP-12 inhibitors, therefore, presents a compelling strategy to mitigate disease progression. The core challenge lies in achieving selectivity over other MMP isoforms due to the highly conserved nature of their active sites. This necessitates a deep understanding of the structure-activity relationships (SAR) of potential inhibitor scaffolds.
Structural Scaffolds Under the Microscope: Dibenzofuran vs. Dibenzothiophene
Dibenzofuran and dibenzothiophene are tricyclic heteroaromatic compounds that have garnered significant attention as core structures for MMP-12 inhibitors. Their rigid nature allows for precise orientation of substituents to interact with key residues within the enzyme's active site.
A crucial feature of many potent MMP inhibitors is the presence of a zinc-binding group (ZBG), often a carboxylic acid, which coordinates with the catalytic zinc ion (Zn²⁺) in the active site.[2] The dibenzofuran and dibenzothiophene moieties typically occupy the S1' pocket of the enzyme, a deep, hydrophobic cavity that plays a key role in determining substrate and inhibitor specificity.[2]
The Emerging Superiority of the Dibenzofuran Scaffold
A growing body of evidence from computational studies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking analyses, consistently points towards the superior MMP-12 inhibitory activity of dibenzofuran derivatives when compared to their dibenzothiophene counterparts.[2][3] These studies suggest that the dibenzofuran moiety achieves a more stable and favorable binding orientation within the S1' pocket, leading to enhanced inhibitory potency.[2]
This enhanced affinity is attributed to subtle differences in the electronics and geometry of the two ring systems. The oxygen atom in the dibenzofuran scaffold, being more electronegative than the sulfur atom in dibenzothiophene, may influence the overall electronic distribution and hydrogen bonding potential of the molecule, facilitating more effective interactions with the amino acid residues lining the S1' pocket.
Quantitative Insights: A Look at Inhibitory Potency
For instance, a series of dibenzofuranyl[1][2][4]oxadiazoles has yielded a potent MMP-12 inhibitor with an IC50 value of 0.7 nM .[1] Furthermore, structure-activity relationship studies on dibenzofuran and dibenzothiophene derivatives have led to the development of a dibenzofuran cyclic carbamate, designated MMP-145, which exhibits an impressive MMP-12 IC50 of 1.4 nM .[1]
These nanomolar potencies highlight the exceptional efficacy that can be achieved with the dibenzofuran core, positioning it as a highly promising scaffold for the development of clinical candidates.
Table 1: Potency of Exemplary Dibenzofuran-Based MMP-12 Inhibitors
| Compound Class | Specific Compound | MMP-12 IC50 (nM) | Reference |
| Dibenzofuranyl[1][2][4]oxadiazole | [I] | 0.7 | [1] |
| Dibenzofuran Cyclic Carbamate | MMP-145 | 1.4 | [1] |
Experimental Evaluation of MMP-12 Inhibition
The determination of inhibitory potency (IC50) is a cornerstone of drug discovery. A robust and reliable assay is essential for accurately comparing the efficacy of different compounds. Fluorometric assays are a widely accepted method for screening MMP-12 inhibitors due to their high sensitivity and continuous monitoring capabilities.
Experimental Protocol: Fluorometric MMP-12 Inhibition Assay
This protocol is based on the principles employed in commercially available MMP-12 inhibitor screening kits, such as the Abcam MMP12 Inhibitor Screening Assay Kit (Fluorometric) (ab139442).[4]
Objective: To determine the IC50 value of a test compound against human recombinant MMP-12.
Principle: The assay utilizes a quenched fluorogenic peptide substrate. In its intact form, the fluorescence of a donor fluorophore is quenched by a proximal acceptor moiety. Upon cleavage by MMP-12, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Human Recombinant MMP-12 Enzyme
-
MMP Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test Compounds (dissolved in DMSO)
-
Known MMP-12 Inhibitor (e.g., NNGH) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 328/420 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create a dilution series in assay buffer to achieve final desired concentrations.
-
Dilute the MMP-12 enzyme and fluorogenic substrate in assay buffer to the recommended working concentrations.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted test compound or control inhibitor to the respective wells.
-
Add 10 µL of assay buffer to the "no inhibitor" control wells.
-
Add 20 µL of the diluted MMP-12 enzyme solution to all wells except the "no enzyme" blank.
-
Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the diluted fluorogenic substrate to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 20-30 minutes) at Ex/Em = 328/420 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. | BioWorld [bioworld.com]
- 2. Employing comparative QSAR techniques for the recognition of dibenzofuran and dibenzothiophene derivatives toward MMP-12 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling structural components of dibenzofuran-based MMP-12 inhibitors: a comparative classification-dependent analysis with molecular docking-based virtual screening and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MMP12 Inhibitor Screening Assay Kit (Fluorometric) (ab139442) | Abcam [abcam.com]
A Comparative Guide to the Medicinal Applications of Dibenzofuran Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Dibenzofuran Scaffold
Dibenzofuran, a heterocyclic aromatic compound featuring a central furan ring fused to two benzene rings, represents a privileged scaffold in medicinal chemistry. This rigid, planar structure is the foundation for a diverse array of naturally occurring and synthetic molecules with significant pharmacological activities. From the lichen-derived usnic acid to the fungal metabolite cercosporamide, and a growing arsenal of synthetic analogs, dibenzofuran derivatives have demonstrated potent anticancer, antibacterial, antifungal, and anti-inflammatory properties. This guide provides an in-depth, objective comparison of the medicinal applications of various dibenzofuran derivatives, supported by experimental data, detailed methodologies, and mechanistic insights to empower researchers in the pursuit of novel therapeutics.
Naturally Occurring Dibenzofurans: A Source of Bioactive Leads
Nature has long been a source of inspiration for drug discovery, and dibenzofurans are no exception. Two prominent examples, usnic acid and cercosporamide, showcase the therapeutic potential embedded within this chemical class.
Usnic Acid: A Promising Anticancer and Antibacterial Agent
Isolated from various lichen species, usnic acid has garnered significant attention for its dual anticancer and antibacterial activities.
Usnic acid exhibits cytotoxic effects against a broad spectrum of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways[1]. This is achieved by disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of a cascade of enzymes known as caspases, including caspase-3 and caspase-9, which are key executioners of apoptosis[1][2][3]. Furthermore, usnic acid has been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which can also contribute to apoptosis[3].
Table 1: Anticancer Activity (IC50) of Usnic Acid Against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) |
| A-375 | Melanoma | Not specified, but shows antiproliferative effect[1] |
| BGC823 | Gastric Cancer | 236.55 ± 11.12 (24h) |
| SGC7901 | Gastric Cancer | 618.82 ± 1.77 (24h) |
| AGS | Gastric Adenocarcinoma | 10-25 (induces apoptosis)[4] |
| SNU-1 | Gastric Carcinoma | 10-25 (induces apoptosis)[4] |
| HEPG2 | Hepatocellular Carcinoma | Induces apoptosis and autophagy |
| SNU-449 | Hepatocellular Carcinoma | More sensitive than HEPG2 |
Usnic acid demonstrates notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of antibacterial action is believed to involve the disruption of bacterial cell membranes and the inhibition of essential cellular processes.
Table 2: Antibacterial Activity (MIC) of Usnic Acid and its Derivatives
| Bacterial Strain | Usnic Acid MIC (µg/mL) |
| Staphylococcus aureus | 0.039 (for a derivative) |
| Staphylococcus epidermidis | - |
| Escherichia coli | - |
| Klebsiella pneumoniae | - |
| Pseudomonas aeruginosa | - |
| Salmonella typhi | - |
| Shigella flexneri | - |
| Proteus mirabilis | - |
Cercosporamide: A Kinase Inhibitor with Antifungal and Anticancer Potential
Cercosporamide, a natural product isolated from the fungus Cercosporidium henningsii, has emerged as a potent kinase inhibitor with promising antifungal and anticancer activities.
Cercosporamide's antifungal properties stem from its selective inhibition of Pkc1, a protein kinase crucial for maintaining the integrity of the fungal cell wall[5][6][7]. The Pkc1-mediated signaling pathway is highly conserved in fungi and essential for their growth and survival. By targeting this pathway, cercosporamide disrupts cell wall biosynthesis, leading to cell lysis and fungal death. This mechanism makes it a promising candidate for the development of new antifungal drugs, especially in an era of increasing resistance to existing treatments.
In the context of cancer, cercosporamide acts as a potent inhibitor of MAP-kinase interacting kinases (Mnk1 and Mnk2)[8][9][10][11]. These kinases are key players in the regulation of protein synthesis and are often dysregulated in cancer, promoting cell proliferation and survival. Specifically, Mnk kinases phosphorylate the eukaryotic initiation factor 4E (eIF4E), a critical step in the translation of mRNAs that encode for oncogenic proteins. By blocking this phosphorylation, cercosporamide can suppress tumor growth and enhance the efficacy of other anticancer therapies[10][11]. While specific IC50 values against a wide range of cancer cell lines are not as extensively documented as for usnic acid, its potent inhibition of Mnk kinases (IC50 values of 116 nM for Mnk1 and 11 nM for Mnk2) underscores its significant anticancer potential[8][9].
Synthetic Dibenzofuran Derivatives: Expanding the Therapeutic Landscape
The promising biological activities of natural dibenzofurans have spurred the synthesis of numerous derivatives with the aim of enhancing potency, selectivity, and pharmacokinetic properties.
Anticancer Synthetic Derivatives
Researchers have developed a variety of synthetic dibenzofuran and benzofuran derivatives with potent anticancer activity. Structure-activity relationship (SAR) studies have provided valuable insights into the structural features required for cytotoxicity[12][13]. For instance, the introduction of specific substituents, such as N-phenethyl carboxamide and morpholinyl groups, has been shown to significantly enhance antiproliferative activity[12].
Table 3: Anticancer Activity (IC50) of Selected Synthetic Benzofuran/Dibenzofuran Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Benzofuran | Compound 1 | HCT116 (Colorectal) | 19.5 | [14] |
| Fluorinated Benzofuran | Compound 2 | HCT116 (Colorectal) | 24.8 | [14] |
| Benzofuran-1,2,3-triazole | 50g | HCT-116 (Colon) | 0.87 | [15] |
| Benzofuran-1,2,3-triazole | 50g | HeLa (Cervical) | 0.73 | [15] |
| Benzofuran-1,2,3-triazole | 50g | A549 (Lung) | 0.57 | [15] |
| 3-Amidobenzofuran | 28g | MDA-MB-231 (Breast) | 3.01 | [15] |
| 3-Amidobenzofuran | 28g | HCT-116 (Colon) | 5.20 | [15] |
| 3-Amidobenzofuran | 28g | HT-29 (Colon) | 9.13 | [15] |
Antibacterial Synthetic Derivatives
The development of synthetic dibenzofuran derivatives has also yielded compounds with significant antibacterial activity, particularly against antibiotic-resistant strains. SAR studies have indicated that features like a strong electron-withdrawing group on one of the benzene rings and hydroxyl groups on the other can be beneficial for antibacterial potency[16][17].
Table 4: Antibacterial Activity (MIC) of Selected Synthetic Biphenyl and Dibenzofuran Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | MRSA | 3.13 | [16][17] |
| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | MRSA | 6.25 | [16][17] |
| Benzofuran derivative with disulfide moiety (V40) | Xanthomonas oryzae pv oryzae | 0.28 (EC50) | [18] |
| Benzofuran derivative with disulfide moiety (V40) | Xanthomonas oryzae pv oryzicola | 0.56 (EC50) | [18] |
| Benzofuran derivative with disulfide moiety (V40) | Xanthomonas axonopodis pv citri | 10.43 (EC50) | [18] |
Mechanistic Insights: Visualizing the Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their effects is paramount for rational drug design and development.
Apoptotic Pathway of Usnic Acid
Usnic acid triggers a multi-faceted apoptotic response in cancer cells. It initiates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases.
Caption: Apoptotic signaling pathway induced by Usnic Acid.
Kinase Inhibition by Cercosporamide
Cercosporamide's therapeutic effects are mediated by its ability to inhibit key kinases in both fungal and cancer cells.
Caption: Kinase inhibition pathways of Cercosporamide.
Experimental Protocols: A Guide for the Bench
To ensure the reproducibility and validity of research in this field, adhering to standardized experimental protocols is essential.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dibenzofuran derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antibacterial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol for Broth Microdilution:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the dibenzofuran derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
Dibenzofuran derivatives, both from natural and synthetic origins, represent a rich and diverse source of bioactive compounds with significant potential for the development of novel therapeutics. Usnic acid and cercosporamide stand out as promising leads with well-defined anticancer, antibacterial, and antifungal activities. The continued exploration of synthetic derivatives, guided by structure-activity relationship studies, holds the key to unlocking even more potent and selective agents. As our understanding of the molecular mechanisms of these compounds deepens, so too will our ability to design and develop next-generation therapies for a wide range of diseases. This guide serves as a foundational resource for researchers in this exciting and rapidly evolving field, providing the necessary data and methodologies to advance the medicinal applications of dibenzofuran derivatives.
References
- 1. BRAF inhibitor candidate molecule usnic acid might use both intrinsic and extrinsic pathways of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Usnic Acid Induces Cycle Arrest, Apoptosis, and Autophagy in Gastric Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Usnic acid induces apoptosis in human gastric cancer cells through ROS generation and DNA damage and causes up-regulation of DNA-PKcs and γ-H2A.X phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Cercosporamide | Mnk | Tocris Bioscience [tocris.com]
- 10. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of the Dibenzofuran Scaffold: A Comparative Guide to 3-Dibenzofurancarboxylic Acid in Medicinal Chemistry
In the intricate world of medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently converges on heterocyclic compounds. Their structural diversity and inherent ability to interact with a multitude of biological targets make them a cornerstone of modern drug discovery.[1] Among these privileged scaffolds, the dibenzofuran nucleus, and specifically its 3-carboxylic acid derivative, has emerged as a platform of significant interest. This guide provides an in-depth, comparative analysis of 3-dibenzofurancarboxylic acid against other prominent heterocyclic compounds—benzofuran, carbazole, and thiophene—offering a technical exploration for researchers, scientists, and drug development professionals.
The Allure of the Heterocycle: A Chemist's Playground
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental building blocks in the design of pharmaceuticals.[2] Their presence in a vast array of FDA-approved drugs is a testament to their therapeutic importance.[3] The inclusion of heteroatoms such as oxygen, nitrogen, and sulfur imparts unique physicochemical properties, including altered polarity, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[4]
A Spotlight on this compound: Structure and Potential
Dibenzofuran is a tricyclic aromatic ether consisting of two benzene rings fused to a central furan ring.[5] This rigid, planar structure provides a unique scaffold for the presentation of functional groups in a defined three-dimensional space. The addition of a carboxylic acid group at the 3-position introduces a key pharmacophoric element, capable of forming strong hydrogen bonds and salt bridges with biological targets.
Derivatives of dibenzofuran have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective effects.[6][7][8] The rigid dibenzofuran core can serve as a versatile template for the development of targeted therapies, particularly as kinase inhibitors.[9]
Comparative Analysis: Dibenzofuran vs. The Field
To truly appreciate the potential of the this compound scaffold, it is essential to compare it with other well-established heterocyclic systems in medicinal chemistry.
Physicochemical Properties: A Tale of Three Rings (and a Thiophene)
The physicochemical properties of a drug molecule are paramount to its success. The following table provides a comparative overview of the core heterocyclic structures.
| Property | Dibenzofuran | Benzofuran | Carbazole | Thiophene |
| Structure | Tricyclic (2 Benzene + 1 Furan) | Bicyclic (1 Benzene + 1 Furan) | Tricyclic (2 Benzene + 1 Pyrrole) | Monocyclic |
| Molecular Weight ( g/mol ) | 168.19 | 118.13 | 167.21 | 84.14 |
| LogP (Octanol/Water) | ~4.1 | ~2.6 | ~3.7 | ~1.8 |
| Key Features | Rigid, planar, electron-rich furan ring | Planar, electron-rich furan ring | Rigid, planar, hydrogen bond donating NH group | Aromatic, can act as a bioisostere of a phenyl ring |
Data compiled from various sources.
The extended aromatic system and greater lipophilicity of dibenzofuran compared to benzofuran and thiophene can lead to enhanced binding affinity for hydrophobic pockets in target proteins. The replacement of the oxygen atom in dibenzofuran with a nitrogen-hydrogen (NH) group in carbazole introduces a hydrogen bond donor, which can significantly alter target interactions.[10]
Biological Activity: A Competitive Landscape
The true measure of a scaffold's utility lies in its biological activity. The following sections compare the reported activities of derivatives of these heterocyclic systems in key therapeutic areas.
All four heterocyclic scaffolds have been extensively explored as potential anticancer agents. They often serve as the core of molecules designed to inhibit key signaling pathways involved in cancer progression.
Kinase Inhibition: A Common Battleground
Protein kinases are a major class of drug targets in oncology.[11] The planar nature of these heterocyclic systems allows them to fit into the ATP-binding pocket of many kinases.
Figure 1: General mechanism of action for heterocyclic kinase inhibitors.
The following table summarizes representative data for derivatives of each scaffold against various cancer cell lines and kinases. It is important to note that these are not direct comparisons, as the specific derivatives and experimental conditions vary.
| Heterocyclic Core | Derivative Type | Target/Cell Line | IC50/GI50 | Reference |
| Dibenzofuran | Cercosporamide-inspired | Pim-1/2 Kinases, CLK1 | Low micromolar | [12] |
| Benzofuran | N-(4'-hydroxy)phenylamide | HCT15 (Colon Cancer) | 2.37 µM (GI50) | [13] |
| Carbazole | Synthetic derivatives | Topoisomerase IIα | Potent inhibition | [14] |
| Thiophene | Thienopyrrole derivative | VEGFR-2 | 0.126 µM | [2] |
From the available data, it is evident that all four scaffolds can be elaborated into potent anticancer agents. The choice of scaffold will often depend on the specific target and the desired physicochemical properties. The larger, more rigid structures of dibenzofuran and carbazole may offer advantages in targeting specific protein-protein interactions or deep hydrophobic pockets, while the smaller benzofuran and thiophene scaffolds provide more flexibility for chemical modification.
The emergence of antibiotic resistance has fueled the search for new antimicrobial agents. Heterocyclic compounds have historically been a rich source of antibiotics.
| Heterocyclic Core | Derivative Type | Organism | MIC (µg/mL) | Reference |
| Dibenzofuran | Not specified | Bacillus subtilis | - | [7] |
| Benzofuran | Halogenated 3-carboxylic acid | Staphylococcus aureus | 50-200 | [15] |
| Carbazole | Natural alkaloids | Various bacteria | - | [10] |
| Thiophene | Synthetic derivatives | Various bacteria | - | [16] |
Experimental Protocols: A Guide to Evaluation
To facilitate a more direct comparison of these heterocyclic scaffolds, standardized experimental protocols are essential. The following are representative protocols for key biological assays.
In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a framework for assessing the inhibitory activity of test compounds against a target protein kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), radiolabeled or with a detection-compatible modification
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
96-well or 384-well assay plates
-
Detection reagents (e.g., scintillation fluid, luminescence/fluorescence reagents)
-
Plate reader
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Reaction Setup: In each well of the assay plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA, high concentration of non-labeled ATP).
-
Detection: Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., scintillation counting for radiolabeled ATP, luminescence or fluorescence for modified ATP analogs).
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Workflow for a generic in vitro kinase inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To determine the MIC of a test compound against a specific bacterial or fungal strain.
Materials:
-
Bacterial or fungal culture
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the growth medium directly in the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the growth medium.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate, including a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion: The Path Forward for Dibenzofurans
The this compound scaffold represents a compelling starting point for the design of novel therapeutic agents. Its rigid, planar structure and the presence of a key hydrogen-bonding moiety offer a unique combination of features for potent and selective interactions with biological targets. While direct comparative data with other heterocyclic systems is still emerging, the broad spectrum of biological activities reported for dibenzofuran derivatives underscores their significant potential.
The continued exploration of the chemical space around the this compound core, guided by structure-based drug design and a deeper understanding of its structure-activity relationships, holds great promise for the development of next-generation therapies for a range of diseases, from cancer to infectious diseases. The strategic application of this versatile scaffold by medicinal chemists will undoubtedly lead to the discovery of new and effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review from 2010-2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. cognizancejournal.com [cognizancejournal.com]
Evaluating the Efficacy of 3-Dibenzofurancarboxylic Acid Derivatives Against Drug-Resistant Bacteria: A Comparative Guide
The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Among the promising candidates are derivatives of 3-Dibenzofurancarboxylic acid, a heterocyclic compound that has garnered attention for its potential antibacterial properties. This guide provides a comprehensive evaluation of the efficacy of these derivatives against drug-resistant bacteria, offering a comparative analysis with existing antibiotics and detailing the experimental methodologies required for their robust assessment.
Introduction: The Promise of the Dibenzofuran Scaffold
Dibenzofuran, a heterocyclic compound consisting of a furan ring fused to two benzene rings, serves as the foundational structure for a variety of naturally occurring and synthetic molecules with diverse biological activities. The addition of a carboxylic acid group at the 3-position creates a molecule with distinct physicochemical properties that can be further modified to enhance its antibacterial potency and spectrum. The core hypothesis is that the rigid, planar structure of the dibenzofuran ring system allows for effective interaction with bacterial targets, while the carboxylic acid moiety can be functionalized to modulate solubility, cell penetration, and target binding.
Recent studies have highlighted the potential of dibenzofuran derivatives against a range of pathogens, including challenging drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis.[1] This guide will delve into the available data, outline the critical experimental workflows for evaluation, and provide insights into the structure-activity relationships that govern the antibacterial efficacy of this promising class of compounds.
Comparative Antibacterial Efficacy
A critical aspect of evaluating any new antibacterial agent is to benchmark its performance against current standard-of-care antibiotics. While extensive head-to-head comparative data for a wide range of this compound derivatives is still emerging, preliminary studies on related dibenzofuran and biphenyl derivatives provide valuable insights into their potential.
One study synthesized a series of biphenyl and dibenzofuran derivatives and tested their activity against a panel of drug-resistant bacteria.[1] Notably, two compounds, 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (Compound 6i) and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (Compound 6m) , demonstrated significant potency. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Below is a summary of the reported MIC values for these compounds against MRSA and multidrug-resistant Enterococcus faecalis, compared to the standard antibiotic Ciprofloxacin.
| Compound | MRSA (ATCC 43300) MIC (µg/mL) | Multidrug-Resistant E. faecalis MIC (µg/mL) |
| Compound 6i | 3.13[1] | 6.25[1] |
| Compound 6m | 6.25[1] | 3.13[1] |
| Ciprofloxacin | >32 | 128 |
These results are promising, as Compounds 6i and 6m show significantly lower MIC values against these resistant strains compared to a widely used fluoroquinolone antibiotic. It is important to note that these are not this compound derivatives, but their efficacy underscores the potential of the broader dibenzofuran scaffold. Further research is critically needed to synthesize and test this compound derivatives against a wider panel of resistant bacteria, including Vancomycin-Resistant Enterococci (VRE) and Carbapenem-Resistant Enterobacteriaceae (CRE), and to compare their activity against a broader range of antibiotics such as vancomycin and linezolid.
Unraveling the Mechanism of Action
Understanding how a novel antibacterial agent kills bacteria is paramount for its development. For dibenzofuran derivatives, several mechanisms of action have been proposed, with the most prominent being the inhibition of essential bacterial enzymes and the disruption of the bacterial cell membrane.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication.[2] Their inhibition leads to the disruption of DNA synthesis and ultimately, cell death. Several studies have suggested that benzofuran and dibenzofuran derivatives may act as inhibitors of these enzymes.[3][4] The planar nature of the dibenzofuran ring system could facilitate intercalation into the DNA-enzyme complex, disrupting its function.
The proposed mechanism involves the binding of the dibenzofuran derivative to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the conformational changes necessary for its enzymatic activity.
Caption: Hypothesized mechanism of DNA gyrase inhibition.
Disruption of Bacterial Cell Membrane Integrity
Another plausible mechanism of action is the disruption of the bacterial cell membrane. The lipophilic nature of the dibenzofuran core could allow it to intercalate into the lipid bilayer of the bacterial membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell lysis. The carboxylic acid group and other functional modifications can influence the extent of this interaction.
Essential Experimental Protocols
To rigorously evaluate the efficacy of this compound derivatives, a standardized set of in vitro experiments is crucial.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This initial screening assay determines the potency of the compound.
Protocol:
-
Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., MRSA) in appropriate broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution of the Test Compound: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.
-
MBC Determination: Plate aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Caption: Workflow for MIC and MBC determination.
Time-Kill Kinetic Assay
This assay provides information on the rate of bacterial killing.
Protocol:
-
Prepare Cultures: Grow the test bacteria to early-log phase.
-
Expose to Compound: Add the this compound derivative at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 6, 24 hours), remove aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions and plate on agar to determine the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot log10 CFU/mL versus time to generate time-kill curves.
Bacterial Membrane Permeabilization Assay
This assay assesses the compound's ability to disrupt the bacterial membrane.
Protocol:
-
Bacterial Preparation: Grow bacteria to mid-log phase, then wash and resuspend in a suitable buffer.
-
Fluorescent Probe: Add a membrane-impermeable fluorescent dye (e.g., propidium iodide) to the bacterial suspension.
-
Compound Addition: Add the this compound derivative.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.
DNA Gyrase Inhibition Assay
This biochemical assay directly measures the inhibition of the target enzyme.
Protocol:
-
Assay Components: Combine purified DNA gyrase, supercoiled plasmid DNA, ATP, and the test compound in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of relaxed DNA compared to the control.
Structure-Activity Relationship (SAR)
Preliminary SAR studies on biphenyl and dibenzofuran derivatives suggest that the nature and position of substituents on the aromatic rings significantly influence antibacterial activity. For instance, the presence of a strong electron-withdrawing group on one of the phenyl rings and hydroxyl groups on the other was found to be beneficial for activity.[1] For this compound derivatives, future SAR studies should focus on:
-
Modifications of the carboxylic acid group: Esterification or amidation to improve cell penetration.
-
Substitution on the dibenzofuran ring system: Introduction of halogens, alkyl, or alkoxy groups to modulate lipophilicity and target interaction.
In Vivo Efficacy and Toxicology
A significant gap in the current knowledge is the lack of in vivo efficacy and toxicology data for this compound derivatives. While some general toxicological information exists for dibenzofuran and its chlorinated derivatives, this is not directly applicable to the specific compounds of interest for antibacterial applications.[5][6] Future research must address:
-
Animal models of infection: Evaluating the efficacy of these compounds in murine models of infection with resistant bacteria.
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
-
Toxicology studies: Assessing acute and chronic toxicity to determine the therapeutic window.
Conclusion and Future Directions
This compound derivatives represent a promising, yet underexplored, class of potential antibacterial agents. The available data on related compounds suggest that the dibenzofuran scaffold is a valid starting point for the development of new drugs to combat resistant pathogens. However, to realize this potential, a concerted research effort is required to:
-
Synthesize and screen a diverse library of this compound derivatives against a broad panel of clinically relevant drug-resistant bacteria.
-
Conduct detailed mechanistic studies to definitively identify their cellular targets.
-
Perform in vivo efficacy and toxicology studies to assess their preclinical viability.
By systematically addressing these knowledge gaps, the scientific community can determine whether this compound derivatives can be translated into the next generation of life-saving antibiotics.
References
- 1. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two new benzofurans from Gastrodia elata and their DNA topoisomerases I and II inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Review of Synthetic Routes to Dibenzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
The dibenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products, pharmaceuticals, and organic materials. Its rigid, planar structure and unique electronic properties make it a crucial building block in medicinal chemistry and materials science. This guide provides a comparative overview of the primary synthetic strategies for constructing the dibenzofuran core, ranging from classical cyclization reactions to modern transition-metal-catalyzed methodologies. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each approach to inform rational synthetic design.
Classical Approaches: Building the Foundation
The earliest methods for synthesizing dibenzofurans, while sometimes limited by harsh conditions and moderate yields, remain relevant for specific applications and as benchmarks for newer methodologies.
The Pschorr Cyclization
The Pschorr reaction is a classical method for preparing biaryl tricyclic systems through the intramolecular substitution of an arene by an aryl radical generated from an aryl diazonium salt, typically catalyzed by copper.[1][2] This approach involves the diazotization of a 2-amino-2'-hydroxydiphenyl precursor, followed by a copper-catalyzed intramolecular cyclization to furnish the dibenzofuran core.[3]
Mechanism and Causality: The reaction proceeds via the formation of an aryl diazonium salt, which, upon treatment with a copper catalyst, generates an aryl radical. This radical then undergoes intramolecular homolytic aromatic substitution to form the dibenzofuran ring system. The choice of a copper catalyst is crucial as it facilitates the decomposition of the diazonium salt to the reactive aryl radical. While effective, the reaction can be accompanied by side reactions, leading to moderate yields.[1][3]
Experimental Protocol: Pschorr Cyclization
-
Diazotization: Dissolve the 2-amino-2'-hydroxydiphenyl substrate in an acidic aqueous solution (e.g., HCl or H2SO4) at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyclization: Add a copper(I) salt (e.g., CuCl or Cu2O) or copper powder to the solution of the diazonium salt.
-
Allow the reaction to warm to room temperature or gently heat to promote the cyclization and nitrogen gas evolution.
-
After the reaction is complete, extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.
Ullmann Condensation
The Ullmann condensation is a copper-promoted reaction that can be adapted for the synthesis of dibenzofurans, typically through an intramolecular C-O bond formation.[4] This reaction often requires high temperatures and polar aprotic solvents.[4] The classical Ullmann reaction involves the use of stoichiometric amounts of copper, but modern variations have been developed that use catalytic amounts of copper with appropriate ligands.[5]
Mechanism and Causality: The reaction is believed to proceed through an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the C-O bond. The high reaction temperatures are necessary to overcome the activation energy for the oxidative addition step. The use of ligands in modern Ullmann-type reactions facilitates the catalytic cycle and allows for milder reaction conditions.
Modern Transition-Metal Catalyzed Strategies
The advent of transition-metal catalysis has revolutionized the synthesis of dibenzofurans, offering milder reaction conditions, broader substrate scope, and higher efficiencies compared to classical methods.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings, are powerful tools for the construction of the dibenzofuran scaffold.
Suzuki Coupling: The Suzuki coupling is a versatile method for forming C-C bonds and can be employed to construct the biaryl precursor to dibenzofurans, which can then be cyclized in a subsequent step.[6][7] Alternatively, a one-pot Suzuki coupling followed by an intramolecular C-O bond formation can provide a more streamlined approach. The reaction is known for its high functional group tolerance and the use of readily available and non-toxic boronic acids.[6][8]
Experimental Protocol: Suzuki Coupling for Biaryl Precursor Synthesis
-
To a reaction vessel, add the aryl halide, the aryl boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3).
-
Add a suitable solvent system, such as a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or GC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Heck Coupling: The intramolecular Heck reaction provides a direct route to the dibenzofuran core from a suitably substituted vinyl or aryl ether.[9][10] This reaction involves the palladium-catalyzed intramolecular coupling of an aryl or vinyl halide with an alkene.
C-H Activation Strategies
Direct C-H activation has emerged as a highly efficient and atom-economical strategy for the synthesis of dibenzofurans.[11][12] This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Both palladium and copper-catalyzed C-H activation/C-O cyclization reactions have been extensively developed.[11][13]
Palladium-Catalyzed C-H Activation: Palladium catalysts are highly effective in mediating the intramolecular C-H activation of 2-phenylphenols to form dibenzofurans.[14][15][16] These reactions often proceed via a concerted metalation-deprotonation mechanism, facilitated by a directing group, which in this case is the hydroxyl group of the phenol.[13][14] Air or other oxidants are often used to regenerate the active catalytic species.[13][14]
Copper-Catalyzed C-H Activation: Copper-catalyzed C-H activation offers a more economical alternative to palladium-based systems for the synthesis of dibenzofurans from 2-phenylphenols.[11] These reactions typically require an oxidant to facilitate the C-O bond formation.[11]
Experimental Protocol: Palladium-Catalyzed C-H Activation/C-O Cyclization [14]
-
In a reaction tube, combine 2-phenylphenol (1.0 equiv), Pd(OAc)2 (0.1 equiv), and a suitable ligand if necessary.
-
Add a solvent, such as mesitylene, and an oxidant (e.g., air, O2, or a chemical oxidant like benzoquinone).
-
Seal the tube and heat the reaction mixture at an elevated temperature (e.g., 100-140 °C) for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the desired dibenzofuran.
Emerging Photocatalytic Approaches
Visible-light photocatalysis represents a green and sustainable approach to dibenzofuran synthesis.[17][18] These methods utilize light energy to promote the desired transformations, often under mild reaction conditions and without the need for high temperatures. Both intramolecular and intermolecular strategies have been developed.[17] For instance, a metal-free, photoinduced intramolecular cyclization can be used to generate a C-O bond via a radical pathway.[17]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Typical Yields | Reaction Conditions | Substrate Scope & Functional Group Tolerance | Advantages | Disadvantages |
| Pschorr Cyclization | Moderate[1] | Acidic, low to moderate temperatures | Moderate; sensitive to strongly electron-withdrawing or -donating groups | Readily available starting materials | Often requires stoichiometric copper, moderate yields, potential for side reactions[1] |
| Ullmann Condensation | Moderate to Good | High temperatures, polar aprotic solvents | Moderate; requires activated aryl halides[4] | Can be cost-effective | Harsh reaction conditions, often requires stoichiometric copper[4][5] |
| Suzuki Coupling | Good to Excellent[6] | Mild to moderate temperatures | Broad; high functional group tolerance[6][8] | High yields, mild conditions, commercially available reagents | Two-step process (biaryl formation then cyclization) |
| Heck Coupling | Good to Excellent[9] | Moderate temperatures | Good; tolerant of many functional groups | Direct formation of the dibenzofuran core | May require specific precursors |
| C-H Activation (Pd) | Good to Excellent[13][14] | Moderate to high temperatures | Broad; tolerant of various functional groups[13][14] | High atom economy, avoids pre-functionalization | Requires relatively expensive palladium catalyst |
| C-H Activation (Cu) | Good to Excellent[11] | Moderate temperatures | Good | More economical than palladium | May require specific oxidants |
| Photocatalysis | Low to Moderate[17] | Ambient temperature, visible light irradiation | Evolving; can be sensitive to certain functional groups | Mild conditions, environmentally friendly | Yields can be variable, substrate scope still under development[17] |
Visualizing the Mechanisms
Caption: The Pschorr Cyclization mechanism.
Caption: Palladium-catalyzed C-H activation/C-O cyclization.
Conclusion
The synthesis of dibenzofurans has evolved significantly, with modern transition-metal-catalyzed methods, particularly C-H activation, offering substantial advantages in terms of efficiency, atom economy, and substrate scope over classical approaches. While traditional methods like the Pschorr cyclization and Ullmann condensation still hold value in certain contexts, palladium- and copper-catalyzed C-H activation strategies represent the state-of-the-art for the construction of the dibenzofuran core. The continued development of novel synthetic methodologies, including photocatalysis, promises to further expand the toolkit available to chemists for accessing these important heterocyclic compounds, facilitating advancements in drug discovery and materials science. The choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
References
- 1. Pschorr Reaction [organic-chemistry.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
- 8. Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Synthesis of Dibenzofuran Derivatives through C-H Activation--Guangzhou Institute of Biomedicine and Health, Chinese Academy of Sciences [english.gibh.cas.cn]
- 12. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 3-Dibenzofurancarboxylic Acid-Based Materials in Advanced Electronics
In the relentless pursuit of next-generation electronic devices, the molecular architecture of organic materials plays a pivotal role. Researchers, scientists, and professionals in drug development are increasingly turning their attention to novel molecular scaffolds that promise enhanced performance, stability, and processability. Among these, 3-Dibenzofurancarboxylic acid and its derivatives are emerging as a compelling class of materials. This guide provides an in-depth technical comparison of their performance in key electronic applications, grounded in experimental data and established scientific principles. Our objective is to offer a clear, objective benchmark against current state-of-the-art materials, empowering you to make informed decisions in your research and development endeavors.
The Scientific Rationale: Why this compound?
The dibenzofuran core, a rigid and planar fused ring system, offers a unique combination of electronic and thermal properties that make it an attractive building block for organic electronics. The inherent rigidity of the dibenzofuran moiety can lead to enhanced charge transport by promoting ordered molecular packing in the solid state. Furthermore, the ether linkage within the furan ring introduces a degree of electron-donating character, which can be finely tuned through functionalization.
The introduction of a carboxylic acid group at the 3-position provides a versatile handle for synthetic modification. This allows for the systematic tuning of the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its solubility and film-forming characteristics. This molecular tailorability is the cornerstone of designing high-performance materials for specific electronic applications. A theoretical study of dibenzofuran using density functional theory (DFT) reveals a significant HOMO-LUMO energy gap of approximately 5.028 eV, indicating high intrinsic stability.[1][2][3]
Benchmarking Performance: A Comparative Analysis
This section benchmarks the performance of this compound-based materials against established alternatives in three key application areas: Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, host materials play a crucial role in achieving high efficiency and long operational lifetimes. Dibenzofuran-based materials are promising candidates for host materials, particularly for phosphorescent OLEDs (PhOLEDs), due to their high triplet energies.
Comparative Performance of Dibenzofuran-Based Host Materials in PhOLEDs
| Host Material Class | Derivative Example | Dopant | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Reference |
| Dibenzofuran-based | CF-2-BzF | PO-01 (Yellow) | 25.3 | 77.2 | [4] |
| Benchmark: Carbazole-based | CBP | Ir(ppy)₃ (Green) | ~20 | ~70 | Widely cited |
| Benchmark: Spiro-based | SPA-2,7-F(POPh₂)₂ | FIrpic (Sky Blue) | 18 | - |
As the data indicates, dibenzofuran-based host materials, such as 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF), have demonstrated exceptional performance in yellow PhOLEDs, achieving a maximum external quantum efficiency of 25.3% and a current efficiency of 77.2 cd/A.[4] This performance is highly competitive with, and in some cases surpasses, established benchmark host materials like 4,4′-N,N′-dicarbazole-biphenyl (CBP). The high performance of CF-2-BzF can be attributed to the bipolar nature of the molecule, where the dibenzofuran unit acts as the p-type (hole-transporting) moiety and the cyanofluorene unit as the n-type (electron-transporting) moiety, leading to a balanced charge injection and recombination within the emissive layer.[4]
Experimental Protocol: OLED Fabrication and Characterization
A standardized protocol for the fabrication and characterization of OLEDs is crucial for reliable benchmarking.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropyl alcohol. Substrates are then treated with UV-ozone to improve the work function of the ITO and enhance hole injection.[5][6]
-
Organic Layer Deposition: The hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - host doped with a phosphorescent emitter), electron transport layer (ETL), and electron injection layer (EIL) are deposited sequentially via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).[7][8]
-
Cathode Deposition: A metal cathode (e.g., Al or LiF/Al) is deposited through a shadow mask to define the active area of the device.[7]
-
Encapsulation: The completed device is encapsulated in an inert atmosphere (e.g., nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.[6]
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode. The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are measured using a spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
Device Architecture and Energy Level Diagram for a Dibenzofuran-Based PhOLED
Caption: Schematic of a typical PhOLED device structure and corresponding energy level diagram.
Organic Photovoltaics (OPVs)
In OPVs, particularly in perovskite solar cells (PSCs), hole transport materials (HTMs) are critical for efficient extraction of holes from the perovskite layer and their transport to the anode. Dibenzofuran derivatives have been investigated as alternative HTMs to the commonly used but expensive spiro-OMeTAD.
Comparative Performance of Dibenzofuran-Based HTMs in Perovskite Solar Cells
| HTM | Perovskite | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |
| Dibenzofuran-based (tDBF) | (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅ | 19.46 | - | - | - | [5][9][10] |
| Benchmark (Spiro-OMeTAD) | (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅ | >22 | ~1.1 | ~24 | ~0.8 | [10][11] |
| Dibenzofuran-based (spiro-4) | Not specified | 23.38 | - | - | - | [12] |
Recent studies have shown that molecularly engineered dibenzofuran-based HTMs can achieve impressive power conversion efficiencies. For example, an oligomer incorporating p-methoxyaniline-substituted dibenzofuran units (tDBF) has enabled flexible perovskite solar cells with a PCE of 19.46%.[5][9][10] Another spiro-type HTM with dibenzofuran end groups (spiro-4) has demonstrated a remarkable PCE of 23.38%, outperforming the commercial spiro-OMeTAD.[12] The success of these materials lies in the tunability of their HOMO energy levels to better align with the valence band of the perovskite, facilitating efficient hole extraction.[12] The planar structure of the dibenzofuran core can also promote favorable intermolecular interactions, leading to improved hole mobility.[9]
Experimental Protocol: Perovskite Solar Cell Fabrication and Characterization
The fabrication of high-efficiency perovskite solar cells requires precise control over each processing step.
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) or ITO-coated glass substrates are cleaned meticulously using detergents, deionized water, acetone, and isopropanol in an ultrasonic bath.[13][14]
-
Electron Transport Layer (ETL) Deposition: A compact and/or mesoporous layer of TiO₂ or SnO₂ is deposited onto the substrate, typically by spin-coating, followed by annealing at high temperatures.[4][14]
-
Perovskite Layer Deposition: The perovskite precursor solution is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent dripping step is often employed during spinning to induce rapid crystallization and form a uniform, pinhole-free film. The film is then annealed.[4][12]
-
Hole Transport Layer (HTL) Deposition: The dibenzofuran-based HTM, dissolved in a suitable solvent, is spin-coated on top of the perovskite layer. Additives like Li-TFSI and t-BP are often included to improve conductivity and device performance.[12][15]
-
Metal Electrode Deposition: A gold or silver back electrode is deposited by thermal evaporation.[4]
-
Characterization: The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The external quantum efficiency (EQE) is measured to determine the cell's efficiency at different wavelengths.
Workflow for Benchmarking Dibenzofuran-Based HTMs in Perovskite Solar Cells
Caption: A systematic workflow for the evaluation of novel dibenzofuran-based HTMs.
Organic Field-Effect Transistors (OFETs)
The performance of OFETs is largely dictated by the charge carrier mobility of the organic semiconductor. While extensive data on this compound-based materials in OFETs is still emerging, the inherent properties of the dibenzofuran core suggest its potential for developing high-mobility p-type or n-type semiconductors.
Benchmark Organic Semiconductors for OFETs
| Semiconductor Type | Material | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| p-type (small molecule) | Pentacene | >1 | >10⁶ | [9] |
| p-type (polymer) | P3HT | 0.1 - 1 | >10⁵ | [1] |
| n-type (small molecule) | PTCDI-C₈ | ~0.6 | >10⁶ | [5] |
| n-type (polymer) | P(NDI2OD-T2) | up to 6 | >10⁶ |
The key to high-performance OFETs lies in achieving a high degree of molecular ordering in the thin film to facilitate efficient charge transport.[5] The planarity of the dibenzofuran scaffold is advantageous in this regard. By attaching appropriate solubilizing groups and electron-withdrawing or -donating moieties to the this compound backbone, it is possible to engineer materials with desirable packing motifs and energy levels for either hole or electron transport. Further research is warranted to fully explore the potential of this class of materials in OFETs and benchmark their performance against established semiconductors like pentacene and P3HT.
Experimental Protocol: OFET Fabrication and Characterization
-
Substrate and Dielectric: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate and gate dielectric. The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the morphology of the organic semiconductor film.[9]
-
Organic Semiconductor Deposition: The this compound-based semiconductor is deposited onto the dielectric surface, typically by solution-based methods like spin-coating or drop-casting, or by vacuum thermal evaporation.
-
Source and Drain Electrode Deposition: Gold source and drain electrodes are deposited on top of the semiconductor layer (top-contact) or before the semiconductor deposition (bottom-contact) through a shadow mask.[9]
-
Characterization: The output and transfer characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere. The field-effect mobility is calculated from the transfer characteristics in the saturation regime. The on/off ratio and threshold voltage are also determined from the transfer curve.
Conclusion and Future Outlook
This compound and its derivatives represent a versatile and promising platform for the development of high-performance organic electronic materials. Experimental evidence has demonstrated their potential to rival and even exceed the performance of established benchmark materials in OLEDs and perovskite solar cells. The key to their success lies in the unique combination of the rigid, planar dibenzofuran core and the synthetic versatility offered by the carboxylic acid functionality. This allows for precise tuning of the material's electronic and physical properties to meet the specific demands of each application.
While the exploration of these materials in OFETs is still in its nascent stages, the fundamental structure-property relationships suggest a high potential for achieving high charge carrier mobilities. Future research should focus on the systematic synthesis and characterization of a broader range of this compound derivatives, with a particular emphasis on elucidating the impact of different functional groups on molecular packing and charge transport properties. The continued development of these materials, guided by the principles of molecular engineering and benchmarked against industry standards, will undoubtedly contribute to the advancement of next-generation organic electronics.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. n-Type organic electrochemical transistors: materials and challenges - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C8TC03185A [pubs.rsc.org]
- 9. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. thegrenze.com [thegrenze.com]
- 12. web.mit.edu [web.mit.edu]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT) - Fraunhofer IPMS [ipms.fraunhofer.de]
- 15. ossila.com [ossila.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Dibenzofurancarboxylic Acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. 3-Dibenzofurancarboxylic acid, a member of the dibenzofuran family of compounds, requires meticulous handling not just during experimentation, but critically, at the point of disposal. This guide provides a procedural framework grounded in established safety protocols to manage this chemical waste stream effectively, ensuring the protection of both laboratory personnel and the environment.
The core principle of our disposal strategy is risk mitigation. Dibenzofurans as a class are recognized for their environmental persistence and potential toxicity.[1][2] Polychlorinated dibenzofurans, in particular, are highly toxic and strictly regulated.[3] While this compound is not chlorinated, its structural backbone necessitates a cautious and informed approach to disposal.
Part 1: Hazard Characterization and Assessment
Before any disposal action, a thorough understanding of the chemical's hazards is paramount. This is not merely a regulatory formality; it is the foundation of a safe disposal plan.
Known Hazards: Based on data for isomeric compounds and the parent structure, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[4]
-
Skin Contact: May cause irritation, redness, and itching.[4]
-
Eye Contact: Can result in serious eye irritation or damage.[4]
-
Inhalation: May irritate the lungs and respiratory system.[4]
The toxicological properties of many specific dibenzofuran derivatives have not been exhaustively investigated. Therefore, a precautionary principle must be applied: treat the compound as potentially harmful and minimize all routes of exposure.
Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[5] this compound is not specifically listed as a P- or U-listed hazardous waste. However, its classification will depend on its form and any contaminants.
| Potential Hazard Classification | EPA Waste Code | Rationale and Conditions |
| Corrosivity | D002 | This applies if the waste is an aqueous solution with a pH ≤ 2 or ≥ 12.5.[6][7] Solid carboxylic acid does not meet this definition, but solutions might. |
| Toxicity | (Dependent on TCLP) | If the waste contains specific contaminants (e.g., heavy metals) above regulatory limits as determined by the Toxicity Characteristic Leaching Procedure (TCLP), it would be classified as toxic. |
| Non-Specific Source Waste | F-List Codes | If the chemical is mixed with spent solvents from common laboratory processes (e.g., degreasing), it could fall under an F-list code such as F003 or F005.[8] |
Part 2: Segregation and Containerization Protocol
Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring the waste stream can be managed safely by disposal facilities.
Core Principle: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Segregation and Storage:
-
Identify the Waste Form: Determine if the waste is pure solid, contaminated solid (e.g., on gloves, paper towels), or a solution.
-
Select the Correct Container:
-
For Solid Waste: Use a designated, leak-proof, and sealable container clearly labeled for solid organic chemical waste. Sigma-Aldrich recommends a "Container C" for solid residues of the parent compound, dibenzofuran.[9] The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
For Contaminated Labware/Debris: Collect items like contaminated gloves, weigh boats, and wipes in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.
-
-
Labeling: The importance of proper labeling cannot be overstated. Every waste container must have a hazardous waste tag affixed from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant").
-
The accumulation start date.
-
The name of the principal investigator and laboratory location.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of laboratory personnel and away from drains, heat sources, and incompatible chemicals. Ensure secondary containment is used to capture any potential leaks.
Part 3: Disposal Workflow
The following workflow provides a systematic approach to the disposal of this compound. This process is designed to ensure safety and regulatory compliance at every stage.
Experimental Workflow: Disposal Decision Tree
Caption: Disposal workflow for this compound.
Procedural Steps:
-
Immediate Handling (At the Bench):
-
Don Appropriate Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Work in a Ventilated Area: Handle the solid chemical in a fume hood to avoid inhaling dust.
-
-
Waste Collection:
-
Pure Solid: Carefully transfer residual or unwanted solid this compound into your designated solid organic waste container. Use a dedicated spatula.
-
Contaminated Materials: Place any contaminated items (gloves, paper towels, etc.) into the designated container for hazardous solid waste debris.
-
Aqueous Solutions: If the waste is in an aqueous solution, check the pH. If the pH is ≤ 2 or ≥ 12.5, it must be managed as D002 corrosive waste.[6][7] Do not attempt to neutralize corrosive waste containing dibenzofuran derivatives unless it is an established and approved procedure within your institution's chemical hygiene plan. Neutralization can generate heat and aerosols, and the resulting salt solution may still be hazardous. The preferred method is to containerize it as hazardous liquid waste.
-
-
Final Disposal:
-
Do Not Drain Dispose: Never dispose of this compound, in solid or liquid form, down the sanitary sewer. This is strictly prohibited for persistent organic compounds.
-
Do Not Trash Dispose: Do not place this chemical or its empty containers in the regular trash.
-
Contact EHS: Once your waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), contact your Environmental Health and Safety (EHS) department to arrange for a pickup. They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).[9] The most common final disposal method for this type of organic waste is high-temperature incineration at an EPA-permitted facility.[3]
-
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, don your PPE.
-
Cover the spill with a chemical absorbent material.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Label the container with "Hazardous Waste - Spill Cleanup" and list the chemical name.
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.
-
-
Exposure:
-
Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eyes: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek medical attention for any exposure and report the incident to your supervisor and EHS department.
-
By adhering to this structured and cautious disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment. Always consult your institution-specific Chemical Hygiene Plan and EHS department as the ultimate authority for waste management procedures.
References
- 1. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. aksci.com [aksci.com]
- 5. actenviro.com [actenviro.com]
- 6. my.alfred.edu [my.alfred.edu]
- 7. pwaste.com [pwaste.com]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. Dibenzofuran CAS 132-64-9 | 820408 [merckmillipore.com]
Essential Safety and Handling Guide: Personal Protective Equipment for 3-Dibenzofurancarboxylic Acid
This document provides essential procedural guidance for the safe handling and disposal of 3-Dibenzofurancarboxylic acid (CAS No. 29021-91-8). As a Senior Application Scientist, this guide is constructed from a synthesis of safety data for structurally similar compounds and established laboratory best practices. The primary objective is to ensure the safety of all researchers, scientists, and drug development professionals by providing a framework for risk mitigation that is both scientifically sound and practically implemented.
Hazard Assessment and Risk Profile
This compound is a solid organic compound. While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, data from analogous structures such as other benzofuran carboxylic acids and dibenzofuran compounds allow for a robust presumptive hazard assessment.[1][2] The primary risks are associated with its potential irritant properties and the hazards of inhaling fine powders.
The hazard profile is summarized below, based on the Globally Harmonized System (GHS) classifications of closely related chemicals.[3]
| Hazard Category | GHS Classification & Hazard Statement | Associated Risks & Rationale |
| Acute Oral Toxicity | Category 4: H302 - Harmful if swallowed.[4] | Ingestion can lead to adverse health effects. This necessitates strict hygiene measures to prevent oral intake. |
| Skin Irritation | Category 2: H315 - Causes skin irritation.[3][5] | Direct contact with the solid or solutions can cause redness, itching, and inflammation. The aromatic carboxylic acid moiety contributes to this irritant nature. |
| Eye Irritation | Category 2A: H319 - Causes serious eye irritation.[3][5] | The fine, crystalline nature of the powder poses a significant risk to eyes, potentially causing serious damage upon contact. |
| Respiratory Irritation | STOT SE 3: H335 - May cause respiratory irritation.[3][5] | Inhalation of airborne dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. Fine powders are easily aerosolized. |
| Aquatic Hazard | Chronic 4: H413 - May cause long lasting harmful effects to aquatic life. | The dibenzofuran core is a persistent organic structure, making environmental release a significant concern. Proper disposal is critical. |
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is donned, the work environment must be engineered to minimize exposure. Reliance on PPE alone is an insufficient safety strategy.
-
Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood.[6] This is the most critical engineering control to prevent the inhalation of dust particles. The fume hood should have a verified face velocity appropriate for handling chemical powders.
-
Designated Area: All work with this compound, including weighing, preparing solutions, and transferring, should occur in a designated and clearly labeled area of the laboratory to prevent cross-contamination.[6]
-
Safe Work Practices:
-
Avoid generating dust. Use spatulas and weighing techniques that minimize aerosolization.
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Wash hands thoroughly with soap and water after handling the compound, even after removing gloves.
-
Develop a Standard Operating Procedure (SOP) for this chemical and ensure all personnel are trained on it.
-
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment. The following provides a comprehensive, step-by-step guide for protecting against the identified hazards.
Eye and Face Protection
Due to the serious eye irritation risk, robust protection is mandatory.
-
Required: Wear chemical splash goggles that conform to ANSI Z87.1 or equivalent standards.[6] Goggles provide a full seal around the eyes, protecting from airborne dust and splashes.
-
Recommended for High-Risk Tasks: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfers or dissolution in volatile solvents), a face shield must be worn in addition to safety goggles.[6][7]
Skin and Body Protection
-
Lab Coat: A standard laboratory coat must be worn and kept fully fastened to protect skin and personal clothing from contamination.[1] For tasks with a higher risk of spills, a chemical-resistant apron may be worn over the lab coat.
-
Gloves: Chemical-resistant gloves are required.[1]
-
Selection: Nitrile gloves are an excellent initial choice, providing good protection against solids and incidental splashes of many common laboratory solvents.[7][8] Always inspect gloves for tears or punctures before use.
-
Technique: Use the "double-gloving" technique for added protection during high-risk manipulations. Change gloves immediately if they become contaminated. Do not reuse disposable gloves.
-
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory at all times.[6]
Respiratory Protection
Under normal operating conditions within a certified chemical fume hood, respiratory protection should not be necessary. However, if engineering controls are insufficient or in the event of a spill or emergency, respiratory protection is critical.
-
Requirement: If a respirator is needed, a NIOSH-approved respirator with a P100 (or N100) particulate filter is required for solid dust. Use of respirators must be done under a formal respiratory protection program that includes fit-testing and training.
Step-by-Step Handling Workflow
This protocol outlines the essential steps for safely handling this compound from preparation to cleanup.
Caption: Safe Handling Workflow for this compound.
Spill and Emergency Procedures
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
-
Minor Spill (Solid, inside fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill area.
-
-
Major Spill (or any spill outside of a fume hood):
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional safety office.
-
Secure: Prevent entry into the contaminated area.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Allow only trained emergency response personnel to conduct the cleanup.
-
Waste Disposal Plan
Improper disposal of dibenzofuran compounds can pose a long-term environmental risk. All waste contaminated with this compound must be treated as hazardous chemical waste.[1]
-
Waste Segregation:
-
Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh boats, paper towels, contaminated silica gel) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container for non-halogenated organic solids.[1][6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for non-halogenated organic liquid waste. Do not pour this waste down the drain.[1]
-
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] The ultimate disposal method will likely be high-temperature incineration by a licensed waste management facility.[9]
Caption: Waste Segregation and Disposal Decision Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
